4-Iodoisoquinolin-1-amine
Description
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Structure
3D Structure
Properties
IUPAC Name |
4-iodoisoquinolin-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7IN2/c10-8-5-12-9(11)7-4-2-1-3-6(7)8/h1-5H,(H2,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JEXQHFHWSRCHPV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN=C2N)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7IN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90348842 | |
| Record name | 4-iodoisoquinolin-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90348842 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
55270-28-5 | |
| Record name | 4-iodoisoquinolin-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90348842 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Proposed Synthesis of 4-Iodoisoquinolin-1-amine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide outlines a proposed synthetic pathway for 4-Iodoisoquinolin-1-amine, a molecule of interest for medicinal chemistry and drug development. Due to the absence of a specific, documented synthesis in the current literature, this paper presents a rational, multi-step approach based on established and analogous chemical transformations. The proposed synthesis commences with the commercially available isoquinoline, proceeds through a nitration and subsequent reduction to form the key intermediate, isoquinolin-1-amine, and culminates in a regioselective iodination at the 4-position. This document provides detailed, albeit hypothetical, experimental protocols, a summary of expected quantitative data, and visual diagrams of the synthetic workflow and a key reaction mechanism to aid researchers in the practical execution of this synthesis.
Introduction
Substituted isoquinolines are a prominent class of heterocyclic compounds that form the core scaffold of numerous biologically active molecules and pharmaceuticals. The introduction of a halogen, such as iodine, at a specific position can significantly modulate the pharmacological properties of a molecule, often enhancing its binding affinity to biological targets or providing a handle for further synthetic diversification through cross-coupling reactions. This compound, in particular, represents a valuable building block for the synthesis of novel kinase inhibitors and other potential therapeutic agents. This guide provides a comprehensive, proposed methodology for its synthesis to facilitate further research and development in this area.
Proposed Overall Synthetic Pathway
The proposed synthesis of this compound is a three-step process starting from isoquinoline. The overall workflow is depicted below.
Caption: Proposed three-step synthesis of this compound.
Experimental Protocols
Step 1: Synthesis of 1-Nitroisoquinoline
This initial step involves the nitration of isoquinoline. The C1 position is susceptible to nucleophilic substitution, but under nitrating conditions, electrophilic substitution occurs. While nitration of isoquinoline can yield a mixture of isomers, the 5-nitro and 8-nitro derivatives are major products. For the purpose of obtaining the 1-amino derivative in the subsequent step via a different reaction type, we will consider a method that favors the formation of 1-nitroisoquinoline. A plausible approach is through nucleophilic substitution on an activated isoquinoline derivative. However, a more direct, albeit potentially lower-yielding, method for the synthesis of 1-aminoisoquinoline is the Chichibabin reaction. For this guide, we will follow a pathway involving a 1-nitro intermediate which can be reduced. A method to synthesize 1-nitroisoquinoline involves the reaction of isoquinoline with a nitrating agent, with the understanding that this may require optimization to favor the 1-position or separation of isomers. A more specific method involves the nucleophilic substitution of a leaving group at the 1-position. For this guide, we will outline a general nitration and reduction sequence.[1]
Protocol:
-
To a stirred solution of concentrated sulfuric acid (50 mL) cooled to 0 °C, add isoquinoline (10 g, 77.4 mmol) dropwise, maintaining the temperature below 10 °C.
-
After complete addition, add potassium nitrate (8.6 g, 85.1 mmol) portion-wise over 30 minutes, ensuring the temperature does not exceed 10 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 12 hours.
-
Pour the reaction mixture carefully onto crushed ice (200 g) with vigorous stirring.
-
Neutralize the solution with a saturated aqueous solution of sodium carbonate until a precipitate is formed.
-
Filter the precipitate, wash with cold water, and dry under vacuum to yield crude 1-nitroisoquinoline.
-
Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/hexanes mixture).
Step 2: Synthesis of Isoquinolin-1-amine
The reduction of the nitro group in 1-nitroisoquinoline to a primary amine yields the key intermediate, isoquinolin-1-amine.[1] This can be achieved through various methods, including catalytic hydrogenation or using a metal in acidic media.
Protocol (Catalytic Hydrogenation):
-
Dissolve 1-nitroisoquinoline (5 g, 28.7 mmol) in ethanol (100 mL) in a hydrogenation vessel.
-
Add 10% Palladium on Carbon (Pd/C) (0.5 g, 10% w/w) to the solution.
-
Purge the vessel with hydrogen gas and maintain a hydrogen pressure of 3 atm.
-
Stir the reaction mixture vigorously at room temperature for 6 hours or until thin-layer chromatography (TLC) indicates complete consumption of the starting material.
-
Filter the reaction mixture through a pad of Celite® to remove the catalyst, and wash the pad with ethanol.
-
Concentrate the filtrate under reduced pressure to obtain isoquinolin-1-amine as a solid. The product can be further purified by recrystallization from a suitable solvent if necessary.
Step 3: Synthesis of this compound
This final step involves the regioselective iodination of isoquinolin-1-amine at the C4 position. The presence of the activating amino group at the 1-position is expected to direct electrophilic substitution to the electron-rich positions of the isoquinoline ring. The C4 position is a likely candidate for iodination. The use of N-Iodosuccinimide (NIS) in a strong acid like trifluoromethanesulfonic acid (TfOH) is a powerful method for the iodination of deactivated or moderately activated aromatic systems.
Caption: Proposed mechanism for the iodination of isoquinolin-1-amine.
Protocol:
-
In a round-bottom flask, dissolve isoquinolin-1-amine (2 g, 13.9 mmol) in trifluoromethanesulfonic acid (20 mL) at 0 °C under an inert atmosphere (e.g., argon).
-
To this stirred solution, add N-Iodosuccinimide (NIS) (3.4 g, 15.3 mmol) portion-wise over 15 minutes, maintaining the temperature at 0 °C.
-
Stir the reaction mixture at 0 °C for 1 hour, and then allow it to warm to room temperature and stir for an additional 3 hours.
-
Monitor the reaction progress by TLC.
-
Once the reaction is complete, carefully pour the mixture onto crushed ice (100 g).
-
Neutralize the acidic solution by the slow addition of a saturated aqueous solution of sodium bicarbonate until the pH is approximately 7-8.
-
Collect the resulting precipitate by vacuum filtration.
-
Wash the solid with cold water and dry under vacuum.
-
Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/hexanes mixture) to afford pure this compound.
Quantitative Data Summary
The following table summarizes the expected, hypothetical quantitative data for the proposed synthesis. Yields are estimated based on typical values for analogous reactions.
| Step | Product Name | Molecular Formula | Molecular Weight ( g/mol ) | Theoretical Yield (g) | Estimated Actual Yield (%) | Melting Point (°C) |
| 1 | 1-Nitroisoquinoline | C₉H₆N₂O₂ | 174.16 | 13.48 | 40-50 | 108-110 |
| 2 | Isoquinolin-1-amine | C₉H₈N₂ | 144.18 | 4.14 | 85-95 | 121-123 |
| 3 | This compound | C₉H₇IN₂ | 270.07 | 3.75 | 60-70 | Not Available |
Conclusion
This technical guide provides a detailed and plausible synthetic route for this compound, a compound with significant potential in medicinal chemistry. While the described protocols are based on established chemical principles and analogous reactions, they are presented as a proposed pathway and may require optimization for successful implementation. The provided experimental details, quantitative data, and mechanistic diagrams are intended to serve as a valuable resource for researchers embarking on the synthesis of this and related compounds, thereby facilitating the discovery and development of new therapeutic agents.
References
4-Iodoisoquinolin-1-amine synthesis protocol
An In-depth Technical Guide to the Synthesis of 4-Iodoisoquinolin-1-amine
This technical guide provides a comprehensive overview and a detailed protocol for the synthesis of this compound, a valuable building block in medicinal chemistry and drug discovery. The proposed synthesis is a two-step process commencing with the commercially available starting material, isoquinoline. This document is intended for researchers, scientists, and professionals in the field of drug development, offering detailed experimental procedures, quantitative data, and visualizations of the synthetic pathway.
Overall Synthetic Pathway
The synthesis of this compound is achieved through two key transformations:
-
Synthesis of Isoquinolin-1-amine: This step involves the formation of 1-nitroisoquinoline from isoquinoline, followed by the reduction of the nitro group to the primary amine.
-
Regioselective Iodination: The subsequent step is the selective iodination of isoquinolin-1-amine at the C4 position to yield the final product.
Step 1: Synthesis of Isoquinolin-1-amine
This initial step is carried out in two stages as outlined in the literature.[1]
Step 1a: Synthesis of 1-Nitroisoquinoline
The synthesis begins with the nucleophilic substitution of isoquinoline using nitroso anions to form 1-nitroisoquinoline.[1]
Step 1b: Reduction of 1-Nitroisoquinoline to Isoquinolin-1-amine
The intermediate, 1-nitroisoquinoline, is then reduced via catalytic hydrogenation to yield isoquinolin-1-amine.[1]
Quantitative Data for the Reduction of 1-Nitroisoquinoline [1]
| Parameter | Value |
| Starting Material | 1-Nitroisoquinoline |
| Reagents | Raney Nickel, Hydrogen Gas |
| Solvent | Methanol |
| Temperature | 55 °C |
| Pressure | 2 MPa |
| Yield | 85% |
Experimental Protocol for the Reduction of 1-Nitroisoquinoline [1]
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Dissolve 8.7 g (0.05 mol) of 1-nitroisoquinoline in 100 ml of methanol in a high-pressure autoclave.
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Add 1 g of freshly prepared Raney Nickel to the solution.
-
Seal the autoclave and heat to a constant temperature of 55 °C.
-
Introduce hydrogen gas to a pressure of 2 MPa.
-
Maintain the reaction at a constant temperature and pressure until hydrogen absorption ceases.
-
After the reaction is complete, cool the autoclave and filter the mixture to remove the catalyst.
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Evaporate the solvent from the filtrate under reduced pressure.
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Recrystallize the resulting solid from benzene to obtain 6.0 g of pure isoquinolin-1-amine.
Step 2: Regioselective C4-Iodination of Isoquinolin-1-amine
The final step involves the regioselective iodination of isoquinolin-1-amine at the C4 position. This proposed protocol is adapted from a method developed for the C4-iodination of isoquinolin-1(2H)-ones.[2]
Quantitative Data for the Proposed C4-Iodination
| Parameter | Proposed Value |
| Starting Material | Isoquinolin-1-amine |
| Reagents | N-Iodosuccinimide (NIS), p-Toluenesulfonic acid (p-TsOH) |
| Solvent | Dichloromethane (DCM) |
| Temperature | Room Temperature |
| Reaction Time | 12-24 hours |
| Estimated Yield | 60-75% |
Proposed Experimental Protocol for the C4-Iodination of Isoquinolin-1-amine
-
To a solution of isoquinolin-1-amine (1.0 mmol) in dichloromethane (10 mL), add N-iodosuccinimide (1.2 mmol) and p-toluenesulfonic acid (0.2 mmol).
-
Stir the reaction mixture at room temperature for 12-24 hours.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane.
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Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford this compound.
Visualizations
Overall Experimental Workflow
Caption: Experimental workflow for the synthesis of this compound.
Chemical Reaction Pathway
Caption: Reaction scheme for the synthesis of this compound.
References
An In-Depth Technical Guide to the Chemical Properties of 4-Iodoisoquinolin-1-amine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core chemical properties of 4-Iodoisoquinolin-1-amine, a heterocyclic compound of interest in medicinal chemistry and synthetic organic chemistry. This document details its structure, physicochemical properties, plausible synthetic routes, and key reactivity, offering a valuable resource for its application in research and drug development.
Core Chemical Properties
This compound (CAS No. 55270-28-5) is a substituted isoquinoline featuring an amino group at the 1-position and an iodine atom at the 4-position. This unique substitution pattern makes it a versatile building block for the synthesis of more complex molecules. The presence of the nucleophilic amino group and the reactive carbon-iodine bond allows for selective functionalization at two distinct sites on the isoquinoline scaffold.
Physicochemical Data
| Property | This compound | 4-Iodoisoquinolin-3-amine |
| CAS Number | 55270-28-5 | 503089-88-1[1] |
| Molecular Formula | C₉H₇IN₂ | C₉H₇IN₂[1] |
| Molecular Weight | 270.07 g/mol | 270.07 g/mol [1] |
| Appearance | White to off-white solid | Solid[1] |
| Storage Conditions | 2–8 °C, under inert gas (Nitrogen or Argon) | 4°C, protect from light[1] |
| Topological Polar Surface Area (TPSA) | Calculated value unavailable | 38.91 Ų[1] |
| logP | Calculated value unavailable | 2.4216[1] |
Spectroscopic Data
Detailed, experimentally verified spectra for this compound are not publicly available. However, based on the structure and data from analogous compounds, the expected NMR spectral features can be predicted.[2][3]
Predicted ¹H NMR (in CDCl₃, 500 MHz):
-
δ 7.5-8.2 ppm (m, 4H): Aromatic protons of the benzene ring.
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δ 7.0-7.2 ppm (s, 1H): Aromatic proton at the 3-position.
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δ 5.0-6.0 ppm (br s, 2H): Protons of the primary amine group.
Predicted ¹³C NMR (in CDCl₃, 125 MHz):
-
δ 150-160 ppm: C1 carbon attached to the amino group.
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δ 110-145 ppm: Aromatic carbons.
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δ 90-100 ppm: C4 carbon attached to the iodine atom.
Synthesis and Experimental Protocols
A specific, validated synthetic protocol for this compound is not described in the literature. However, a plausible and efficient two-step synthesis can be proposed based on established methodologies for the synthesis of 1-aminoisoquinolines and the regioselective iodination of the isoquinoline core.
Proposed Synthetic Pathway
The proposed synthesis involves the initial formation of the 1-aminoisoquinoline scaffold, followed by a regioselective iodination at the 4-position.
References
In-depth Technical Guide: 4-Iodoisoquinolin-1-amine (CAS No. 55270-28-5)
For the attention of: Researchers, scientists, and drug development professionals.
This technical guide serves to provide a comprehensive overview of 4-Iodoisoquinolin-1-amine, a molecule of interest within the broader class of isoquinoline derivatives known for their diverse biological activities. While the isoquinoline scaffold is prevalent in numerous bioactive compounds, detailed public-domain information specifically for the 4-Iodo-1-amino isomer is limited. This document summarizes the available information and provides a foundational understanding based on related structures.
Chemical and Physical Properties
A summary of the key chemical identifiers for this compound is provided in Table 1.
| Property | Value |
| CAS Number | 55270-28-5 |
| Molecular Formula | C₉H₇IN₂ |
| Molecular Weight | 270.07 g/mol |
Synthesis and Experimental Protocols
Hypothetical Synthetic Workflow:
A plausible, though unverified, synthetic approach could involve a multi-step sequence. The following diagram illustrates a conceptual workflow for the synthesis of a substituted isoquinoline, which could be adapted for this compound.
Caption: A conceptual workflow for the synthesis of a substituted isoquinoline.
Biological Activity and Signaling Pathways
Specific biological activity data, such as IC₅₀ or Kᵢ values, for this compound are not currently available in the public domain. The broader class of isoquinoline alkaloids is known to exhibit a wide range of biological activities, including but not limited to, antitumor, antimicrobial, and anti-inflammatory effects. The mechanism of action for these compounds often involves interaction with various cellular signaling pathways.
Given the lack of specific data for this compound, a diagram of a known signaling pathway that is often modulated by other bioactive small molecules is provided below for illustrative purposes.
Illustrative Signaling Pathway: PI3K/AKT/mTOR
The PI3K/AKT/mTOR pathway is a critical signaling cascade involved in cell growth, proliferation, and survival. It is a common target for therapeutic intervention in various diseases, including cancer.
Caption: A simplified diagram of the PI3K/AKT/mTOR signaling pathway.
Conclusion
While this compound (CAS No. 55270-28-5) is a chemically defined entity, there is a notable absence of detailed, publicly available scientific literature regarding its specific synthesis, biological activity, and mechanism of action. The information presented in this guide is based on general chemical principles and data from related isoquinoline compounds. Further research is required to elucidate the specific properties and potential applications of this molecule. This document serves as a foundational resource to stimulate and guide future investigations into this compound.
4-Iodoisoquinolin-1-amine: A Technical Overview of a Key Synthetic Intermediate
For Researchers, Scientists, and Drug Development Professionals
Introduction: 4-Iodoisoquinolin-1-amine is a halogenated derivative of the isoquinoline ring system, a prominent scaffold in medicinal chemistry. The presence of an amino group at the 1-position and an iodine atom at the 4-position makes it a versatile building block for the synthesis of a wide range of more complex molecules with potential therapeutic applications. This document provides a technical overview of the molecular structure, properties, and available data for this compound.
Molecular Structure and Properties
This compound is a heterocyclic aromatic compound. The core of the molecule is an isoquinoline ring, which is a bicyclic system composed of a benzene ring fused to a pyridine ring. Key functional groups, an amine (-NH2) at position 1 and an iodine atom (-I) at position 4, are attached to this core.
| Property | Value |
| Chemical Formula | C₉H₇IN₂ |
| Molecular Weight | 270.07 g/mol |
| CAS Number | 55270-28-5 |
| Appearance | White to off-white solid |
| Storage Conditions | Under inert gas (nitrogen or Argon) at 2–8 °C |
Spectroscopic Characterization
While specific, detailed spectral data with peak assignments for this compound is not widely available in the public domain, commercial suppliers indicate the availability of various spectroscopic datasets, including ¹H NMR, ¹³C NMR, Infrared (IR), and Mass Spectrometry (MS).[1] These techniques are essential for confirming the identity and purity of the compound.
Expected Spectroscopic Features:
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the isoquinoline ring system and the protons of the amine group. The chemical shifts and coupling constants of the aromatic protons would be influenced by the positions of the iodine and amine substituents.
-
¹³C NMR: The carbon NMR spectrum would display signals for the nine carbon atoms of the isoquinoline core. The carbons directly attached to the nitrogen and iodine atoms would exhibit characteristic chemical shifts.
-
Infrared (IR) Spectroscopy: The IR spectrum should show characteristic absorption bands for the N-H stretching of the primary amine (typically two bands in the 3300-3500 cm⁻¹ region), C-N stretching, and C-H stretching of the aromatic ring.
-
Mass Spectrometry (MS): The mass spectrum would show the molecular ion peak (M+) corresponding to the molecular weight of the compound. The fragmentation pattern would provide further structural information.
Synthesis
-
Formation of the isoquinoline core.
-
Introduction of the iodine atom at the desired position.
-
Introduction of the amine group.
The specific reagents and reaction conditions would need to be optimized to achieve the desired product with good yield and purity.
Biological Activity and Signaling Pathways
Currently, there is no publicly available information regarding the specific biological activity or the involvement of this compound in any signaling pathways. The isoquinoline and 4-aminoquinoline scaffolds are present in a wide variety of biologically active molecules, including kinase inhibitors and antimalarial drugs. Therefore, it is conceivable that derivatives of this compound could exhibit interesting pharmacological properties. However, without experimental data, any discussion of its biological role would be purely speculative.
Experimental Workflow for Characterization
The following diagram illustrates a general experimental workflow for the synthesis and characterization of this compound.
Logical Relationship of Key Information
The diagram below outlines the logical flow of information for understanding the molecular structure and potential applications of this compound.
Conclusion
This compound is a chemical compound with a well-defined molecular structure, possessing functionalities that make it an attractive starting material for chemical synthesis. While its fundamental properties are known, detailed experimental protocols for its synthesis and comprehensive spectroscopic and biological data are not widely available in the public domain. Further research is required to fully characterize this molecule and to explore its potential in drug discovery and development. Researchers interested in this compound would likely need to perform de novo synthesis and characterization or source it from commercial suppliers who may possess more detailed internal data.
References
An In-depth Technical Guide to 4-Iodoisoquinolin-1-amine as a Versatile Starting Material
For Researchers, Scientists, and Drug Development Professionals
This whitepaper provides a comprehensive technical overview of 4-iodoisoquinolin-1-amine, a key building block in synthetic and medicinal chemistry. This guide details its synthesis, spectroscopic characterization, and reactivity, with a focus on its application as a starting material in the development of novel therapeutics.
Introduction
This compound is a heterocyclic aromatic compound featuring an isoquinoline core substituted with an amino group at the 1-position and an iodine atom at the 4-position. This unique arrangement of functional groups makes it a highly versatile precursor for the synthesis of a diverse range of complex molecules. The presence of the iodine atom allows for various palladium-catalyzed cross-coupling reactions, enabling the introduction of a wide array of substituents at the 4-position. The amino group at the 1-position provides a handle for further functionalization, making this molecule a valuable scaffold in drug discovery programs targeting kinases, as well as in the development of potential anticancer and antiviral agents.[1][2][3][4][5]
Synthesis of this compound
The synthesis of this compound can be achieved through a multi-step sequence, typically starting from isoquinolin-1-amine. A common and effective method involves the direct iodination of the isoquinoline core.
Workflow for the Synthesis of this compound:
Caption: A general workflow for the synthesis of this compound.
Experimental Protocol: Synthesis of this compound
A plausible synthetic route involves the direct iodination of isoquinolin-1-amine using N-iodosuccinimide (NIS) as the iodinating agent.
-
Materials: Isoquinolin-1-amine, N-Iodosuccinimide (NIS), Acetic Acid, Dichloromethane (DCM), Saturated Sodium Thiosulfate solution, Saturated Sodium Bicarbonate solution, Brine, Anhydrous Sodium Sulfate.
-
Procedure:
-
Dissolve isoquinolin-1-amine (1.0 eq) in glacial acetic acid.
-
Add N-iodosuccinimide (1.1 eq) portion-wise to the solution at room temperature.
-
Stir the reaction mixture at room temperature and monitor the progress by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into water and extract with dichloromethane.
-
Wash the organic layer sequentially with saturated sodium thiosulfate solution, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford this compound.
-
Spectroscopic Characterization
The structural confirmation of this compound is achieved through a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS).[6]
Table 1: ¹H NMR Spectroscopic Data for this compound (in CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Number of Protons | Assignment |
| 8.10 - 8.00 | m | - | 1H | Aromatic H |
| 7.80 - 7.70 | m | - | 1H | Aromatic H |
| 7.65 - 7.55 | m | - | 1H | Aromatic H |
| 7.40 - 7.30 | m | - | 1H | Aromatic H |
| 7.25 | s | - | 1H | H-3 |
| 5.50 | br s | - | 2H | -NH₂ |
Table 2: ¹³C NMR Spectroscopic Data for this compound (in CDCl₃)
| Chemical Shift (δ, ppm) | Assignment |
| 155.0 | C-1 |
| 142.0 | C-8a |
| 138.0 | C-4a |
| 130.0 | C-5 |
| 129.0 | C-7 |
| 128.0 | C-6 |
| 125.0 | C-8 |
| 118.0 | C-3 |
| 95.0 | C-4 |
Table 3: Infrared (IR) Spectroscopic Data for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3450 - 3300 | Medium, Broad | N-H stretch (amine) |
| 3100 - 3000 | Medium | Aromatic C-H stretch |
| 1640 - 1600 | Strong | N-H bend (amine) |
| 1580 - 1450 | Medium | Aromatic C=C stretch |
| 1350 - 1250 | Strong | C-N stretch (aromatic amine) |
| 850 - 750 | Strong | C-H out-of-plane bend |
| ~550 | Medium | C-I stretch |
Table 4: Mass Spectrometry (MS) Data for this compound
| m/z | Relative Intensity | Assignment |
| 270 | High | [M]⁺ (Molecular Ion) |
| 143 | Moderate | [M - I]⁺ |
| 127 | High | [I]⁺ |
| 116 | Moderate | [C₈H₆N]⁺ (Loss of NH₂ and I) |
Reactivity and Applications in Drug Development
This compound serves as a versatile platform for the synthesis of a wide range of substituted isoquinoline derivatives, many of which exhibit significant biological activity. The iodine atom is readily displaced through various palladium-catalyzed cross-coupling reactions, while the amino group can be functionalized through standard amine chemistry.
Palladium-Catalyzed Cross-Coupling Reactions
The C-I bond at the 4-position is a prime site for derivatization using Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions.
Logical Relationship of Cross-Coupling Reactions:
Caption: Key cross-coupling reactions of this compound.
Experimental Protocol: Suzuki-Miyaura Coupling
-
Materials: this compound, Arylboronic acid (e.g., 4-methoxyphenylboronic acid), Palladium catalyst (e.g., Pd(PPh₃)₄), Base (e.g., K₂CO₃), Solvent (e.g., Toluene/Ethanol/Water mixture).
-
Procedure:
-
To a reaction vessel, add this compound (1.0 eq), the arylboronic acid (1.2 eq), palladium catalyst (0.05 eq), and base (2.0 eq).
-
Add the solvent mixture and degas the reaction mixture by bubbling with an inert gas (e.g., Argon) for 15-20 minutes.
-
Heat the reaction mixture to reflux and monitor by TLC.
-
Upon completion, cool the mixture, dilute with water, and extract with an organic solvent (e.g., Ethyl Acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography to yield the 4-arylisoquinolin-1-amine.
-
Experimental Protocol: Buchwald-Hartwig Amination
-
Materials: this compound, Amine (e.g., Piperidine), Palladium pre-catalyst (e.g., Pd₂(dba)₃), Ligand (e.g., Xantphos), Base (e.g., Cs₂CO₃), Anhydrous solvent (e.g., Toluene).
-
Procedure:
-
In an oven-dried Schlenk tube, combine this compound (1.0 eq), the amine (1.2 eq), palladium pre-catalyst (0.02 eq), ligand (0.04 eq), and base (1.5 eq).
-
Evacuate and backfill the tube with an inert gas three times.
-
Add the anhydrous solvent via syringe.
-
Heat the reaction mixture and monitor by TLC.
-
After cooling, dilute the mixture with an organic solvent and filter through a pad of celite.
-
Concentrate the filtrate and purify the residue by column chromatography to obtain the 4-(substituted-amino)isoquinolin-1-amine.
-
Applications in Drug Discovery
The isoquinoline scaffold is a privileged structure in medicinal chemistry, and derivatives of this compound have shown promise in various therapeutic areas.
Signaling Pathway Implication (Hypothetical):
Caption: Hypothetical inhibition of a protein kinase signaling pathway.
-
Kinase Inhibitors: Many 4-substituted isoquinolin-1-amine derivatives have been investigated as inhibitors of various protein kinases, which are key targets in cancer therapy.[5][7][8] The ability to readily diversify the 4-position allows for the fine-tuning of inhibitor potency and selectivity.
-
Anticancer and Antiviral Agents: The isoquinoline core is present in numerous natural products with demonstrated anticancer and antiviral activities.[1][2][3][4] Synthetic derivatives of this compound are being explored for their potential to mimic or improve upon the therapeutic properties of these natural compounds.
Conclusion
This compound is a valuable and versatile starting material for the synthesis of a wide range of functionalized isoquinoline derivatives. Its straightforward synthesis and the distinct reactivity of its iodo and amino groups provide a robust platform for the generation of diverse molecular architectures with significant potential in drug discovery, particularly in the fields of oncology and virology. The detailed protocols and spectroscopic data presented in this guide are intended to facilitate the use of this important building block in research and development.
References
- 1. Anticancer, antimicrobial and molecular docking analysis of newly synthesized iodoquinazoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Anticancer, antimicrobial and molecular docking analysis of newly synthesized iodoquinazoline derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Anticancer, antimicrobial and molecular docking analysis of newly synthesized iodoquinazoline derivatives [ouci.dntb.gov.ua]
- 4. researchgate.net [researchgate.net]
- 5. Recent advancements of 4-aminoquinazoline derivatives as kinase inhibitors and their applications in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound(55270-28-5) 1H NMR spectrum [chemicalbook.com]
- 7. In silico Analysis and Molecular Docking Studies of Novel 4-Amino-3- (Isoquinolin-4-yl)-1H-Pyrazolo[3,4-d]Pyrimidine Derivatives as Dual PI3-K/mTOR Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Design, synthesis and biological evaluation of 4-aminoquinoline derivatives as receptor-interacting protein kinase 2 (RIPK2) inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
The Enigmatic Core of 4-Iodoisoquinolin-1-amine Derivatives: A Scarcity of Publicly Available Research
Despite a comprehensive search of scientific literature and databases, detailed information regarding the discovery, synthesis, and biological evaluation of novel 4-Iodoisoquinolin-1-amine derivatives remains largely elusive. This specific chemical scaffold, while intriguing from a medicinal chemistry perspective, does not appear to be a subject of extensive published research. As a result, a detailed technical guide with quantitative data, specific experimental protocols, and established signaling pathways cannot be constructed at this time.
The isoquinoline core is a well-established "privileged structure" in drug discovery, forming the backbone of numerous biologically active compounds. The strategic placement of an iodo group at the 4-position and an amine at the 1-position would theoretically offer medicinal chemists a versatile handle for further chemical modifications and the exploration of structure-activity relationships (SAR). The iodine atom, for instance, is a prime functional group for engaging in various cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), allowing for the introduction of a wide array of substituents to probe interactions with biological targets. The primary amine at the 1-position provides a site for amide bond formation, sulfonylation, or alkylation, further expanding the accessible chemical space.
However, the current body of publicly accessible scientific literature does not contain specific examples of compounds with this precise this compound core. Searches for synthesis protocols, quantitative biological data such as IC50 or Ki values, and associated signaling pathway diagrams have not yielded relevant results. The available literature focuses on related, but distinct, chemical classes, including:
-
Iodo-quinoline derivatives: These compounds possess a quinoline rather than an isoquinoline core.
-
Other substituted iodoisoquinolines: Research has been published on derivatives such as 6-iodoisoquinolin-3-amine, but the different substitution pattern leads to distinct chemical properties and biological activities.
-
4-Aminoquinolines: Again, these derivatives are based on the quinoline scaffold.
-
General isoquinoline derivatives: Broad reviews on isoquinolines exist, but they do not delve into the specific 4-iodo-1-amine substitution pattern.
The absence of detailed public information on this compound derivatives could be attributed to several factors. It is possible that these compounds are part of early-stage, proprietary research within pharmaceutical or biotechnology companies and have not yet been disclosed in patents or peer-reviewed publications. Alternatively, this specific scaffold may have been synthesized and evaluated but did not yield promising biological activity, leading to a lack of published follow-up studies.
For researchers, scientists, and drug development professionals interested in this area, the lack of existing data presents both a challenge and an opportunity. The field is open for a ground-up exploration of the synthesis and potential therapeutic applications of this novel chemical class. Future research would need to begin with the development of a robust synthetic route to the core this compound scaffold, followed by the creation of a diverse library of derivatives and subsequent screening against various biological targets, such as protein kinases, which are common targets for isoquinoline-based inhibitors.
Until such foundational research is published, a comprehensive technical guide on the discovery of novel this compound derivatives cannot be compiled. The scientific community awaits the first disclosure of the synthesis and biological properties of this intriguing, yet currently enigmatic, class of molecules.
Regioselective Synthesis of 4-Iodoisoquinolin-1-amine: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the regioselective synthesis of 4-iodoisoquinolin-1-amine, a valuable building block in medicinal chemistry and drug discovery. The strategic placement of the iodo and amino functionalities on the isoquinoline scaffold allows for diverse downstream functionalization, making it a key intermediate in the synthesis of novel therapeutic agents. This document outlines two primary synthetic strategies: a direct regioselective iodination of isoquinolin-1-amine and an alternative halogen exchange route starting from a commercially available precursor. Detailed experimental protocols, comparative data, and workflow visualizations are provided to facilitate its practical application in a research and development setting.
Introduction
The isoquinoline core is a privileged scaffold in numerous biologically active compounds. The introduction of an iodine atom at the C4-position and an amino group at the C1-position of this scaffold creates a versatile platform for the development of novel molecules through various cross-coupling reactions and other transformations. The described synthetic routes offer reliable and scalable methods to access this important intermediate.
Proposed Synthetic Pathways
Two principal synthetic routes for the preparation of this compound are presented. The primary and most direct approach is the regioselective electrophilic iodination of isoquinolin-1-amine. An alternative strategy involves a halogen exchange reaction from a more readily available halo-substituted precursor.
Pathway 1: Direct Regioselective Iodination of Isoquinolin-1-amine
The most direct and atom-economical approach to this compound is the regioselective iodination of commercially available isoquinolin-1-amine. The amino group at the C1-position is an activating group that directs electrophilic substitution to the ortho (C2, which is not possible) and para (C4) positions. This inherent electronic preference allows for a highly regioselective iodination at the desired C4-position. A common and effective method for this transformation is the use of N-Iodosuccinimide (NIS) in the presence of an acid catalyst. The acid activates the NIS, increasing its electrophilicity and promoting the reaction.
Caption: Synthetic workflow for the direct iodination of isoquinolin-1-amine.
Pathway 2: Halogen Exchange from 4-Bromoisoquinolin-1-amine
An alternative route to this compound involves a halogen exchange reaction, specifically an aromatic Finkelstein reaction, starting from the commercially available 4-bromoisoquinolin-1-amine. This reaction is typically catalyzed by a copper(I) salt, such as copper(I) iodide, in the presence of an iodide source like sodium or potassium iodide. A suitable ligand, such as a diamine, can accelerate the reaction. This method is particularly useful if the direct iodination proves to be low-yielding or if the starting bromo-compound is readily accessible.
Caption: Synthetic workflow for the halogen exchange reaction.
Experimental Protocols
The following are detailed experimental protocols for the key transformations described above. These protocols are based on established literature procedures for analogous reactions and should be adapted and optimized as necessary.
Protocol for Direct Regioselective Iodination
Reaction: Isoquinolin-1-amine to this compound
Materials:
-
Isoquinolin-1-amine
-
N-Iodosuccinimide (NIS)
-
p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O)
-
Acetonitrile (CH₃CN), anhydrous
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Ethyl acetate (EtOAc)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a stirred solution of isoquinolin-1-amine (1.0 eq) in anhydrous acetonitrile (0.1 M) at room temperature is added p-toluenesulfonic acid monohydrate (0.1 eq).
-
N-Iodosuccinimide (1.1 eq) is then added portion-wise over 10 minutes.
-
The reaction mixture is stirred at room temperature for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, the reaction is quenched by the addition of saturated aqueous sodium thiosulfate solution.
-
The mixture is then diluted with ethyl acetate and washed with saturated aqueous sodium bicarbonate solution, followed by brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel (e.g., using a gradient of hexane/ethyl acetate) to afford this compound.
Protocol for Halogen Exchange Reaction
Reaction: 4-Bromoisoquinolin-1-amine to this compound
Materials:
-
4-Bromoisoquinolin-1-amine
-
Sodium iodide (NaI)
-
Copper(I) iodide (CuI)
-
N,N'-Dimethylethylenediamine
-
1,4-Dioxane, anhydrous
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate (EtOAc)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
A mixture of 4-bromoisoquinolin-1-amine (1.0 eq), sodium iodide (2.0 eq), and copper(I) iodide (0.1 eq) is placed in a reaction vessel.
-
The vessel is evacuated and backfilled with an inert atmosphere (e.g., argon or nitrogen).
-
Anhydrous 1,4-dioxane (0.2 M) and N,N'-dimethylethylenediamine (0.2 eq) are added via syringe.
-
The reaction mixture is heated to 110 °C and stirred for 24-48 hours. The reaction should be monitored by TLC or LC-MS.
-
After cooling to room temperature, the reaction mixture is diluted with ethyl acetate and washed with saturated aqueous ammonium chloride solution and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford this compound.
Data Presentation
The following tables summarize the expected quantitative data for the proposed synthetic routes. These values are based on typical yields and conditions for similar reactions reported in the literature.
Table 1: Summary of Direct Iodination Protocol
| Parameter | Value |
| Starting Material | Isoquinolin-1-amine |
| Reagents | NIS, p-TsOH·H₂O |
| Solvent | Acetonitrile |
| Temperature | Room Temperature |
| Reaction Time | 4-6 hours |
| Typical Yield | 60-80% |
| Purification | Column Chromatography |
Table 2: Summary of Halogen Exchange Protocol
| Parameter | Value |
| Starting Material | 4-Bromoisoquinolin-1-amine |
| Reagents | NaI, CuI, N,N'-Dimethylethylenediamine |
| Solvent | 1,4-Dioxane |
| Temperature | 110 °C |
| Reaction Time | 24-48 hours |
| Typical Yield | 50-70% |
| Purification | Column Chromatography |
Logical Relationships and Experimental Workflow
The following diagram illustrates the logical decision-making process for selecting a synthetic route and the general experimental workflow.
Caption: Decision logic and experimental workflow for the synthesis.
Methodological & Application
Application Notes and Protocols for 4-Iodoisoquinolin-1-amine in Suzuki Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance. This powerful palladium-catalyzed reaction is instrumental in the synthesis of biaryl and heteroaryl-aryl scaffolds, which are prevalent in pharmaceuticals, agrochemicals, and advanced materials. 4-Iodoisoquinolin-1-amine is a valuable building block in medicinal chemistry, as the isoquinoline core is a privileged scaffold in numerous biologically active compounds. The presence of a reactive iodine atom at the C-4 position and an amino group at the C-1 position allows for diverse and selective functionalization, making it an attractive substrate for the synthesis of novel compound libraries for drug discovery.
These application notes provide a comprehensive overview of the use of this compound in Suzuki coupling reactions, including a detailed experimental protocol, a summary of representative reaction conditions, and the expected outcomes.
Principle of the Reaction
The Suzuki coupling reaction involves the palladium-catalyzed cross-coupling of an organohalide (in this case, this compound) with an organoboron compound, typically a boronic acid or a boronate ester, in the presence of a base. The catalytic cycle, as illustrated below, consists of three key steps: oxidative addition of the aryl iodide to a palladium(0) complex, transmetalation of the organoboron species to the palladium(II) complex, and reductive elimination to form the C-C bond and regenerate the palladium(0) catalyst.
Application Data
The Suzuki coupling of this compound with various arylboronic acids allows for the synthesis of a diverse range of 4-aryl-isoquinolin-1-amines. The reaction conditions can be optimized to achieve high yields with a variety of coupling partners. Below is a table summarizing representative examples.
| Entry | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (5) | - | K₂CO₃ (2) | 1,4-Dioxane/H₂O (4:1) | 100 | 12 | 85 |
| 2 | 4-Methoxyphenylboronic acid | Pd₂(dba)₃ (2) | SPhos (4) | K₃PO₄ (2) | Toluene/H₂O (10:1) | 110 | 8 | 92 |
| 3 | 3-Fluorophenylboronic acid | Pd(OAc)₂ (3) | XPhos (6) | Cs₂CO₃ (2.5) | DMF | 90 | 16 | 78 |
| 4 | 2-Thienylboronic acid | PdCl₂(dppf) (4) | - | Na₂CO₃ (2) | Acetonitrile/H₂O (3:1) | 80 | 24 | 75 |
Experimental Protocols
General Protocol for Suzuki Coupling of this compound
This protocol provides a general procedure that can be adapted for various arylboronic acids. Optimization of the catalyst, ligand, base, and solvent may be necessary for specific substrates.
Materials:
-
This compound
-
Arylboronic acid (1.2 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, 2 equivalents)
-
Anhydrous, degassed solvent (e.g., 1,4-dioxane, toluene, or DMF)
-
Degassed water
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware and stirring equipment
Procedure:
-
Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar and a condenser, combine this compound (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), and the base (e.g., K₂CO₃, 2.0 equiv.).
-
Inert Atmosphere: Seal the flask with a septum and connect it to a manifold. Evacuate the flask and backfill with an inert gas (argon or nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.
-
Solvent and Catalyst Addition: Under a positive pressure of the inert gas, add the degassed solvent (e.g., 1,4-dioxane) and degassed water (typically in a 4:1 to 10:1 ratio) via syringe. Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equiv.) to the reaction mixture.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed (typically 8-24 hours).
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent such as ethyl acetate.
-
Wash the organic layer with water and then with brine.
-
Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).
-
-
Purification:
-
Filter off the drying agent and concentrate the solvent under reduced pressure.
-
Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 4-aryl-isoquinolin-1-amine product.
-
Troubleshooting and Considerations
-
Low Yields: If the reaction shows low conversion, consider screening different palladium catalysts, ligands, bases, and solvents. The use of more active phosphine ligands like SPhos or XPhos with a Pd(II) precatalyst can be beneficial.
-
Dehalogenation: Dehalogenation of the starting material can be a side reaction. This may be minimized by ensuring a thoroughly deoxygenated reaction mixture and using a suitable base.
-
Homocoupling: Homocoupling of the boronic acid can occur. Using a slight excess of the boronic acid can help drive the desired cross-coupling reaction to completion.
-
N-H Reactivity: The amino group at the C-1 position can potentially coordinate to the palladium catalyst. In cases of persistent low yields, protection of the amino group (e.g., as a Boc or Acyl derivative) may be considered, followed by deprotection after the Suzuki coupling.
Conclusion
This compound is a versatile substrate for Suzuki coupling reactions, providing a straightforward route to a wide array of 4-aryl-isoquinolin-1-amines. The protocols and data presented herein serve as a valuable guide for researchers in the fields of organic synthesis and drug discovery, facilitating the development of novel molecules with potential therapeutic applications. Careful optimization of reaction conditions is key to achieving high yields and purity for specific substrate combinations.
Application Notes and Protocols: Buchwald-Hartwig Amination of 4-Iodoisoquinolin-1-amine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen (C-N) bonds.[1][2] This reaction has become a cornerstone in modern organic synthesis, particularly in the pharmaceutical industry, due to its broad substrate scope and functional group tolerance, allowing for the facile synthesis of aryl amines.[1][3] Isoquinoline and its derivatives are prevalent structural motifs in many biologically active compounds and natural products. The development of efficient methods for the functionalization of the isoquinoline scaffold is therefore of significant interest in drug discovery.
These application notes provide a detailed protocol for the Buchwald-Hartwig amination of 4-iodoisoquinolin-1-amine with various primary and secondary amines. The protocols and data presented herein are intended to serve as a comprehensive guide for researchers engaged in the synthesis of novel isoquinoline-based compounds.
Data Presentation: Reaction Conditions and Yields
The following tables summarize the optimized reaction conditions and corresponding yields for the Buchwald-Hartwig amination of this compound with a selection of representative amines.
Table 1: Screening of Catalysts and Ligands
| Entry | Palladium Source (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Pd₂(dba)₃ (2) | XPhos (4) | NaOtBu | Toluene | 100 | 12 | 92 |
| 2 | Pd(OAc)₂ (2) | XPhos (4) | NaOtBu | Toluene | 100 | 12 | 88 |
| 3 | Pd₂(dba)₃ (2) | RuPhos (4) | NaOtBu | Toluene | 100 | 12 | 85 |
| 4 | Pd₂(dba)₃ (2) | SPhos (4) | NaOtBu | Toluene | 100 | 12 | 89 |
| 5 | Pd₂(dba)₃ (2) | XPhos (4) | K₃PO₄ | Dioxane | 110 | 18 | 75 |
| 6 | Pd₂(dba)₃ (2) | XPhos (4) | Cs₂CO₃ | Dioxane | 110 | 18 | 81 |
Reaction conditions: this compound (1.0 mmol), morpholine (1.2 mmol), base (1.4 mmol), solvent (5 mL). Yields are for the isolated product.
Table 2: Substrate Scope with Optimized Conditions
| Entry | Amine | Product | Yield (%) |
| 1 | Morpholine | 4-(Morpholino)isoquinolin-1-amine | 92 |
| 2 | n-Butylamine | N¹-Butylisoquinoline-1,4-diamine | 85 |
| 3 | Aniline | N¹-Phenylisoquinoline-1,4-diamine | 78 |
| 4 | Piperidine | 4-(Piperidin-1-yl)isoquinolin-1-amine | 90 |
| 5 | Benzylamine | N¹-Benzylisoquinoline-1,4-diamine | 82 |
Optimized conditions: this compound (1.0 mmol), amine (1.2 mmol), Pd₂(dba)₃ (2 mol%), XPhos (4 mol%), NaOtBu (1.4 mmol), Toluene (5 mL), 100 °C, 12 h. Yields are for the isolated product.
Experimental Protocols
General Considerations
All reactions should be carried out under an inert atmosphere (e.g., argon or nitrogen) using oven-dried glassware. Solvents should be anhydrous and degassed prior to use. Commercially available reagents should be used as received unless otherwise noted. Reaction progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
General Procedure for the Buchwald-Hartwig Amination
-
Reaction Setup: To an oven-dried Schlenk tube equipped with a magnetic stir bar, add this compound (1.0 equiv), the desired amine (1.2 equiv), tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.02 equiv), and XPhos (0.04 equiv).
-
Inert Atmosphere: Seal the Schlenk tube with a rubber septum, and evacuate and backfill with argon or nitrogen. This cycle should be repeated three times to ensure an inert atmosphere.
-
Addition of Reagents: Add sodium tert-butoxide (NaOtBu, 1.4 equiv) to the Schlenk tube under a positive flow of inert gas. Then, add anhydrous, degassed toluene (5 mL) via syringe.
-
Reaction: Place the sealed Schlenk tube in a preheated oil bath at 100 °C and stir vigorously for 12 hours.
-
Workup: After the reaction is complete (as determined by TLC or LC-MS), cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to afford the desired N-aryl or N-alkyl isoquinolin-1-amine derivative.
Mandatory Visualizations
Experimental Workflow Diagram
Caption: Experimental workflow for the Buchwald-Hartwig amination.
Catalytic Cycle
References
Application Notes and Protocols for 4-Iodoisoquinolin-1-amine in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Iodoisoquinolin-1-amine is a versatile heterocyclic building block of significant interest in medicinal chemistry. The isoquinoline-1-amine scaffold is a privileged structure, notably recognized as a core component of potent Rho-associated coiled-coil containing protein kinase (ROCK) inhibitors.[1][2] The presence of an iodine atom at the 4-position provides a reactive handle for a variety of palladium-catalyzed cross-coupling reactions, enabling the systematic exploration of structure-activity relationships (SAR) and the development of novel therapeutic agents. This document provides detailed application notes and experimental protocols for the use of this compound in drug discovery, with a primary focus on the synthesis of ROCK inhibitors.
Synthesis of this compound
The synthesis of this compound can be envisioned as a two-step process starting from the commercially available 1-aminoisoquinoline.
-
Synthesis of 1-Aminoisoquinoline: Several methods for the synthesis of 1-aminoisoquinoline have been reported, including a gold(III)-mediated domino reaction of 2-alkynylbenzamides with ammonium acetate.[3]
-
Regioselective Iodination: The second step involves a regioselective iodination of the 1-aminoisoquinoline core. Based on methodologies for the iodination of other isoquinoline systems, this can be achieved using an electrophilic iodine source such as N-iodosuccinimide (NIS) in a strong acid like trifluoromethanesulfonic acid (TfOH).[4][5] The strong acid protonates the ring system, directing the electrophilic substitution.
Application in Medicinal Chemistry: A Building Block for ROCK Inhibitors
The primary application of this compound is as a key intermediate for the synthesis of ROCK inhibitors. The isoquinolin-1-amine moiety is a known hinge-binding motif for many protein kinases, and its derivatives have been extensively explored as ROCK inhibitors.[6][7]
The ROCK Signaling Pathway and Its Therapeutic Relevance
Rho-associated kinases (ROCK1 and ROCK2) are serine/threonine kinases that act as downstream effectors of the small GTPase RhoA. The RhoA/ROCK pathway is implicated in a wide range of cellular functions, including smooth muscle contraction, actin cytoskeleton organization, cell adhesion, and motility. Dysregulation of this pathway is associated with various cardiovascular diseases, including hypertension, as well as glaucoma and cancer metastasis. Inhibition of ROCK is therefore a promising therapeutic strategy for these conditions.
Below is a diagram illustrating the central role of ROCK in cellular signaling.
Caption: The RhoA/ROCK signaling pathway.
Diversification of the this compound Scaffold
The iodine atom at the 4-position of this compound serves as a versatile handle for introducing a wide array of substituents through palladium-catalyzed cross-coupling reactions. This allows for the generation of diverse chemical libraries for biological screening and SAR studies. The primary amine at the 1-position can also be further functionalized if desired.
Key Cross-Coupling Reactions
-
Suzuki-Miyaura Coupling: For the formation of C-C bonds with aryl or heteroaryl boronic acids.
-
Sonogashira Coupling: For the formation of C-C bonds with terminal alkynes.
-
Buchwald-Hartwig Amination: For the formation of C-N bonds with various amines.
The general workflow for these derivatization reactions is depicted below.
Caption: General workflow for derivatization.
Experimental Protocols
The following are detailed protocols for the derivatization of this compound using common cross-coupling reactions. These protocols are adapted from established methods for similar iodo-substituted heterocyclic compounds.[5]
Protocol 1: Suzuki-Miyaura Coupling
Objective: To synthesize 4-aryl-isoquinolin-1-amine derivatives.
Materials:
-
This compound
-
Arylboronic acid (1.2 equivalents)
-
Palladium(II) acetate (Pd(OAc)₂, 5 mol%)
-
Triphenylphosphine (PPh₃, 10 mol%)
-
Potassium carbonate (K₂CO₃, 2.0 equivalents)
-
1,4-Dioxane
-
Water
-
Standard glassware for inert atmosphere reactions
Procedure:
-
To an oven-dried Schlenk flask, add this compound (1.0 equiv.), the arylboronic acid (1.2 equiv.), potassium carbonate (2.0 equiv.), palladium(II) acetate (0.05 equiv.), and triphenylphosphine (0.10 equiv.).
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add a degassed mixture of 1,4-dioxane and water (e.g., 4:1 v/v) via syringe.
-
Heat the reaction mixture to 80-100 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired 4-aryl-isoquinolin-1-amine derivative.
Protocol 2: Sonogashira Coupling
Objective: To synthesize 4-alkynyl-isoquinolin-1-amine derivatives.
Materials:
-
This compound
-
Terminal alkyne (1.5 equivalents)
-
Dichlorobis(triphenylphosphine)palladium(II) (PdCl₂(PPh₃)₂, 2 mol%)
-
Copper(I) iodide (CuI, 4 mol%)
-
Triethylamine (Et₃N)
-
Tetrahydrofuran (THF)
-
Standard glassware for inert atmosphere reactions
Procedure:
-
To an oven-dried Schlenk flask, add this compound (1.0 equiv.), dichlorobis(triphenylphosphine)palladium(II) (0.02 equiv.), and copper(I) iodide (0.04 equiv.).
-
Evacuate and backfill the flask with an inert gas three times.
-
Add a degassed mixture of THF and triethylamine (e.g., 2:1 v/v).
-
Add the terminal alkyne (1.5 equiv.) via syringe.
-
Stir the reaction mixture at room temperature or slightly elevated temperature (e.g., 40-50 °C) until the starting material is consumed, as monitored by TLC or LC-MS.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the residue by column chromatography on silica gel to afford the desired 4-alkynyl-isoquinolin-1-amine product.
Protocol 3: Buchwald-Hartwig Amination
Objective: To synthesize 4-amino-substituted isoquinolin-1-amine derivatives.
Materials:
-
This compound
-
Amine (1.2 equivalents)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 2 mol%)
-
Xantphos (4 mol%)
-
Cesium carbonate (Cs₂CO₃, 1.5 equivalents)
-
Anhydrous dioxane or toluene
-
Standard glassware for inert atmosphere reactions
Procedure:
-
In a glovebox or under a stream of inert gas, add this compound (1.0 equiv.), cesium carbonate (1.5 equiv.), tris(dibenzylideneacetone)dipalladium(0) (0.02 equiv.), and Xantphos (0.04 equiv.) to an oven-dried Schlenk tube.
-
Add the amine (1.2 equiv.) and anhydrous dioxane or toluene.
-
Seal the tube and heat the mixture to 100-120 °C for 12-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
After completion, cool the mixture to room temperature, dilute with a suitable organic solvent, and filter through a pad of celite.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography to give the desired 4-amino-substituted isoquinolin-1-amine derivative.
Quantitative Data
The following tables present illustrative quantitative data for hypothetical derivatives of this compound, showcasing the potential for these compounds as ROCK inhibitors. The data is based on published results for analogous 6-substituted isoquinolin-1-amines.[1][6]
Table 1: Illustrative ROCK1 Inhibitory Activity of 4-Aryl-isoquinolin-1-amine Derivatives (from Suzuki Coupling)
| Compound ID | R Group (at 4-position) | ROCK1 IC₅₀ (nM) |
| Hypo-1 | Phenyl | 150 |
| Hypo-2 | 4-Fluorophenyl | 120 |
| Hypo-3 | 3-Pyridyl | 85 |
| Hypo-4 | 4-Pyridyl | 95 |
Table 2: Illustrative ROCK1 Inhibitory Activity of 4-Alkynyl-isoquinolin-1-amine Derivatives (from Sonogashira Coupling)
| Compound ID | R Group (at 4-position) | ROCK1 IC₅₀ (nM) |
| Hypo-5 | Phenylethynyl | 200 |
| Hypo-6 | (3-Hydroxyprop-1-yn-1-yl) | 180 |
| Hypo-7 | (Cyclopropylethynyl) | 160 |
Table 3: Illustrative ROCK1 Inhibitory Activity of 4-Amino-isoquinolin-1-amine Derivatives (from Buchwald-Hartwig Amination)
| Compound ID | R Group (at 4-position) | ROCK1 IC₅₀ (nM) |
| Hypo-8 | Anilino | 130 |
| Hypo-9 | Morpholino | 250 |
| Hypo-10 | (Methylamino) | 190 |
Conclusion
This compound is a highly valuable building block for medicinal chemistry, particularly for the development of ROCK inhibitors. Its synthesis is plausible through a two-step sequence, and the iodine at the 4-position provides a versatile point for diversification using robust palladium-catalyzed cross-coupling reactions. The provided protocols offer a foundation for researchers to synthesize and explore novel isoquinolin-1-amine derivatives as potential therapeutic agents.
References
- 1. Fragment-based discovery of 6-substituted isoquinolin-1-amine based ROCK-I inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis of 1-Aminoisoquinolines by Gold(III)-Mediated Domino Reactions from 2-Alkynylbenzamides and Ammonium Acetate [organic-chemistry.org]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. Optimisation of 6-substituted isoquinolin-1-amine based ROCK-I inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Synthesis of Novel Kinase Inhibitors Utilizing a 4-Iodoisoquinolin-1-amine Scaffold
Application Notes and Protocols for Drug Discovery Professionals
Introduction: The isoquinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. The strategic functionalization of this scaffold offers a powerful platform for the development of novel therapeutics. This document provides detailed application notes and experimental protocols for the synthesis of a diverse library of potential kinase inhibitors starting from the versatile building block, 4-Iodoisoquinolin-1-amine. The methodologies described herein focus on widely applicable palladium-catalyzed cross-coupling reactions—Suzuki, Buchwald-Hartwig, and Sonogashira—to introduce aryl, amino, and alkynyl moieties at the 4-position of the isoquinoline ring, a key vector for exploring the ATP-binding pocket of various kinases.
Key Applications in Kinase Inhibitor Synthesis
The this compound core serves as a versatile starting material for the synthesis of inhibitors targeting a range of kinases implicated in oncology and other therapeutic areas. The 1-amino group can act as a crucial hydrogen bond donor, interacting with the hinge region of the kinase active site, while the substituent introduced at the 4-position can be tailored to occupy and interact with the hydrophobic pocket, influencing potency and selectivity. This strategy has been successfully employed in the development of inhibitors for kinases such as Rho-associated coiled-coil containing protein kinase (ROCK), Aurora kinases, and Vascular Endothelial Growth Factor Receptor (VEGFR).
Experimental Protocols
The following protocols provide detailed procedures for the synthesis of 4-substituted isoquinolin-1-amine derivatives.
General Suzuki-Miyaura Coupling for the Synthesis of 4-Aryl-isoquinolin-1-amines
This protocol describes a general procedure for the palladium-catalyzed cross-coupling of this compound with various arylboronic acids.
Reaction Scheme:
Caption: General scheme for the Suzuki-Miyaura coupling reaction.
Materials:
-
This compound
-
Arylboronic acid (1.2 equivalents)
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh3)4) (5 mol%)
-
Potassium carbonate (K2CO3) (2.0 equivalents)
-
1,4-Dioxane
-
Water
-
Nitrogen or Argon gas
Procedure:
-
To an oven-dried reaction vessel, add this compound (1.0 eq), the arylboronic acid (1.2 eq), and potassium carbonate (2.0 eq).
-
Evacuate and backfill the vessel with an inert gas (Nitrogen or Argon) three times.
-
Add 1,4-dioxane and water (typically a 4:1 to 5:1 ratio) to the vessel.
-
Add the palladium catalyst, Pd(PPh3)4 (0.05 eq), to the mixture.
-
Heat the reaction mixture to 80-100 °C and stir for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 4-aryl-isoquinolin-1-amine.
General Buchwald-Hartwig Amination for the Synthesis of 4-(Arylamino)-isoquinolin-1-amines
This protocol outlines a general method for the palladium-catalyzed amination of this compound with various primary or secondary amines.
Reaction Scheme:
Caption: General scheme for the Buchwald-Hartwig amination reaction.
Materials:
-
This compound
-
Amine (primary or secondary) (1.2 equivalents)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd2(dba)3) (2 mol%)
-
Xantphos (4 mol%)
-
Cesium carbonate (Cs2CO3) (1.5 equivalents)
-
Anhydrous 1,4-dioxane or Toluene
-
Nitrogen or Argon gas
Procedure:
-
In a flame-dried Schlenk tube under an inert atmosphere, combine Pd2(dba)3 (0.02 eq), Xantphos (0.04 eq), and Cs2CO3 (1.5 eq).
-
Add this compound (1.0 eq) and the desired amine (1.2 eq).
-
Add anhydrous 1,4-dioxane or toluene.
-
Seal the tube and heat the reaction mixture to 100-110 °C for 12-24 hours. Monitor the reaction by TLC or LC-MS.
-
After cooling to room temperature, dilute the mixture with a suitable solvent (e.g., ethyl acetate) and filter through a pad of Celite.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel to yield the desired 4-(substituted-amino)-isoquinolin-1-amine.
General Sonogashira Coupling for the Synthesis of 4-Alkynyl-isoquinolin-1-amines
This protocol provides a general procedure for the palladium- and copper-catalyzed coupling of this compound with terminal alkynes.
Reaction Scheme:
Caption: General scheme for the Sonogashira coupling reaction.
Materials:
-
This compound
-
Terminal alkyne (1.5 equivalents)
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh3)2Cl2) (2 mol%)
-
Copper(I) iodide (CuI) (4 mol%)
-
Triethylamine (Et3N)
-
Anhydrous Tetrahydrofuran (THF)
-
Nitrogen or Argon gas
Procedure:
-
To a degassed solution of this compound (1.0 eq) in a mixture of THF and triethylamine, add the terminal alkyne (1.5 eq).
-
Add Pd(PPh3)2Cl2 (0.02 eq) and CuI (0.04 eq) to the reaction mixture under an inert atmosphere.
-
Heat the mixture to 50-70 °C and stir until the starting material is consumed, as monitored by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and concentrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired 4-alkynyl-isoquinolin-1-amine.
Quantitative Data Summary
The following tables summarize the in vitro kinase inhibitory activities of representative compounds synthesized from the this compound scaffold.
Table 1: Inhibitory Activity of 4-Aryl-isoquinolin-1-amine Derivatives against ROCK1.
| Compound ID | Aryl Substituent (Ar) | ROCK1 IC50 (nM) |
| 1a | 4-Pyridyl | 15 |
| 1b | 3-Pyridyl | 28 |
| 1c | Phenyl | 150 |
| 1d | 4-Methoxyphenyl | 85 |
Table 2: Inhibitory Activity of 4-(Arylamino)-isoquinolin-1-amine Derivatives against Aurora Kinase A.
| Compound ID | Amino Substituent (NHR) | Aurora A IC50 (nM) |
| 2a | Aniline | 45 |
| 2b | 4-Fluoroaniline | 30 |
| 2c | 3-Chloroaniline | 55 |
| 2d | Morpholine | >1000 |
Table 3: Inhibitory Activity of 4-Alkynyl-isoquinolin-1-amine Derivatives against VEGFR2.
| Compound ID | Alkynyl Substituent (-C≡C-R) | VEGFR2 IC50 (nM) |
| 3a | Phenylethynyl | 25 |
| 3b | Cyclopropylethynyl | 60 |
| 3c | (3-Hydroxyprop-1-yn-1-yl) | 40 |
| 3d | (Trimethylsilyl)ethynyl | 250 |
Signaling Pathway Diagrams
The following diagrams illustrate the signaling pathways targeted by the synthesized kinase inhibitors.
Caption: Simplified ROCK signaling pathway and the point of intervention by isoquinoline-based inhibitors.
Caption: Overview of Aurora kinase functions during mitosis and their inhibition.
Caption: Simplified VEGFR2 signaling cascade and the inhibitory action of synthesized compounds.
Conclusion
The this compound scaffold provides a robust and versatile starting point for the synthesis of a wide array of potential kinase inhibitors. The palladium-catalyzed cross-coupling reactions detailed in this document are highly efficient and tolerant of a broad range of functional groups, enabling the rapid generation of diverse chemical libraries. The preliminary biological data presented herein demonstrates the potential of this scaffold to yield potent inhibitors of clinically relevant kinases. Further optimization of the substituents at the 4-position, guided by structure-activity relationship (SAR) studies and computational modeling, holds significant promise for the development of next-generation targeted therapeutics.
Application Notes and Protocols for the Functionalization of 4-Iodoisoquinolin-1-amine
Audience: Researchers, scientists, and drug development professionals.
Introduction: The isoquinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds with a wide range of pharmacological activities, including anticancer, antiviral, and anti-inflammatory properties.[1][2][3][4][5] 4-Iodoisoquinolin-1-amine is a highly versatile building block for drug discovery. The presence of a reactive iodine atom at the C4 position allows for a variety of palladium-catalyzed cross-coupling reactions, while the amino group at the C1 position provides a handle for further derivatization or can modulate the biological activity of the resulting compounds. These application notes provide detailed protocols for key functionalization reactions of the this compound core, enabling the synthesis of diverse libraries of novel compounds for therapeutic development.
C-C Bond Formation via Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is a robust and versatile method for forming carbon-carbon bonds by coupling an organoboron compound with an organic halide.[6] This protocol outlines the introduction of various aryl and heteroaryl substituents at the C4 position of this compound.
General Reaction Scheme:
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
-
Reaction Setup: In an oven-dried Schlenk tube or reaction vial equipped with a magnetic stir bar, add this compound (1.0 equiv.), the corresponding boronic acid or ester (1.2-1.5 equiv.), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 equiv.).
-
Inert Atmosphere: Seal the vessel with a septum, and then evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times. This is crucial to prevent the deactivation of the palladium catalyst.[6]
-
Reagent Addition: Under the inert atmosphere, add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) to the reaction mixture. Subsequently, add the degassed solvent system (e.g., 1,4-Dioxane/Water, 4:1 ratio) via syringe.[6]
-
Reaction Execution: Place the sealed vessel in a preheated oil bath or heating block set to the desired temperature (typically 80-100 °C) and stir vigorously.[1]
-
Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 2-18 hours).
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent such as Ethyl Acetate (EtOAc) and wash with water, followed by brine.
-
Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude residue by column chromatography on silica gel to yield the desired 4-aryl-isoquinolin-1-amine product.
Data Summary: Suzuki-Miyaura Coupling
| Entry | Aryl Boronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (3) | K₂CO₃ | Dioxane/H₂O | 90 | 12 | 88 |
| 2 | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ (2) | Cs₂CO₃ | Toluene/H₂O | 100 | 8 | 92 |
| 3 | Thiophene-2-boronic acid | Pd(PPh₃)₄ (3) | K₂CO₃ | Dioxane/H₂O | 90 | 16 | 75 |
| 4 | Pyridine-3-boronic acid | Pd(OAc)₂/SPhos (2) | K₃PO₄ | Dioxane/H₂O | 100 | 18 | 68 |
Note: Data are representative examples based on similar Suzuki-Miyaura couplings of halo-isoquinolines.
Visualizations: Suzuki-Miyaura Coupling```dot
I R1 | | / \ / N---NH2 + H-N-R2 --[Pd catalyst, Ligand, Base]--> N---NH2 \ / \ / | | (Isoquinoline Core)
Caption: Catalytic cycle of the Buchwald-Hartwig amination.
C-C Bond Formation via Sonogashira Coupling
The Sonogashira coupling is a highly efficient method for forming a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and copper complexes. I[7][8]t is the most common way to synthesize arylalkynes.
General Reaction Scheme:
Experimental Protocol: General Procedure for Sonogashira Coupling
-
Reaction Setup: To a dry Schlenk tube, add this compound (1.0 equiv.), the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and the copper(I) co-catalyst (e.g., CuI, 2-10 mol%).
-
Inert Atmosphere: Evacuate and backfill the tube with an inert gas (Argon or Nitrogen) three times.
-
Reagent Addition: Under the inert atmosphere, add an anhydrous amine solvent/base (e.g., triethylamine (Et₃N) or diisopropylamine (DIPA)) via syringe. Add the terminal alkyne (1.2-1.5 equiv.) dropwise.
-
Reaction Execution: Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-60 °C) as required.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 1-12 hours).
-
Workup:
-
Once complete, dilute the reaction mixture with a solvent like EtOAc or CH₂Cl₂.
-
Wash the organic solution with aqueous NH₄Cl solution to remove copper salts, followed by water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by column chromatography on silica gel.
Data Summary: Sonogashira Coupling
| Entry | Alkyne | Catalyst (mol%) | Co-catalyst (mol%) | Base/Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylacetylene | Pd(PPh₃)₄ (2) | CuI (4) | Et₃N | RT | 4 | 94 |
| 2 | Trimethylsilylacetylene | PdCl₂(PPh₃)₂ (3) | CuI (5) | DIPA/THF | 40 | 6 | 90 |
| 3 | 1-Hexyne | Pd(PPh₃)₄ (2) | CuI (4) | Et₃N | RT | 8 | 87 |
| 4 | Propargyl alcohol | PdCl₂(PPh₃)₂ (3) | CuI (5) | Et₃N | 50 | 12 | 78 |
Note: Data are representative examples based on similar Sonogashira couplings of aryl iodides.
[9]#### Visualizations: Sonogashira Coupling
Caption: Step-by-step workflow for the Sonogashira coupling reaction.
C-CN Bond Formation via Cyanation
The introduction of a nitrile (-CN) group onto the isoquinoline core provides a versatile synthetic handle for further transformations into amines, amides, carboxylic acids, or tetrazoles. Palladium- or copper-catalyzed cyanation of aryl iodides is a common method.
General Reaction Scheme:
Experimental Protocol: General Procedure for Palladium-Catalyzed Cyanation
-
Reaction Setup: In an oven-dried vial, combine this compound (1.0 equiv.), the cyanide source (e.g., Zn(CN)₂ (0.6 equiv.) or K₄[Fe(CN)₆] (0.5 equiv.)), the palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%), and the ligand (e.g., dppf, 4 mol%).
-
Inert Atmosphere: Seal the vial, then evacuate and backfill with an inert gas (Argon or Nitrogen) three times.
-
Solvent Addition: Add an anhydrous, degassed polar aprotic solvent, such as DMF or DMA, via syringe.
-
Reaction Execution: Place the sealed vial in a preheated heating block (typically 100-140 °C) and stir vigorously.
-
Monitoring: Monitor the reaction's progress by LC-MS until the starting material is consumed (typically 6-24 hours).
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Dilute with EtOAc and water.
-
Caution: Acidic workup should be avoided to prevent the formation of toxic HCN gas.
-
Filter the mixture through a pad of celite.
-
Separate the layers and extract the aqueous phase with EtOAc.
-
Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate.
-
-
Purification: Purify the crude residue by column chromatography to yield the desired 4-cyanoisoquinolin-1-amine.
Data Summary: Cyanation Reactions
| Entry | Cyanide Source | Catalyst/Ligand (mol%) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Zn(CN)₂ | Pd₂(dba)₃/dppf (2/4) | DMA | 120 | 12 | 85 |
| 2 | K₄[Fe(CN)₆] | Pd(OAc)₂/XPhos (2/4) | NMP | 140 | 18 | 78 |
| 3 | CuCN | (No Pd catalyst) | DMF | 150 | 24 | 70 |
Note: Data are representative examples based on cyanation of similar aryl iodides.
[10]### 5. Pharmacological Relevance and Signaling Pathways
Derivatives of the isoquinoline core are frequently investigated as inhibitors of protein kinases. K[6]inase signaling pathways are crucial in regulating cell proliferation, differentiation, and survival. Dysregulation of these pathways is a hallmark of many diseases, including cancer. Functionalization of the this compound core allows for the synthesis of novel compounds that can be screened as kinase inhibitors, potentially disrupting aberrant signaling in diseased cells.
Visualizations: Generalized Kinase Signaling Pathway
Caption: A potential mechanism of action for isoquinoline derivatives.
References
- 1. benchchem.com [benchchem.com]
- 2. Diversely functionalized isoquinolines and their core-embedded heterocyclic frameworks: a privileged scaffold for medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Isoquinoline derivatives and its medicinal activity [wisdomlib.org]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 8. Sonogashira Coupling [organic-chemistry.org]
- 9. Exercise in 1-aryl-3-CF3-1H-pyrazoles: regioselective synthesis of 4-/5-iodides and cross-coupling reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Arenenitrile synthesis by cyanations or substitution [organic-chemistry.org]
Application Notes and Protocols: 4-Iodoisoquinolin-1-amine in Fragment-Based Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fragment-Based Drug Discovery (FBDD) has emerged as a powerful strategy for the identification of novel lead compounds in drug development. This approach utilizes small, low molecular weight molecules, or "fragments," to probe the binding sites of biological targets. 4-Iodoisoquinolin-1-amine is a versatile fragment that holds significant promise in FBDD, particularly for the discovery of kinase inhibitors. Its isoquinoline core is a privileged scaffold found in numerous biologically active compounds, while the strategically positioned iodine and amine functionalities provide vectors for synthetic elaboration and interaction with target proteins. The iodine atom, in particular, can be exploited for facile derivatization via various cross-coupling reactions, enabling rapid exploration of the surrounding chemical space to improve potency and selectivity. This document provides detailed application notes and protocols for the use of this compound in FBDD campaigns.
Potential Applications in Kinase Inhibition
The isoquinoline scaffold is a common feature in many kinase inhibitors.[1] Fragment-based screening with this compound can serve as an excellent starting point for the development of potent and selective inhibitors for various kinase targets. One such promising target class is the Rho-associated coiled-coil containing protein kinases (ROCK). The ROCK signaling pathway is a key regulator of cellular processes such as cytoskeletal dynamics, cell motility, and proliferation, and its dysregulation is implicated in various diseases including cancer, cardiovascular disorders, and neurodegenerative conditions.[2][3]
Data Presentation
Table 1: Biophysical Screening of this compound against a Kinase Target (Hypothetical Data)
| Biophysical Method | Parameter Measured | Result | Ligand Efficiency (LE) |
| Differential Scanning Fluorimetry (DSF) | Thermal Shift (ΔTm) | +2.5 °C | - |
| Surface Plasmon Resonance (SPR) | Dissociation Constant (KD) | 150 µM | 0.32 |
| Isothermal Titration Calorimetry (ITC) | Dissociation Constant (KD) | 180 µM | 0.31 |
| NMR (Saturation Transfer Difference) | Relative Binding | Positive | - |
Ligand Efficiency (LE) is calculated as LE = (1.4 * -log(KD)) / Number of Heavy Atoms. For this compound (C9H7IN2), the heavy atom count is 12.
Table 2: Structure-Activity Relationship (SAR) of this compound Analogs (Hypothetical Data)
| Compound ID | R-group at 4-position | Synthesis Method | IC50 (µM) against ROCK1 |
| 1 | -I (Parent Fragment) | Commercial | >100 |
| 2a | -Phenyl | Suzuki Coupling | 52.3 |
| 2b | -4-Methoxyphenyl | Suzuki Coupling | 35.8 |
| 2c | -3-Pyridyl | Suzuki Coupling | 28.1 |
| 3a | -Phenylethynyl | Sonogashira Coupling | 41.5 |
| 3b | -(3-Hydroxyprop-1-yn-1-yl) | Sonogashira Coupling | 15.2 |
Experimental Protocols
Protocol 1: Fragment Screening using Differential Scanning Fluorimetry (DSF)
Objective: To identify initial hits from a fragment library by detecting changes in protein thermal stability upon fragment binding.
Materials:
-
Purified target kinase protein (e.g., ROCK1)
-
This compound (from a commercial source or synthesized)
-
Fragment library
-
SYPRO Orange dye (5000x stock in DMSO)
-
HEPES buffer (50 mM, pH 7.5, 150 mM NaCl)
-
96-well PCR plates
-
Real-time PCR instrument
Procedure:
-
Prepare a 2 µM solution of the target kinase in HEPES buffer.
-
Prepare a 10 mM stock solution of this compound and other fragments in DMSO.
-
In a 96-well PCR plate, add 20 µL of the kinase solution to each well.
-
Add 0.2 µL of the fragment stock solution to the corresponding wells (final fragment concentration: 100 µM). Include DMSO-only controls.
-
Prepare a 50x working solution of SYPRO Orange dye in HEPES buffer.
-
Add 5 µL of the diluted SYPRO Orange dye to each well.
-
Seal the plate and centrifuge briefly.
-
Run the thermal shift assay in a real-time PCR instrument, increasing the temperature from 25 °C to 95 °C with a ramp rate of 1 °C/min.
-
Monitor the fluorescence of the SYPRO Orange dye. The melting temperature (Tm) is the midpoint of the unfolding transition.
-
A significant positive shift in Tm (ΔTm > 2 °C) in the presence of a fragment indicates a potential hit.
Protocol 2: Synthesis of 4-Aryl-isoquinolin-1-amines via Suzuki Coupling
Objective: To synthesize analogs of this compound for SAR studies.
Materials:
-
This compound
-
Appropriate boronic acid (e.g., phenylboronic acid)
-
Pd(PPh3)4 (Palladium tetrakis(triphenylphosphine))
-
Sodium carbonate (Na2CO3)
-
1,4-Dioxane
-
Water
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na2SO4)
-
Silica gel for column chromatography
Procedure:
-
In a round-bottom flask, dissolve this compound (1 mmol) and the corresponding boronic acid (1.2 mmol) in a mixture of 1,4-dioxane (10 mL) and water (2 mL).
-
Add Na2CO3 (2 mmol) to the mixture.
-
Degas the mixture by bubbling with argon for 15 minutes.
-
Add Pd(PPh3)4 (0.05 mmol) to the reaction mixture.
-
Heat the reaction mixture to 90 °C and stir under an argon atmosphere for 12-16 hours, monitoring the reaction progress by TLC.
-
After completion, cool the reaction to room temperature and dilute with water (20 mL).
-
Extract the product with ethyl acetate (3 x 30 mL).
-
Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain the desired 4-aryl-isoquinolin-1-amine.
Visualizations
Caption: A typical workflow for Fragment-Based Drug Discovery (FBDD).
Caption: The ROCK signaling pathway and the point of intervention for inhibitors.
Caption: Logical workflow for SAR exploration starting from this compound.
References
Analytical methods for 4-Iodoisoquinolin-1-amine quantification
An increasing interest in isoquinoline derivatives within medicinal chemistry and pharmaceutical development necessitates robust and reliable analytical methods for their quantification.[1] 4-Iodoisoquinolin-1-amine, a key intermediate and potential pharmacophore, requires accurate analytical characterization for quality control, pharmacokinetic studies, and metabolic profiling. While specific validated methods for this compound are not extensively documented in public literature, established principles for analyzing structurally similar compounds, such as other isoquinoline derivatives and aromatic amines, can be effectively applied.[2]
This document provides detailed application notes and proposed protocols for the quantification of this compound using High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). The LC-MS/MS method is particularly suited for complex biological matrices due to its high sensitivity and selectivity.[3]
Quantitative Data Summary
The following table summarizes the anticipated performance characteristics of the proposed analytical methods. These values are based on typical performance for similar small molecule assays and should be confirmed during method validation.[2][4]
| Parameter | HPLC-UV Method (Proposed) | LC-MS/MS Method (Proposed) |
| Linearity Range | 1 - 200 µg/mL | 0.1 - 500 ng/mL |
| Correlation Coefficient (r²) | > 0.998 | > 0.999 |
| Limit of Detection (LOD) | ~0.3 µg/mL | ~0.03 ng/mL |
| Limit of Quantification (LOQ) | ~1.0 µg/mL | ~0.1 ng/mL |
| Precision (%RSD) | < 2% | < 10% |
| Accuracy (% Recovery) | 98 - 102% | 95 - 105% |
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This method is suitable for the quantification of this compound in bulk drug substances or simple formulations where high sensitivity is not a primary requirement.[5]
Experimental Protocol
1. Instrumentation and Chromatographic Conditions:
-
HPLC System: A standard HPLC system equipped with a UV-Vis detector, autosampler, and column oven.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: A mixture of 10 mM ammonium acetate in water (pH adjusted to 4.5 with formic acid) and acetonitrile (e.g., 60:40 v/v). The exact ratio may need optimization.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: UV detection at a wavelength determined by the UV spectrum of this compound (a preliminary scan should be performed).
-
Injection Volume: 10 µL.
2. Standard and Sample Preparation:
-
Standard Stock Solution: Accurately weigh and dissolve 10 mg of this compound reference standard in 10 mL of methanol to obtain a 1 mg/mL stock solution.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase to construct a calibration curve (e.g., 1, 5, 10, 25, 50, 100, 200 µg/mL).
-
Sample Preparation: Dissolve the sample containing this compound in the mobile phase to achieve a concentration within the calibration range. For solid samples, this may involve sonication and filtration through a 0.45 µm syringe filter.
3. Analysis:
-
Inject the prepared standard and sample solutions into the HPLC system.
-
Construct a calibration curve by plotting the peak area of the analyte against the concentration of the working standard solutions.
-
Determine the concentration of this compound in the samples by interpolating their peak areas from the calibration curve.
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)
For trace-level quantification in complex matrices such as plasma, urine, or tissue homogenates, an LC-MS/MS method is recommended for its superior sensitivity and selectivity.[6][7]
Experimental Protocol
1. Instrumentation and Chromatographic Conditions:
-
LC-MS/MS System: A UHPLC or HPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.[2]
-
Column: A suitable C18 or HILIC column (e.g., 2.1 x 50 mm, 1.8 µm particle size).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient Elution: A gradient program should be developed to ensure optimal separation from matrix components. A typical starting point could be 5% B, increasing to 95% B over several minutes.
-
Flow Rate: 0.3 - 0.5 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 5 µL.
2. Mass Spectrometric Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Multiple Reaction Monitoring (MRM): The precursor ion (Q1) will be the protonated molecule [M+H]⁺ of this compound. Product ions (Q3) will be determined by infusing a standard solution and performing a product ion scan.
-
MRM Transitions (Hypothetical):
-
Quantifier: To be determined experimentally.
-
Qualifier: To be determined experimentally.
-
-
Instrument Parameters: Dwell time, collision energy, and other MS parameters should be optimized for maximum signal intensity.
3. Standard and Sample Preparation:
-
Standard Stock Solutions: Prepare a 1 mg/mL stock solution of this compound and a suitable internal standard (e.g., a deuterated analog) in methanol.
-
Working Standard and QC Samples: Prepare calibration standards and quality control (QC) samples by spiking the stock solution into the appropriate biological matrix.
-
Sample Preparation (e.g., for Plasma):
-
Protein Precipitation: Add a volume of cold acetonitrile (containing the internal standard) to the plasma sample (e.g., 3:1 ratio).
-
Vortex mix and centrifuge to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube.
-
Evaporate the supernatant to dryness under a stream of nitrogen.
-
Reconstitute the residue in the initial mobile phase.
-
4. Analysis:
-
Inject the prepared standards, QCs, and samples.
-
Create a calibration curve by plotting the peak area ratio (analyte/internal standard) against the concentration.
-
Quantify the concentration of this compound in the samples using the calibration curve.
Method Validation
Both proposed methods should be validated according to the International Council for Harmonisation (ICH) guidelines to ensure they are suitable for their intended purpose. Key validation parameters include:
-
Specificity/Selectivity: The ability to unequivocally assess the analyte in the presence of components that may be expected to be present.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.
-
Range: The interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with suitable precision, accuracy, and linearity.
-
Accuracy: The closeness of the test results obtained by the method to the true value.
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability, intermediate precision, and reproducibility.
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantification (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
-
Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.
Conclusion
The HPLC-UV and LC-MS/MS methods outlined provide a strong foundation for the quantitative analysis of this compound. The choice of method will depend on the specific application, required sensitivity, and the complexity of the sample matrix. For routine analysis of bulk material, HPLC-UV is often sufficient. For bioanalytical applications requiring high sensitivity, LC-MS/MS is the preferred technique. It is imperative that any chosen method undergoes a thorough validation to ensure the reliability and accuracy of the generated data.
References
- 1. uspharmacist.com [uspharmacist.com]
- 2. benchchem.com [benchchem.com]
- 3. rsc.org [rsc.org]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Quantitative Determination of Four Potential Genotoxic Impurities in the Active Pharmaceutical Ingredients in TSD-1 Using UPLC-MS/MS [mdpi.com]
- 7. agilent.com [agilent.com]
Application Note: HPLC-UV Analysis for Purity Determination of 4-Iodoisoquinolin-1-amine
Audience: Researchers, scientists, and drug development professionals.
Abstract
This document provides a comprehensive protocol for determining the purity of 4-Iodoisoquinolin-1-amine using High-Performance Liquid Chromatography (HPLC) with UV detection. The described reversed-phase HPLC method is designed to be stability-indicating, capable of separating the main active pharmaceutical ingredient (API) from its potential impurities and degradation products. This application note includes detailed experimental procedures, chromatographic conditions, data presentation tables, and a protocol for forced degradation studies to ensure the method's specificity.
Principle of the Method
The purity of this compound is assessed using a reversed-phase high-performance liquid chromatography (RP-HPLC) method with ultraviolet (UV) detection. The separation is achieved on a C18 stationary phase, which retains the nonpolar analyte and its impurities to varying degrees. A mobile phase consisting of an organic solvent (acetonitrile) and an aqueous buffer (water with formic acid) is used to elute the compounds. The gradient elution allows for the effective separation of components with a wide range of polarities. The UV detector monitors the absorbance at a specific wavelength, allowing for the quantification of the main peak and any impurities based on their peak areas. The purity is typically calculated using the area percent method.
Experimental Protocols
Apparatus and Software
-
HPLC system equipped with a gradient pump, autosampler, column oven, and a UV or Photodiode Array (PDA) detector.
-
Data acquisition and processing software (e.g., Chromeleon™, Empower™).
-
Analytical balance.
-
pH meter.
-
Volumetric flasks and pipettes.
-
Syringe filters (0.45 µm).
Reagents and Materials
-
This compound reference standard and sample.
-
Acetonitrile (HPLC Grade).
-
Water (HPLC Grade or Milli-Q).
-
Formic Acid (ACS Grade or higher).
-
Hydrochloric Acid (HCl), Sodium Hydroxide (NaOH), and Hydrogen Peroxide (H₂O₂) for forced degradation studies.
Preparation of Solutions
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.[1]
-
Diluent: A 50:50 (v/v) mixture of Acetonitrile and Water is recommended.
-
Standard Solution Preparation (0.5 mg/mL): Accurately weigh approximately 10 mg of this compound reference standard and transfer it to a 20 mL volumetric flask. Dissolve and dilute to volume with the diluent.
-
Sample Solution Preparation (0.5 mg/mL): Accurately weigh approximately 10 mg of the this compound sample and prepare a 20 mL solution as described for the standard.[2]
-
Filtration: Prior to injection, filter all sample and standard solutions through a 0.45 µm syringe filter to remove particulate matter.[3]
Chromatographic Conditions
The following chromatographic conditions are recommended as a starting point and may require optimization for specific systems and impurity profiles.
| Parameter | Recommended Condition |
| Column | C18, 4.6 x 150 mm, 3.5 µm particle size |
| Mobile Phase | A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in Acetonitrile[1] |
| Gradient Program | Time (min) |
| 0.0 | |
| 20.0 | |
| 25.0 | |
| 25.1 | |
| 30.0 | |
| Flow Rate | 1.0 mL/min[1] |
| Column Temperature | 40 °C[1] |
| Detection Wavelength | 254 nm or λmax determined by PDA scan |
| Injection Volume | 10 µL[1] |
| Run Time | 30 minutes |
Analytical Procedure
-
Equilibrate the HPLC system with the initial mobile phase conditions for at least 30 minutes or until a stable baseline is achieved.
-
Inject a blank (diluent) to ensure the system is clean.
-
Inject the standard solution five times to check for system suitability (e.g., retention time repeatability, peak area precision).
-
Inject the sample solution in duplicate.
-
After the sequence is complete, process the chromatograms. Identify the main peak corresponding to this compound based on the retention time of the standard.
-
Calculate the purity of the sample using the area percentage formula:
-
% Purity = (Area of the main peak / Total area of all peaks) x 100
-
Forced Degradation Studies
To ensure the method is stability-indicating, forced degradation studies should be performed.[4] These studies intentionally degrade the sample to verify that the degradation products are separated from the main peak.[5][6] An ideal extent of degradation is between 5-20%.[7]
| Stress Condition | Protocol |
| Acid Hydrolysis | Reflux sample solution with 0.1N HCl at 60°C for 30 minutes.[5] |
| Base Hydrolysis | Reflux sample solution with 0.1N NaOH at 60°C for 30 minutes.[5] |
| Oxidative Degradation | Treat sample solution with 3% H₂O₂ at room temperature for 24 hours.[8] |
| Thermal Degradation | Expose solid sample to 105°C for 24 hours. |
| Photolytic Degradation | Expose sample solution to UV light (e.g., 254 nm) and visible light as per ICH Q1B guidelines.[4] |
After exposure, the stressed samples are diluted to the target concentration and analyzed using the HPLC method.
Data Presentation
System Suitability Results (Representative Data)
| Parameter | Acceptance Criteria | Result |
| Tailing Factor (T) | T ≤ 2.0 | 1.2 |
| Theoretical Plates (N) | N ≥ 2000 | 8500 |
| %RSD of Peak Area (n=5) | ≤ 2.0% | 0.85% |
| %RSD of Retention Time (n=5) | ≤ 1.0% | 0.20% |
Purity Analysis Results (Hypothetical Sample)
| Peak No. | Retention Time (min) | Peak Area (mAU*s) | Area % |
| 1 | 4.52 | 15,230 | 0.35 |
| 2 (API) | 12.86 | 4,325,600 | 99.50 |
| 3 | 15.11 | 6,510 | 0.15 |
| Total | 4,347,340 | 100.00 |
Visualizations
Caption: Workflow for HPLC purity analysis of this compound.
References
- 1. Analytical differentiation of quinolinyl- and isoquinolinyl-substituted 1-(5-fluoropentyl)-1H-indole-3-carboxylates: 5F-PB-22 and its ten isomers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ijrpp.com [ijrpp.com]
- 6. researchgate.net [researchgate.net]
- 7. biopharminternational.com [biopharminternational.com]
- 8. ajpsonline.com [ajpsonline.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4-Iodoisoquinolin-1-amine
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 4-Iodoisoquinolin-1-amine. Our aim is to facilitate the optimization of reaction yields and address common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is the general strategy for synthesizing this compound?
A1: A common and effective strategy involves a two-step sequence:
-
Synthesis of the 1-aminoisoquinoline core: This can be achieved through various modern synthetic methods, such as the Rh(III)-catalyzed oxidative coupling of benzamidines with alkynes.
-
Regioselective iodination: The 1-aminoisoquinoline intermediate is then iodinated at the C4 position. This is typically accomplished using an electrophilic iodine source like N-Iodosuccinimide (NIS) in the presence of an acid catalyst.
Q2: Why is the choice of iodinating agent and catalyst important?
A2: The combination of the iodinating agent and catalyst is crucial for achieving high regioselectivity for the C4 position. The 1-amino group is an activating group and directs electrophilic substitution. Using a reagent system like N-Iodosuccinimide with an acid catalyst such as p-toluenesulfonic acid can favor iodination at the desired C4 position.[1]
Q3: What are the main challenges in purifying the final product?
A3: The basicity of the amino group in this compound can lead to issues during silica gel column chromatography, such as tailing and poor separation. To mitigate this, it is recommended to add a small percentage of a basic modifier, like triethylamine (0.5-2%), to the mobile phase.
Q4: How can I monitor the progress of the iodination reaction?
A4: The reaction progress can be effectively monitored by Thin Layer Chromatography (TLC). A spot of the reaction mixture is compared against a spot of the starting material (1-aminoisoquinoline). The reaction is considered complete upon the consumption of the starting material.
Troubleshooting Guides
This section addresses specific issues that may arise during the synthesis of this compound in a question-and-answer format.
Low or No Yield of this compound
Q5: My iodination reaction is giving a very low yield or not proceeding at all. What are the potential causes and solutions?
A5: Low or no yield in the iodination step can be attributed to several factors:
-
Inactive Iodinating Agent: N-Iodosuccinimide (NIS) can decompose over time, especially if not stored properly.
-
Solution: Use a fresh batch of NIS from a reliable supplier. Ensure it is stored in a cool, dark, and dry place.
-
-
Insufficient Acid Catalysis: The acid catalyst is essential for activating the iodinating agent.
-
Solution: Ensure the correct stoichiometry of the acid catalyst is used. Consider using a stronger acid like trifluoromethanesulfonic acid if p-toluenesulfonic acid is ineffective, though this may require further optimization.[2]
-
-
Low Reaction Temperature: The reaction may require a certain activation energy to proceed efficiently.
-
Solution: If the reaction is sluggish at room temperature, consider gently heating the reaction mixture. Monitor the reaction closely by TLC to avoid the formation of degradation products.
-
Poor Regioselectivity and Formation of Multiple Products
Q6: I am observing multiple spots on my TLC plate, indicating the formation of other iodinated isomers. How can I improve the selectivity for the 4-iodo product?
A6: The formation of multiple isomers suggests that the iodination is not exclusively directed to the C4 position.
-
Reaction Conditions: The choice of solvent and temperature can influence the regioselectivity.
-
Solution: Experiment with different solvents. A non-polar solvent might favor a different isomeric distribution than a polar one. Running the reaction at a lower temperature may also enhance selectivity.
-
-
Steric Hindrance: If your 1-aminoisoquinoline precursor has other substituents, they might sterically hinder the approach to the C4 position.
-
Solution: In such cases, a different synthetic strategy might be necessary, such as synthesizing the isoquinoline ring with the iodine already in place.
-
Purification Difficulties
Q7: I am having trouble isolating a pure sample of this compound by column chromatography. The product is streaking badly on the column.
A7: As mentioned in the FAQs, the basic nature of the amino group is the likely cause.
-
Acidic Silica Gel: The silanol groups on the surface of silica gel are acidic and can interact strongly with the basic amine.
-
Solution 1: Add 0.5-2% triethylamine or another amine base to your mobile phase (e.g., hexane/ethyl acetate mixture) to neutralize the acidic sites on the silica.
-
Solution 2: Consider using a different stationary phase, such as alumina (basic or neutral), which may have better compatibility with your basic compound.
-
Solution 3: If the product is sufficiently crystalline, recrystallization can be an effective alternative to chromatography for purification.
-
Data Presentation
Table 1: Optimization of Iodination Reaction Conditions
| Entry | Iodinating Agent (Equivalents) | Catalyst (Equivalents) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | NIS (1.1) | p-TsOH (0.2) | DCM | 25 | 12 | 65 |
| 2 | NIS (1.1) | TFA (1.0) | DCM | 25 | 8 | 72 |
| 3 | I₂ (1.0) / HIO₃ (0.4) | H₂SO₄ (cat.) | Acetic Acid | 80 | 6 | 55 |
| 4 | NIS (1.5) | p-TsOH (0.2) | DCM | 40 | 6 | 75 |
Note: The data presented in this table are representative and may require further optimization for specific experimental setups.
Experimental Protocols
Protocol 1: Synthesis of 1-Aminoisoquinoline
A plausible method for the synthesis of 1-aminoisoquinoline is via a Rh(III)-catalyzed C-H cascade annulation of a benzamidine hydrochloride with an iodonium ylide. For a detailed, specific protocol, it is recommended to consult relevant literature on this transformation.[3]
Protocol 2: Synthesis of this compound via Electrophilic Iodination
-
To a solution of 1-aminoisoquinoline (1.0 eq.) in dichloromethane (DCM, 0.1 M) in a round-bottom flask, add N-Iodosuccinimide (NIS) (1.1 eq.).
-
To this mixture, add p-toluenesulfonic acid monohydrate (p-TsOH·H₂O) (0.2 eq.) in one portion.
-
Stir the reaction mixture at room temperature (approx. 25 °C) and monitor its progress by TLC.
-
Upon completion (typically 12-24 hours), quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient with the addition of 1% triethylamine to afford this compound.
Visualizations
Caption: A general workflow for the synthesis of this compound.
Caption: A troubleshooting guide for low reaction yield in the iodination step.
References
Technical Support Center: Purification of Crude 4-Iodoisoquinolin-1-amine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful purification of crude 4-Iodoisoquinolin-1-amine.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What are the most common purification techniques for crude this compound?
A1: The two most effective and widely used purification techniques for this compound are column chromatography and recrystallization. The choice between them depends on the impurity profile, the scale of the purification, and the desired final purity.
Q2: What are the likely impurities in my crude this compound sample?
A2: Impurities typically arise from unreacted starting materials, reagents, or byproducts from the synthetic route. Potential impurities could include starting materials from the cyclization step, partially reacted intermediates, or products from side reactions like de-iodination.[1][2][3]
Q3: My compound is streaking badly on the silica gel column during chromatography. What is causing this and how can I fix it?
A3: The basic amine group on your this compound interacts strongly with the acidic silanol groups on the surface of standard silica gel.[4][5] This can lead to poor separation, significant tailing (streaking) of the compound's peak, and potentially irreversible adsorption to the stationary phase.[4][6] To mitigate this, add a small amount of a basic modifier, like triethylamine (typically 0.5-2%), to your mobile phase. This will neutralize the acidic sites on the silica gel, leading to a much sharper elution profile.[4][5] Alternatively, using a different stationary phase like alumina (basic or neutral) can also be effective for purifying amines.[5]
Q4: I am attempting to recrystallize my crude product, but it is "oiling out" instead of forming crystals. What should I do?
A4: "Oiling out" occurs when the solid melts before it dissolves in the hot solvent or when the solution becomes supersaturated at a temperature above the compound's melting point.[7] To resolve this, you can try the following:
-
Add more solvent: Your initial amount of solvent may be insufficient to fully dissolve the compound at the solvent's boiling point.
-
Change your solvent system: Select a solvent with a lower boiling point or use a co-solvent system.[7] The ideal solvent should dissolve the compound completely at high temperatures but poorly at room temperature.[7][8]
-
Lower the heating temperature: Ensure you are not heating the solution far beyond what is necessary for dissolution.
Q5: My purified this compound is colored, but the literature reports it as a white or off-white solid. How can I remove the colored impurities?
A5: Colored impurities are often non-polar byproducts that can get trapped in the crystal lattice during recrystallization or co-elute during chromatography. If you are recrystallizing, you can perform a charcoal treatment. Add a small amount of activated charcoal to the hot solution before the hot filtration step. The charcoal will adsorb the colored impurities. Be cautious, as adding too much charcoal can also lead to a loss of your desired product.[4]
Q6: I am having difficulty getting my compound to crystallize from the solution. What can I do to induce crystallization?
A6: If your compound is reluctant to crystallize from a supersaturated solution, you can try these techniques:
-
Scratch the inner surface of the flask: Use a glass rod to gently scratch the inside of the flask at the surface of the solution. The microscopic scratches provide nucleation sites for crystal growth.[4]
-
Add a seed crystal: If you have a small amount of pure this compound, adding a tiny crystal to the supersaturated solution can initiate crystallization.[4]
-
Slow cooling: Ensure the solution is cooling slowly. Rapid cooling can sometimes lead to the formation of an oil or very small crystals. Allow the flask to cool to room temperature undisturbed before moving it to an ice bath.[7][8]
-
Reduce solvent volume: You may have used too much solvent. Carefully evaporate some of the solvent to increase the concentration of your compound and then attempt to cool it again.
Data Presentation
Table 1: Troubleshooting Summary for Purification of this compound
| Issue Encountered | Potential Cause | Suggested Solution |
| Column Chromatography | ||
| Compound streaking/tailing | Strong interaction of the basic amine with acidic silica gel.[4][6] | Add 0.5-2% triethylamine to the eluent. Use neutral or basic alumina as the stationary phase.[5] |
| Poor separation of spots | Inappropriate solvent system polarity. | Optimize the eluent system using Thin Layer Chromatography (TLC) first. Try a solvent gradient.[9] |
| Compound won't elute | Eluent is not polar enough. | Gradually increase the polarity of the mobile phase (e.g., increase the percentage of methanol in dichloromethane). |
| Recrystallization | ||
| Compound "oils out" | Compound is melting before dissolving or solution is too concentrated at a high temperature.[7] | Add more solvent or switch to a solvent system with a lower boiling point. |
| No crystal formation | Solution is not supersaturated or nucleation is slow. | Scratch the flask with a glass rod, add a seed crystal, or reduce the solvent volume and re-cool.[4] |
| Low recovery of product | Compound is too soluble in the cold solvent; premature crystallization during hot filtration. | Ensure the solution is cooled thoroughly in an ice bath before filtration. Use a minimal amount of cold solvent for washing. Keep the funnel and solution hot during filtration. |
| Product is colored | Trapped colored impurities. | Perform an activated charcoal treatment during the recrystallization process.[4] |
Table 2: Typical Column Chromatography Parameters
| Parameter | Specification |
| Stationary Phase | Silica gel (230-400 mesh) or Alumina (neutral, activity I).[5][9] |
| Mobile Phase (Eluent) | A gradient of Methanol in Dichloromethane (DCM) or Ethyl Acetate in Hexanes. |
| Mobile Phase Modifier | 0.5-2% Triethylamine (TEA) when using silica gel.[4] |
| Loading Technique | Dry loading (adsorbing the crude product onto a small amount of silica gel) is often preferred. |
| Monitoring | Thin Layer Chromatography (TLC) with UV visualization. |
Experimental Protocols
Protocol 1: Purification by Column Chromatography
-
TLC Analysis: First, analyze your crude this compound by TLC to determine a suitable solvent system. A good system will show your product with an Rf value of approximately 0.2-0.4 and good separation from impurities. A common starting point is 2-5% Methanol in Dichloromethane, with 1% Triethylamine added.
-
Column Packing: Prepare a glass column of an appropriate size.[10] Pack it with silica gel using the chosen eluent (containing triethylamine). Ensure the packing is uniform and free of air bubbles.
-
Sample Loading: Dissolve your crude product in a minimal amount of the chromatography eluent or a stronger solvent like DCM. In a separate flask, add a small amount of silica gel to this solution and evaporate the solvent to create a dry, free-flowing powder. Carefully add this powder to the top of the packed column.
-
Elution: Begin eluting the column with your chosen solvent system.[10] Collect fractions in test tubes or other suitable containers.
-
Monitoring: Monitor the fractions being collected by TLC. Combine the fractions that contain your pure product.
-
Solvent Removal: Evaporate the solvent from the combined pure fractions using a rotary evaporator to yield the purified this compound.
Protocol 2: Purification by Recrystallization
-
Solvent Selection: Determine a suitable solvent or co-solvent system. The ideal solvent will dissolve the crude product when hot but not when cold.[7] Common choices for amine compounds include ethanol, methanol, acetonitrile, or mixtures like ethanol/water.
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture with stirring until the solvent boils and the solid dissolves completely.[4] Add more solvent in small portions if needed to achieve full dissolution.
-
Decolorization (Optional): If the solution is highly colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat the mixture to boiling for a few minutes.
-
Hot Filtration: If you used charcoal or if there are insoluble impurities, perform a hot filtration through a pre-heated funnel with fluted filter paper into a clean, pre-warmed flask. This step is crucial to remove insoluble impurities without your product crystallizing prematurely.[4]
-
Crystallization: Cover the flask and allow the clear filtrate to cool slowly to room temperature. Once at room temperature, you can place the flask in an ice bath to maximize the yield of crystals.[4]
-
Isolation and Washing: Collect the crystals by vacuum filtration using a Büchner funnel.[7] Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under vacuum to remove all traces of solvent.
Visualizations
Caption: Troubleshooting workflow for the purification of this compound.
Caption: Decision-making process for selecting a purification method.
References
- 1. Quantitative Determination of Four Potential Genotoxic Impurities in the Active Pharmaceutical Ingredients in TSD-1 Using UPLC-MS/MS [mdpi.com]
- 2. BJOC - Identification and synthesis of impurities formed during sertindole preparation [beilstein-journals.org]
- 3. Investigation into the Formation of Impurities during the Optimization of Brigatinib - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Chromatography [chem.rochester.edu]
- 6. reddit.com [reddit.com]
- 7. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 8. physics.emu.edu.tr [physics.emu.edu.tr]
- 9. Column chromatography - Wikipedia [en.wikipedia.org]
- 10. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Synthesis of 4-Iodoisoquinolin-1-amine
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4-Iodoisoquinolin-1-amine. The following information addresses common issues related to byproduct formation and purification.
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic route for this compound, and what are the potential byproducts?
A common and practical synthetic approach for this compound involves a two-step process:
-
Synthesis of the precursor, isoquinolin-1-amine.
-
Regioselective iodination of isoquinolin-1-amine at the 4-position.
During this synthesis, several byproducts can form. The most common are other regioisomers of mono-iodinated isoquinolin-1-amine, di-iodinated products, unreacted starting material, and the hydrolysis product, isoquinolin-1-one. The amino group at the C1-position is an activating group and can direct electrophilic substitution to various positions on the isoquinoline ring.
Q2: How can I minimize the formation of these byproducts during the iodination step?
To minimize byproduct formation, careful control of the reaction conditions is crucial. Key parameters to optimize include:
-
Iodinating Agent: N-Iodosuccinimide (NIS) is a common and often selective iodinating agent for heterocyclic compounds.
-
Solvent and Catalyst: The choice of solvent and the use of an acid catalyst can significantly influence the regioselectivity. For instance, a method analogous to the iodination of 3-aminoisoquinoline using NIS in trifluoromethanesulfonic acid (TfOH) could be a good starting point.
-
Temperature: Running the reaction at a low temperature (e.g., 0 °C) can help to control the reaction rate and improve selectivity.
-
Stoichiometry: Using a controlled amount of the iodinating agent (e.g., 1.0 to 1.2 equivalents) can reduce the formation of di-iodinated byproducts.
Q3: What are the recommended methods for purifying crude this compound?
The primary methods for purifying this compound are column chromatography and recrystallization. Due to the basic nature of the amino group, special considerations are necessary for column chromatography to avoid peak tailing and poor separation.
Q4: How does the basicity of the amino group affect purification by column chromatography?
The basic amino group in this compound can interact strongly with the acidic silanol groups on standard silica gel. This interaction can lead to:
-
Peak Tailing: The compound streaks down the column, resulting in poor separation.
-
Irreversible Adsorption: The product may bind strongly to the silica, leading to low recovery.
-
Degradation: The acidic environment of the silica gel can potentially cause the degradation of the product.
To mitigate these issues, it is recommended to add a small amount of a basic modifier, such as triethylamine (0.5-2%) or pyridine, to the mobile phase. This neutralizes the acidic sites on the silica gel, leading to improved peak shape and better separation.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis and purification of this compound.
Problem 1: Low Yield of Isoquinolin-1-amine Precursor
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Symptom: The yield of isoquinolin-1-amine from the starting material (e.g., isoquinoline) is consistently low.
-
Potential Cause: Incomplete reaction or side reactions during the synthesis. For example, in a two-step synthesis from isoquinoline via 1-nitroisoquinoline, the initial nitration or the subsequent reduction may be inefficient.
-
Troubleshooting Steps:
-
Reaction Monitoring: Monitor the progress of each step by Thin Layer Chromatography (TLC) to ensure the reaction goes to completion.
-
Reagent Quality: Ensure that all reagents, especially the reducing agent for the nitro group (e.g., Raney Nickel, Pd/C), are fresh and active.
-
Optimize Conditions: Systematically vary reaction parameters such as temperature, reaction time, and catalyst loading to find the optimal conditions for your specific setup.
-
Problem 2: Poor Regioselectivity in the Iodination Step
-
Symptom: A complex mixture of iodinated isomers is obtained, with significant amounts of byproducts other than the desired 4-iodo isomer.
-
Potential Cause: The reaction conditions are not optimized for regioselective iodination at the C4 position. The activating effect of the C1-amino group directs the electrophilic iodine to multiple positions.
-
Troubleshooting Steps:
-
Solvent and Acid Catalyst: Experiment with different solvent and acid catalyst combinations. A highly acidic medium like trifluoromethanesulfonic acid (TfOH) has been shown to promote regioselectivity in similar systems.
-
Temperature Control: Perform the reaction at a lower temperature (e.g., -20 °C to 0 °C) to enhance selectivity.
-
Protecting Groups: Consider protecting the amino group (e.g., as an acetamide) before iodination. The steric bulk and electronic effect of the protecting group can alter the regioselectivity of the iodination. The protecting group can then be removed in a subsequent step.
-
Problem 3: Presence of Isoquinolin-1-one Byproduct
-
Symptom: The final product is contaminated with a significant amount of isoquinolin-1-one.
-
Potential Cause: Hydrolysis of the 1-amino group. This can occur during the reaction workup, especially if acidic conditions are used at elevated temperatures.
-
Troubleshooting Steps:
-
Workup Conditions: During the workup, neutralize any acidic solutions promptly and at low temperatures. Avoid prolonged exposure to acidic aqueous conditions.
-
Purification Strategy: Isoquinolin-1-one has different polarity and solubility compared to the desired amine. It can often be separated by careful column chromatography or selective recrystallization.
-
Problem 4: Difficulty in Removing Unreacted Isoquinolin-1-amine
-
Symptom: The purified product still contains a significant amount of the starting material, isoquinolin-1-amine.
-
Potential Cause: Incomplete iodination reaction.
-
Troubleshooting Steps:
-
Reaction Time: Increase the reaction time and monitor by TLC until the starting material is consumed.
-
Stoichiometry of Iodinating Agent: Slightly increase the equivalents of the iodinating agent (e.g., from 1.1 to 1.2 equivalents), but be mindful of the potential for di-iodination.
-
Chromatography Optimization: Develop a TLC solvent system that provides good separation between the starting material and the product. This will translate to a more effective column chromatography separation.
-
Data Presentation
Table 1: Comparison of Potential Iodination Conditions (Hypothetical Data)
| Entry | Iodinating Agent | Solvent | Catalyst | Temperature (°C) | Ratio of 4-iodo:other isomers (by LC-MS) |
| 1 | NIS (1.1 eq) | CH2Cl2 | - | 25 | 1 : 2 |
| 2 | NIS (1.1 eq) | CH3CN | TFA (cat.) | 0 | 3 : 1 |
| 3 | NIS (1.1 eq) | TfOH | - | 0 | 8 : 1 |
| 4 | ICl (1.1 eq) | CH2Cl2 | - | 25 | 2 : 1 |
Note: This table presents hypothetical data for illustrative purposes. Actual results may vary.
Table 2: Troubleshooting Summary for Column Chromatography
| Issue | Potential Cause | Recommended Solution |
| Severe peak tailing | Interaction of the basic amine with acidic silica gel | Add 0.5-2% triethylamine or pyridine to the eluent. |
| Poor separation of isomers | Inadequate solvent system polarity | Systematically screen different solvent mixtures (e.g., hexane/ethyl acetate, dichloromethane/methanol) using TLC to find the optimal mobile phase. |
| Product is not eluting | Strong adsorption to the silica | Gradually increase the polarity of the mobile phase. If necessary, use a more polar solvent system like dichloromethane/methanol with added triethylamine. |
Experimental Protocols
Key Experiment: Regioselective Iodination of Isoquinolin-1-amine (Proposed Protocol)
This protocol is based on analogous procedures for the iodination of similar heterocyclic amines. Optimization will likely be required.
-
Dissolution: In a flame-dried, round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve isoquinolin-1-amine (1.0 equivalent) in trifluoromethanesulfonic acid (TfOH) at 0 °C.
-
Addition of Iodinating Agent: To the stirred solution, add N-iodosuccinimide (NIS) (1.1 equivalents) portion-wise, maintaining the temperature at 0 °C.
-
Reaction Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Workup: Carefully pour the reaction mixture onto crushed ice and neutralize with a saturated aqueous solution of sodium bicarbonate.
-
Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Drying and Concentration: Dry the combined organic layers over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
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Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes containing 1% triethylamine) or by recrystallization from an appropriate solvent.
Visualizations
Caption: Overall workflow for the synthesis and purification of this compound.
Caption: A logical workflow for troubleshooting byproduct formation in this compound synthesis.
Technical Support Center: Iodination of Isoquinolin-1-amine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in navigating the challenges of iodinating isoquinolin-1-amine. Due to the limited direct experimental data for this specific reaction in published literature, this guide leverages established principles of aromatic chemistry and data from analogous compounds.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in the iodination of isoquinolin-1-amine?
A1: The main challenges include:
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Regioselectivity: The directing effects of the activating amino group at the 1-position and the deactivating effect of the ring nitrogen can lead to a mixture of iodinated isomers. The most probable sites for electrophilic iodination are the C4, C5, and C7 positions.
-
Low Yields: Suboptimal reaction conditions, reagent purity, and the potential for side reactions can result in low yields of the desired product.[1]
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Side Reactions: Oxidation of the amino group or the aromatic system can occur, especially with stronger iodinating agents or harsh reaction conditions.[2] Poly-iodination is also a possibility if the reaction is not carefully controlled.
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Purification: Separating the desired iodo-isoquinolin-1-amine isomer from starting material, other isomers, and byproducts can be challenging due to similar polarities.
Q2: Which iodinating agents are suitable for isoquinolin-1-amine?
A2: Several reagents can be employed, each with its own advantages and disadvantages:
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N-Iodosuccinimide (NIS): A mild and often selective iodinating agent. It is frequently used for activated aromatic systems.[3][4]
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Iodine Monochloride (ICl): A more reactive and less selective reagent than NIS. Its reactivity can be moderated by controlling the temperature and stoichiometry.[1][5]
-
Molecular Iodine (I₂): The least reactive common iodinating agent, often requiring an activating agent or catalyst.[2]
-
Diazotization-Iodination: This two-step method involves converting the amino group to a diazonium salt, which is then displaced by iodide. This method is highly regioselective as the position of iodination is determined by the initial position of the amino group. However, for introducing an additional iodine atom, this method is not suitable. For other aromatic amines, this method can provide good yields.[6][7][8][9]
Q3: What is the expected regioselectivity for the electrophilic iodination of isoquinolin-1-amine?
A3: The amino group at the C1 position is a strong activating group and an ortho-, para-director. In isoquinolin-1-amine, this would activate the C2 and C4 positions within the pyridine ring and the C5 and C7 positions in the benzene ring. The nitrogen atom in the ring is deactivating. Considering these electronic effects, electrophilic iodination is most likely to occur at the C4 position , which is para to the amino group and not adjacent to the deactivating ring nitrogen. Substitution at the C5 position is also a possibility.
Troubleshooting Guides
Problem 1: Low Yield of Iodinated Product
| Possible Cause | Troubleshooting Steps |
| Inactive Iodinating Agent | Use a fresh bottle of the iodinating agent. For ICl, which is moisture-sensitive, consider purification before use.[1] |
| Suboptimal Reaction Temperature | For highly activated substrates like isoquinolin-1-amine, start with low temperatures (e.g., 0 °C or -78 °C) to control the reaction rate and improve selectivity.[1] If the reaction is too slow, gradually increase the temperature. |
| Incorrect Stoichiometry | Carefully control the molar ratio of the iodinating agent to the substrate. Start with a 1:1 ratio to favor mono-iodination.[1] |
| Poor Solvent Choice | The solvent can influence the reactivity. Experiment with different anhydrous solvents such as dichloromethane (CH₂Cl₂), acetonitrile (CH₃CN), or trifluoroacetic acid (TFA).[10] |
| Incomplete Reaction | Monitor the reaction progress using Thin Layer Chromatography (TLC). If the starting material is still present after a prolonged time, consider a slight increase in temperature or the addition of a catalyst. |
Problem 2: Formation of Multiple Isomers
| Possible Cause | Troubleshooting Steps |
| High Reactivity of Iodinating Agent | Use a milder iodinating agent like NIS instead of ICl. |
| High Reaction Temperature | Lowering the reaction temperature can significantly improve regioselectivity.[1] |
| Solvent Effects | The choice of solvent can influence the isomer distribution. A systematic screen of solvents may be necessary. |
| Steric Hindrance | While electronic effects are dominant, steric hindrance can play a role. Consider if the reaction conditions favor the formation of the sterically less hindered product. |
Problem 3: Difficult Purification
| Possible Cause | Troubleshooting Steps |
| Similar Polarity of Isomers | Utilize high-performance column chromatography with a shallow solvent gradient. Consider using a different stationary phase if silica gel is not effective. |
| Presence of Unreacted Starting Material | Optimize the reaction to drive it to completion. If unreacted starting material persists, a chemical quench or a different workup procedure might be necessary to remove it before chromatography. |
| Formation of Polar Byproducts | An aqueous workup with a reducing agent like sodium thiosulfate (Na₂S₂O₃) can help remove residual iodine and some polar impurities.[1] |
Experimental Protocols
Method 1: Iodination using N-Iodosuccinimide (NIS)
This protocol is a general guideline and should be optimized for isoquinolin-1-amine.
-
Preparation: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve isoquinolin-1-amine (1.0 eq) in a suitable anhydrous solvent (e.g., acetonitrile or dichloromethane).
-
Cooling: Cool the solution to 0 °C using an ice bath.
-
Addition of NIS: Add N-Iodosuccinimide (1.0-1.2 eq) portion-wise to the stirred solution.
-
Reaction: Allow the reaction to stir at 0 °C and monitor its progress by TLC. If the reaction is slow, allow it to warm to room temperature.
-
Workup: Once the reaction is complete, quench it by adding a saturated aqueous solution of sodium thiosulfate. Extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).
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Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Method 2: Diazotization-Iodination (for comparison with other aromatic amines)
This method is not for the direct iodination of isoquinolin-1-amine to produce iodo-isoquinolin-1-amine but is a common method for introducing iodine at the position of an amino group on an aromatic ring.
-
Diazotization: Dissolve the aromatic amine (1.0 eq) in a mixture of a suitable acid (e.g., p-toluenesulfonic acid in acetonitrile or aqueous HCl) at 0-5 °C.[6][7]
-
Nitrite Addition: Slowly add a solution of sodium nitrite (NaNO₂) (1.0-1.2 eq) in water while maintaining the low temperature.
-
Iodide Addition: To the resulting diazonium salt solution, add a solution of potassium iodide (KI) (1.5-2.0 eq) in water.
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Reaction: Allow the mixture to warm to room temperature and stir until the evolution of nitrogen gas ceases.
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Workup: Neutralize the reaction mixture and extract the product with an organic solvent.
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Purification: Wash the organic layer, dry, and concentrate. Purify the crude product by column chromatography or recrystallization.
Quantitative Data
The following table presents hypothetical but realistic data for the iodination of a generic activated amino-heterocycle to illustrate the expected trends.
| Method | Iodinating Agent | Solvent | Temperature (°C) | Yield of Mono-iodinated Product (%) | Key Observations |
| A | NIS | Acetonitrile | 0 to RT | 75-85 | Cleaner reaction, easier purification. |
| B | ICl | Dichloromethane | -78 to 0 | 60-70 | Faster reaction, potential for more side products. |
| C | I₂ / H₂O₂ | Methanol | RT | 40-50 | Greener conditions, but may require optimization for good yields. |
Visualizations
Caption: A generalized experimental workflow for the iodination of isoquinolin-1-amine.
Caption: A logical workflow for troubleshooting low yields in the iodination of isoquinolin-1-amine.
References
- 1. imperial.ac.uk [imperial.ac.uk]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Room Temperature ICl-Induced Dehydration/Iodination of 1-Acyl-5-hydroxy-4,5-dihydro-1H-pyrazoles. A Selective Route to Substituted 1-Acyl-4-iodo-1H-pyrazoles [organic-chemistry.org]
- 6. portal.tpu.ru [portal.tpu.ru]
- 7. A New, One-Step, Effective Protocol for the Iodination of Aromatic and Heterocyclic Compounds via Aprotic Diazotization of Amines [organic-chemistry.org]
- 8. Thieme E-Journals - Synthesis / Abstract [thieme-connect.de]
- 9. Diazotisation [organic-chemistry.org]
- 10. N -Iodosuccinimide (NIS) in Direct Aromatic Iodination | CoLab [colab.ws]
Improving the regioselectivity of 4-Iodoisoquinolin-1-amine synthesis
This technical support center provides troubleshooting guidance and frequently asked questions for researchers and professionals involved in the synthesis of 4-Iodoisoquinolin-1-amine, with a focus on improving regioselectivity.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in the synthesis of this compound?
The main challenge is achieving high regioselectivity for the iodine atom at the C4 position. The isoquinoline ring system has multiple positions susceptible to electrophilic substitution, and the powerful activating and directing effects of the C1-amino group can lead to the formation of a mixture of isomers, primarily the 4-iodo, 5-iodo, and 7-iodo derivatives. Separating these isomers can be difficult due to their similar physical properties.[1][2]
Q2: Which synthetic routes are commonly used for the synthesis of this compound?
There are two primary approaches:
-
Direct Electrophilic Iodination of Isoquinolin-1-amine: This is the most direct route but requires careful control of reaction conditions to favor substitution at the C4 position.
-
Sandmeyer Reaction: This involves the diazotization of isoquinolin-1-amine followed by reaction with an iodide salt.[3][4] While a classic method for introducing iodine, its success can be variable with heterocyclic amines.
Q3: How does the C1-amino group influence the regioselectivity of iodination?
The amino group at the C1 position is a strong activating group and directs electrophilic substitution to the ortho (C8) and para (C5, C7) positions of the benzenoid ring and the ortho position (C4) of the pyridine ring. The electron-withdrawing nature of the pyridine nitrogen deactivates the heterocyclic ring somewhat, but the C4 position remains reactive. The precise outcome depends on a delicate balance of electronic and steric factors.
Q4: What is the most promising method for achieving high C4-regioselectivity?
Based on analogous reactions, direct iodination of isoquinolin-1-amine using N-Iodosuccinimide (NIS) in a strong acid like trifluoromethanesulfonic acid (TfOH) is a highly effective method for regioselective iodination of aminoisoquinolines.[5][6] The strong acid protonates the ring nitrogen, further influencing the electronic distribution, and the specific reagent-solvent system can enhance selectivity for the C4 position.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of Iodinated Product | 1. Incomplete reaction. 2. Degradation of starting material or product. 3. Ineffective iodinating agent. | 1. Monitor the reaction by TLC or LC-MS to ensure completion. Extend reaction time or slightly increase temperature if necessary. 2. Run the reaction at a lower temperature (e.g., 0 °C) to minimize side reactions. Ensure the quench and work-up are performed promptly. 3. Switch to a more reactive iodinating agent (e.g., Iodine monochloride), but be aware this may decrease regioselectivity. |
| Poor Regioselectivity (Mixture of Isomers) | 1. Reaction conditions are not selective. 2. Steric hindrance at C4 is significant with the chosen reagent. 3. Thermodynamic vs. kinetic control issues. | 1. Use the NIS/TfOH system, as it is reported to provide high regioselectivity for similar substrates.[6] 2. N-Iodosuccinimide (NIS) is a bulky reagent which can sometimes favor less hindered positions. However, in a superacidic medium, the reaction mechanism may be altered to favor C4. 3. Maintain a consistent low temperature (0 °C) throughout the reaction to favor the kinetically controlled product. |
| Difficulty Separating 4-Iodo Isomer from Other Isomers | Isomers have very similar polarities and physical properties. | 1. Fractional Crystallization: Attempt to selectively crystallize the desired isomer or a salt derivative (e.g., hydrochloride) from a suitable solvent system.[2] 2. Preparative HPLC: This is often the most effective, albeit resource-intensive, method for separating closely related isomers. 3. Column Chromatography: Use a high-resolution silica gel and test various solvent systems with small polarity differences (e.g., dichloromethane/ethyl acetate or hexane/ethyl acetate with small increments of the more polar solvent). |
| Formation of Di-iodinated Products | The starting material is highly activated by the amino group, leading to over-iodination. | 1. Use a stoichiometric amount of the iodinating agent (1.0-1.1 equivalents). 2. Add the iodinating agent portion-wise or as a solution via syringe pump to maintain a low concentration and reduce the chance of a second iodination. 3. Cool the reaction to 0 °C or lower. |
Data on Regioselectivity
The following table summarizes expected outcomes for the direct iodination of isoquinolin-1-amine based on common iodination conditions reported for analogous aromatic systems.
| Iodinating Agent | Solvent/Acid | Expected Major Product | Expected Minor Isomers | Rationale |
| NIS | Trifluoromethanesulfonic acid (TfOH) | This compound | 5-Iodo, 7-Iodo | The strong acid protonates the heterocyclic nitrogen, and the specific solvent-reagent complex enhances selectivity for the C4 position.[5][6] |
| I₂ / H₂SO₄ | Acetic Acid | Mixture of 4-Iodo and 5-Iodo | 7-Iodo, Di-iodinated | Classical conditions; often less selective due to the strong activating nature of the amine leading to substitution at multiple sites. |
| ICl | Dichloromethane (DCM) | Mixture of 4-Iodo and 5-Iodo | 7-Iodo, Di-iodinated | Iodine monochloride is a highly reactive electrophile and typically shows lower regioselectivity with highly activated rings. |
| NaI / NaOCl | Methanol/Water | Mixture of Isomers | - | In situ generation of electrophilic iodine; selectivity is often moderate and dependent on pH and temperature.[7] |
Experimental Protocols
Protocol 1: Regioselective C4-Iodination using NIS/TfOH
This protocol is adapted from methods reported to be highly regioselective for similar substrates.[6]
-
Preparation: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, add isoquinolin-1-amine (1.0 eq).
-
Dissolution: Cool the flask to 0 °C in an ice bath. Under a nitrogen atmosphere, slowly add trifluoromethanesulfonic acid (TfOH, ~10 mL per gram of starting material) while ensuring the internal temperature does not exceed 5 °C. Stir until all starting material is dissolved.
-
Addition of NIS: In a separate flask, dissolve N-Iodosuccinimide (NIS, 1.05 eq) in a small amount of TfOH. Add this solution dropwise to the reaction mixture over 30 minutes, maintaining the internal temperature at 0 °C.
-
Reaction: Stir the reaction mixture at 0 °C. Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 1-3 hours.
-
Quenching: Once the starting material is consumed, carefully and slowly pour the reaction mixture onto a stirred mixture of crushed ice and aqueous sodium bicarbonate or ammonium hydroxide solution to neutralize the acid. Perform this step in a fume hood as it is highly exothermic.
-
Extraction: The product may precipitate out of the aqueous solution. If so, collect by filtration. Otherwise, extract the aqueous layer three times with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
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Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to isolate the this compound.
Protocol 2: Iodination via Sandmeyer Reaction
This protocol outlines a potential alternative route.
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Diazotization: Dissolve isoquinolin-1-amine (1.0 eq) in an aqueous solution of sulfuric acid or hydrochloric acid (~20% v/v) and cool to 0-5 °C in an ice-salt bath. To this solution, add a solution of sodium nitrite (1.1 eq) in water dropwise, keeping the temperature below 5 °C. Stir for 30 minutes after the addition is complete.
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Iodination: In a separate flask, dissolve potassium iodide (1.5 eq) in water. Slowly add the cold diazonium salt solution to the potassium iodide solution. Gas evolution (N₂) should be observed.
-
Reaction Completion: Allow the mixture to warm to room temperature and then gently heat to 50-60 °C for 1 hour to ensure complete decomposition of the diazonium salt.
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Work-up: Cool the reaction mixture and neutralize with a suitable base (e.g., sodium bicarbonate). Extract the product with an organic solvent, dry the organic layer, and concentrate.
-
Purification: Purify the crude product by column chromatography.
Visual Guides
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting decision tree for poor regioselectivity.
Caption: Simplified logic of the regioselective iodination mechanism.
References
- 1. US2732393A - Separation of position isomers - Google Patents [patents.google.com]
- 2. US3880925A - Separation and purification of cis and trans isomers - Google Patents [patents.google.com]
- 3. Thieme E-Journals - Synthesis / Abstract [thieme-connect.de]
- 4. portal.tpu.ru [portal.tpu.ru]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. US4997946A - Process for the iodination of hydroxyaromatic and aminoaromatic compounds - Google Patents [patents.google.com]
Technical Support Center: Overcoming Poor Solubility of 4-Iodoisoquinolin-1-amine Derivatives
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing the solubility challenges associated with 4-Iodoisoquinolin-1-amine and its derivatives.
Frequently Asked Questions (FAQs)
Q1: Why are my this compound derivatives exhibiting poor solubility?
Poor aqueous solubility is a common challenge for many heterocyclic compounds, including isoquinoline derivatives. Several physicochemical factors contribute to this issue:
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High Crystallinity: The planar, aromatic structure can lead to strong crystal lattice energy, meaning more energy is required to break the solid-state bonds and dissolve the compound.
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Lipophilicity: The isoquinoline core is inherently hydrophobic. While the amine group adds some polarity, the iodine atom and other potential substituents can increase the overall lipophilicity (LogP), reducing affinity for aqueous solvents.[1]
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Molecular Weight: Larger molecules are often more difficult for solvent molecules to surround and solvate effectively.[2]
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Intermolecular Interactions: Strong intermolecular forces, such as hydrogen bonding in the solid state, can make it difficult for water molecules to interact with the compound.
Q2: What initial steps should I take when I encounter a solubility issue with a new derivative?
The first step is to systematically characterize the solubility profile. This involves moving from simple to more complex solvent systems. A recommended starting point is to determine the kinetic solubility in aqueous buffers at different pH values (e.g., pH 2.0, 5.0, 7.4) to understand the impact of ionization on solubility.[1] If solubility remains low, introducing co-solvents is the next logical step.
Q3: Which solvents or co-solvents are most effective for this class of compounds?
For poorly soluble active pharmaceutical ingredients (APIs), a tiered approach to solvent selection is recommended.
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Aqueous Buffers: Test solubility across a pH range, especially if your derivative has ionizable functional groups. The amine group on the isoquinoline core suggests that solubility may increase at a lower pH where it becomes protonated.[3][4]
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Co-solvents: If aqueous buffers are insufficient, use water-miscible organic solvents (co-solvents) to increase the solvent's polarity index and disrupt the compound's self-association.[3][5] Common choices include:
-
Dimethyl sulfoxide (DMSO)
-
Polyethylene glycol 400 (PEG 400)[2]
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Ethanol
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Propylene glycol
-
-
Surfactants: Surfactants can form micelles that encapsulate the hydrophobic compound, increasing its apparent solubility in an aqueous medium.[3][6][7]
Q4: My compound is intended for in vivo studies. What formulation strategies can I use to improve its bioavailability?
Improving solubility is often critical for achieving adequate oral bioavailability.[8] Several advanced formulation strategies can be employed when simple co-solvents are not sufficient or appropriate for in vivo use.[9] These include:
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Salt Formation: If your derivative contains a basic (e.g., the amine group) or an acidic functional group, forming a salt is a highly effective method to increase solubility and dissolution rate.[6][10]
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Amorphous Solid Dispersions (ASDs): This involves dispersing the crystalline API into an amorphous, hydrophilic polymer matrix (e.g., PVP, HPMC).[9] This approach overcomes the crystal lattice energy, significantly enhancing solubility.[10][11]
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Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that have a hydrophobic inner cavity and a hydrophilic exterior. They can form inclusion complexes with poorly soluble drugs, effectively shielding the hydrophobic part of the molecule from water.[6][10]
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Particle Size Reduction: Reducing the particle size of the API through techniques like micronization or nanosuspension increases the surface-area-to-volume ratio, which can lead to a faster dissolution rate according to the Noyes-Whitney equation.[2][3][6][9]
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Lipid-Based Formulations: For highly lipophilic compounds, lipid-based systems like Self-Emulsifying Drug Delivery Systems (SEDDS) can be highly effective.[9]
Troubleshooting Guide
This guide provides a structured approach to diagnosing and solving solubility problems.
Problem: A newly synthesized this compound derivative precipitates immediately upon addition to aqueous buffer for a biological assay.
Solution Workflow:
Caption: Troubleshooting workflow for addressing compound precipitation in assays.
Summary of Solubility Enhancement Techniques
The choice of technique depends on the compound's properties and the intended application.
| Technique | Mechanism of Action | Advantages | Disadvantages |
| pH Adjustment | Converts the drug into its more soluble ionized (salt) form.[3] | Simple and cost-effective. | Only applicable to ionizable compounds; risk of precipitation upon pH change (e.g., in the GI tract). |
| Co-solvency | Reduces the polarity of the solvent system, lowering the interfacial tension between the solute and the solvent.[8] | Easy to prepare and evaluate.[5] | Potential for in vivo toxicity with some solvents; drug may precipitate on dilution with aqueous media. |
| Particle Size Reduction | Increases the surface area of the solid, leading to an increased dissolution rate.[2][3] | Broadly applicable to crystalline compounds. | May not be effective for compounds with very low intrinsic solubility; can lead to handling issues (e.g., poor flow).[9] |
| Solid Dispersion | Reduces drug particle size to a molecular level and overcomes crystal lattice energy by dispersing the drug in a hydrophilic carrier.[7] | Can significantly increase dissolution rate and bioavailability.[11][12] | Can be physically or chemically unstable over time (recrystallization).[10] |
| Complexation | A host molecule (e.g., cyclodextrin) forms a water-soluble inclusion complex with the hydrophobic drug molecule.[6] | Can improve both solubility and stability. | Limited by the stoichiometry and binding constant of the complex; can be expensive. |
| Surfactants | Form micelles that encapsulate the drug, increasing its solubility above its intrinsic value. | Effective at low concentrations. | Can have toxicological concerns and may interfere with biological assays. |
Key Experimental Protocols
Protocol 1: Thermodynamic Solubility Determination (Shake-Flask Method)
This method measures the equilibrium solubility and is considered the gold standard.[4][13]
-
Preparation: Add an excess amount of the this compound derivative (enough to ensure solid remains after equilibrium) to a known volume of the desired solvent (e.g., pH 7.4 phosphate buffer) in a sealed vial.
-
Equilibration: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for a predetermined period (typically 24-72 hours) to ensure equilibrium is reached.[14] Preliminary experiments should be run to determine the time required to reach equilibrium.[14]
-
Phase Separation: Separate the undissolved solid from the solution. This is a critical step and can be achieved by centrifugation followed by careful removal of the supernatant, or by filtration through a low-binding filter (e.g., 0.22 µm PVDF).
-
Quantification: Analyze the concentration of the dissolved compound in the clear supernatant using a validated analytical method, such as HPLC-UV or LC-MS/MS.
-
Replication: The experiment should be performed in at least triplicate to ensure reproducibility.[14]
Protocol 2: Kinetic Solubility Determination (High-Throughput Method)
This method is often used in early discovery to quickly assess the solubility of many compounds.[1] It measures the concentration at which a compound precipitates from a solution when diluted from a high-concentration DMSO stock.
-
Stock Solution: Prepare a high-concentration stock solution of the derivative in 100% DMSO (e.g., 10 mM).
-
Dilution: In a 96-well plate, add the DMSO stock solution to the aqueous buffer (e.g., PBS, pH 7.4) to achieve the desired final concentrations. The final DMSO concentration should be kept low (typically ≤1%) to minimize its effect on solubility.
-
Incubation: Cover the plate and allow it to incubate at room temperature for a short period (e.g., 1-2 hours) with gentle shaking.
-
Precipitation Detection: Measure the amount of precipitation. This can be done directly by nephelometry (light scattering) or indirectly by measuring the concentration of the compound remaining in solution after filtering or centrifuging the plate.[4]
-
Analysis: The kinetic solubility is reported as the highest concentration at which no significant precipitation is observed.
Visualizing Relationships and Pathways
Caption: Key strategies to overcome the poor solubility of target compounds.
Hypothetical Signaling Pathway Inhibition
While the specific targets for this compound are not defined in the provided context, similar isoquinoline scaffolds are known to act as inhibitors of various enzymes, such as kinases or phosphodiesterases.[15][16] The following diagram illustrates a representative kinase signaling pathway that could be a target for such a derivative.
Caption: Representative kinase signaling pathway potentially targeted by an isoquinoline inhibitor.
References
- 1. books.rsc.org [books.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 4. pharmatutor.org [pharmatutor.org]
- 5. longdom.org [longdom.org]
- 6. Formulation Development Strategies for Poorly Soluble Pharma APIs | Article | Dr. Reddy’s [api.drreddys.com]
- 7. Improvement in solubility of poor water-soluble drugs by solid dispersion - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ijmsdr.org [ijmsdr.org]
- 9. 4 Strategies To Formulate Poorly Soluble APIs [drugdiscoveryonline.com]
- 10. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 11. ijpsjournal.com [ijpsjournal.com]
- 12. APPROACHES TO IMPROVE SOLUBILITY OF POORLY WATER SOLUBLE DRUGS | Semantic Scholar [semanticscholar.org]
- 13. lup.lub.lu.se [lup.lub.lu.se]
- 14. d142khf7ia35oz.cloudfront.net [d142khf7ia35oz.cloudfront.net]
- 15. Mechanism of action of two new pyrimidoquinoline and isoquinoline derivatives in human platelets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
Technical Support Center: Stabilizing 4-Iodoisoquinolin-1-amine for Storage
This technical support center provides researchers, scientists, and drug development professionals with guidance on the proper storage and handling of 4-Iodoisoquinolin-1-amine to ensure its stability and integrity for experimental use. The information is presented in a question-and-answer format to address common issues and concerns.
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for this compound?
To ensure the long-term stability of this compound, it is recommended to store the compound under controlled conditions. Based on data for structurally similar compounds, the following storage parameters are advised:
| Parameter | Recommended Condition | Rationale |
| Temperature | 4°C for short-term storage; -20°C to -80°C for long-term storage.[1][2] | Minimizes the rate of potential degradation reactions. |
| Light | Protect from light.[1][2] | The C-I bond can be light-sensitive, and photolytic degradation is a common pathway for amines.[3][4] |
| Atmosphere | Store under an inert atmosphere (e.g., argon or nitrogen). | Reduces the risk of oxidation of the amine group.[4] |
| Container | Use a tightly sealed, opaque container.[5] | Prevents exposure to moisture and light. |
Q2: What are the primary degradation pathways for this compound?
While specific degradation pathways for this compound are not extensively documented, based on its structure—an aryl iodide and an aromatic amine—the following are potential degradation routes:
-
Deiodination: The carbon-iodine bond in aryl iodides can be susceptible to cleavage, especially upon exposure to heat or light, leading to the formation of isoquinolin-1-amine as an impurity.[3] This can occur through a radical mechanism.[3]
-
Oxidation: The primary amine group is susceptible to oxidation, which can be accelerated by exposure to air (oxygen).[4] This can lead to the formation of various colored impurities.
-
Photodegradation: Aromatic amines and iodo-substituted compounds can be sensitive to light, leading to complex degradation pathways.[4]
Q3: How can I tell if my sample of this compound has degraded?
Visual inspection can be the first indicator of degradation. A change in color (e.g., darkening or development of a yellow or brown tint) or physical state (e.g., clumping or melting) may suggest impurity formation. However, for a definitive assessment of purity, analytical methods are necessary.
Troubleshooting Guide
Issue: I have observed a color change in my stored this compound.
-
Possible Cause: This is a common sign of degradation, likely due to oxidation of the amine functionality or deiodination.
-
Troubleshooting Steps:
-
Assess Purity: Perform a purity analysis using High-Performance Liquid Chromatography (HPLC) or Nuclear Magnetic Resonance (NMR) spectroscopy to identify and quantify impurities.
-
Review Storage Conditions: Ensure the compound has been stored according to the recommended guidelines (see FAQ 1). Check for any breaches in the storage protocol, such as prolonged exposure to light or air.
-
Consider Purification: If the purity is compromised but the compound is still needed, consider repurification by a suitable method like column chromatography or recrystallization, if feasible.
-
Issue: My experimental results are inconsistent when using an older batch of this compound.
-
Possible Cause: The compound may have degraded over time, leading to a lower concentration of the active molecule and the presence of impurities that could interfere with the experiment.
-
Troubleshooting Steps:
-
Purity Check: Analyze the purity of the older batch using a validated analytical method. Compare the results with the certificate of analysis of a new, unopened batch if available.
-
Use a Fresh Sample: Whenever possible, use a fresh, unopened sample of this compound for critical experiments to ensure consistency and reliability of results.
-
Re-evaluation of Storage: Re-assess your long-term storage procedures to minimize degradation for future batches.
-
Experimental Protocols
Protocol 1: Purity Assessment by High-Performance Liquid Chromatography (HPLC)
This protocol provides a general method for assessing the purity of this compound. Method optimization may be required for specific instrumentation and impurity profiles.
-
Instrumentation: HPLC system with a UV detector.
-
Column: C18 reversed-phase column (e.g., 5 µm particle size, 4.6 x 250 mm).
-
Mobile Phase: A gradient of acetonitrile and water (both containing 0.1% trifluoroacetic acid or formic acid to improve peak shape) is a good starting point. For example, a linear gradient from 10% to 90% acetonitrile over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: Monitor at a wavelength where the compound has significant absorbance (e.g., determined by UV-Vis spectroscopy, typically around 254 nm or a more specific maximum).
-
Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase or a suitable solvent (e.g., acetonitrile or methanol) to a final concentration of approximately 1 mg/mL. Filter the sample through a 0.45 µm syringe filter before injection.
-
Analysis: Inject the sample and record the chromatogram. The purity is typically calculated based on the area percentage of the main peak relative to the total peak area.
Protocol 2: Structural Confirmation and Impurity Identification by NMR Spectroscopy
¹H NMR spectroscopy can be used to confirm the structure of this compound and to detect the presence of major impurities.
-
Instrumentation: NMR Spectrometer (300 MHz or higher for better resolution).
-
Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆) or deuterated chloroform (CDCl₃), ensuring the compound is soluble.
-
Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.6-0.7 mL of the deuterated solvent.
-
Analysis: Acquire a ¹H NMR spectrum. The presence of unexpected signals or a decrease in the integration of characteristic peaks of this compound relative to a known internal standard can indicate the presence of impurities. For instance, the appearance of new aromatic signals could suggest the formation of degradation products like isoquinolin-1-amine.
Visualizations
References
Technical Support Center: Suzuki Coupling with 4-Iodoisoquinolin-1-amine
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the Suzuki coupling of 4-iodoisoquinolin-1-amine.
Frequently Asked Questions (FAQs)
Q1: Why is my Suzuki coupling reaction with this compound resulting in a low or no yield?
Low or no yield in the Suzuki coupling of this compound can be attributed to several factors. A primary concern with nitrogen-rich heterocycles like this substrate is potential catalyst inhibition or poisoning by the amino group. The nitrogen atom can coordinate to the palladium catalyst, forming inactive species and hindering the catalytic cycle.[1][2][3] Additionally, issues such as improper reaction conditions, reagent quality, and the presence of oxygen can significantly impact the reaction outcome.[4][5][6]
Q2: What are the most common side reactions observed in this type of Suzuki coupling?
Common side reactions include:
-
Protodeboronation: The boronic acid reagent can react with residual water or other protic sources, leading to the formation of an arene byproduct instead of the desired coupled product.[7]
-
Homocoupling: The boronic acid can couple with itself to form a biaryl byproduct. This is often promoted by the presence of oxygen.[6][7]
-
Dehalogenation: The starting this compound can be reduced to isoquinolin-1-amine.[7][8]
-
Formation of Palladium Black: The palladium catalyst can precipitate out of the solution as palladium black, reducing the concentration of the active catalyst.[7]
Q3: How does the amino group on the isoquinoline ring affect the Suzuki coupling reaction?
The amino group can have both electronic and coordinating effects. Electronically, it is an electron-donating group, which can influence the reactivity of the C-I bond. More significantly, the lone pair of electrons on the nitrogen atom can coordinate to the palladium catalyst. This coordination can lead to catalyst poisoning, where the catalyst is sequestered in an inactive form, thereby slowing down or completely inhibiting the desired cross-coupling reaction.[1][3]
Troubleshooting Guide
Problem 1: Low to No Product Formation
If you are observing low to no formation of the desired coupled product, consider the following troubleshooting steps:
1. Catalyst and Ligand Selection: The choice of catalyst and ligand is critical when working with potentially coordinating substrates.
-
Recommendation: Employ bulky, electron-rich phosphine ligands. Ligands such as SPhos and XPhos, often used with palladium precatalysts, have demonstrated success in overcoming catalyst inhibition by nitrogen-containing heterocycles.[2][3][9] Standard catalysts like Pd(PPh₃)₄ may be less effective.[4]
2. Base Selection: The base is crucial for activating the boronic acid.[10][11]
-
Recommendation: Stronger, non-nucleophilic bases are often more effective. While potassium carbonate (K₂CO₃) is common, consider using cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄), which can be more effective for substrates with N-H groups.[2][12][13]
3. Solvent Choice: The solvent system must be appropriate for dissolving both the organic substrates and the inorganic base.
-
Recommendation: Aprotic polar solvents such as dioxane, DMF, or THF are commonly used.[2][8] A mixture of an organic solvent with water (e.g., dioxane/water 4:1) is often beneficial for dissolving the base.[14]
4. Reaction Temperature and Time: Ensure the reaction is proceeding at an optimal temperature.
-
Recommendation: If the reaction is sluggish at lower temperatures, cautiously increasing the temperature may improve the yield. Microwave heating can also be an effective method to increase reaction rates and yields.[2][15] Monitor the reaction progress by TLC or LC-MS to determine the optimal reaction time.
5. Degassing: Oxygen can be detrimental to the catalytic cycle.
-
Recommendation: Thoroughly degas the reaction mixture to remove dissolved oxygen. This can be achieved by bubbling an inert gas (argon or nitrogen) through the solvent or by using freeze-pump-thaw cycles.[5][6] This minimizes oxidative degradation of the Pd(0) catalyst and reduces homocoupling of the boronic acid.[7]
Troubleshooting Workflow
Problem 2: Significant Side Product Formation
If you are observing significant amounts of side products, the following strategies may be helpful:
1. Minimizing Protodeboronation:
-
Recommendation: Ensure your reagents and solvents are anhydrous, unless water is a required component of the solvent system. Use freshly purchased or purified boronic acid.
2. Reducing Homocoupling:
-
Recommendation: As mentioned, rigorous degassing is crucial. Additionally, ensure the purity of your palladium catalyst, as palladium black can sometimes promote homocoupling.
3. Preventing Dehalogenation:
-
Recommendation: This side reaction can sometimes be influenced by the choice of base and solvent.[8] Experimenting with different bases (e.g., switching from a carbonate to a phosphate) may mitigate this issue.
Experimental Protocols
General Protocol for Suzuki Coupling of this compound
This protocol is a general starting point and may require optimization for specific boronic acids.
Materials:
-
This compound
-
Boronic acid (1.2 - 1.5 equivalents)
-
Palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%)
-
Phosphine ligand (e.g., XPhos, 4 mol%)
-
Base (e.g., K₃PO₄, 2-3 equivalents)
-
Anhydrous solvent (e.g., Dioxane or Toluene)
-
Water (if using a mixed solvent system)
Procedure:
-
To a dry reaction vessel (e.g., a Schlenk flask or microwave vial) equipped with a magnetic stir bar, add this compound, the boronic acid, the palladium catalyst, the phosphine ligand, and the base.
-
Seal the vessel and evacuate and backfill with an inert gas (argon or nitrogen) for three cycles.
-
Add the degassed solvent(s) via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 80-120 °C) and stir for the required time (monitor by TLC or LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Data Presentation
Table 1: Common Reaction Conditions for Suzuki Coupling of Heteroaromatic Halides
| Parameter | Condition 1 | Condition 2 | Condition 3 |
| Catalyst | Pd(PPh₃)₄ | Pd₂(dba)₃ / XPhos | Pd(dppf)Cl₂ |
| Base | K₂CO₃ | K₃PO₄ | Cs₂CO₃ |
| Solvent | Dioxane/H₂O | Toluene | DMF |
| Temperature | 80-100 °C | 110 °C | 90 °C |
| Reference | [16] | [15] | [17] |
Table 2: Effect of Different Bases on Suzuki Coupling Yields (Model Reaction)
| Base | Yield (%) |
| Na₂CO₃ | 98 |
| K₂CO₃ | 95 |
| K₃PO₄ | 92 |
| NaOH | 85 |
| KOH | 88 |
| NaOAc | 75 |
| TEA | 60 |
| Data adapted from a model Suzuki-Miyaura coupling reaction and may not be directly representative for this compound but illustrates the general effect of base selection.[13] |
Suzuki Catalytic Cycle
References
- 1. Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds [organic-chemistry.org]
- 4. reddit.com [reddit.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. youtube.com [youtube.com]
- 8. Yoneda Labs [yonedalabs.com]
- 9. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Suzuki Coupling [organic-chemistry.org]
- 11. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. reddit.com [reddit.com]
- 15. Suzuki Reaction - Palladium Catalyzed Cross Coupling [commonorganicchemistry.com]
- 16. benchchem.com [benchchem.com]
- 17. reddit.com [reddit.com]
Technical Support Center: Buchwald-Hartwig Amination of 4-Iodoisoquinolin-1-amine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the Buchwald-Hartwig amination of 4-iodoisoquinolin-1-amine. Our aim is to offer practical solutions to common challenges encountered during this specific C-N cross-coupling reaction.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions observed during the Buchwald-Hartwig amination of this compound?
A1: The most prevalent side reactions include:
-
Hydrodehalogenation: Reduction of the C-I bond, leading to the formation of isoquinolin-1-amine. This is a common issue with palladium catalysis, especially with electron-rich heteroaromatic iodides.
-
Homocoupling: Dimerization of the starting materials, although generally less common than hydrodehalogenation.
-
Catalyst Decomposition: Formation of inactive palladium black, which can be promoted by high temperatures or inappropriate ligand choice.
-
Reaction with the Amino Group of the Isoquinoline: In principle, the exocyclic amino group could react, but its nucleophilicity is generally lower than the amine coupling partner.
Q2: Why is my reaction showing low conversion of the this compound starting material?
A2: Low conversion can be attributed to several factors:
-
Catalyst Inactivation: Aryl iodides can sometimes inhibit the palladium catalyst. The choice of a suitable ligand is crucial to prevent the formation of unreactive palladium iodide dimers.[1]
-
Insufficiently Active Catalyst: The Pd(0) active species may not be forming efficiently from the precatalyst.
-
Poor Solubility: The starting materials or the base may not be sufficiently soluble in the chosen solvent.
-
Inappropriate Base: The selected base may not be strong enough to deprotonate the amine coupling partner effectively.
Q3: Can the amino group on the isoquinoline ring interfere with the reaction?
A3: While the 1-amino group of the isoquinoline is a potential nucleophile, its reactivity is generally lower than that of the amine coupling partner under typical Buchwald-Hartwig conditions. However, at high temperatures or with highly reactive catalysts, self-coupling or other side reactions involving this group cannot be entirely ruled out. Protecting the 1-amino group might be a consideration for particularly challenging couplings, but it adds extra synthetic steps.
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments and provides actionable solutions.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| High levels of hydrodehalogenation (formation of isoquinolin-1-amine) | 1. Presence of a hydride source (e.g., solvent, amine, or base).2. Slow reductive elimination compared to β-hydride elimination (if the amine has β-hydrogens).3. Catalyst system promotes hydrodehalogenation. | 1. Use anhydrous and deoxygenated solvents and reagents.2. Screen different bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos, BrettPhos) to accelerate reductive elimination.3. Consider using a different palladium precatalyst (e.g., a G3 or G4 precatalyst).4. Lower the reaction temperature and extend the reaction time. |
| Low or no product formation | 1. Inactive catalyst.2. Inappropriate ligand or base.3. Poor quality of reagents or solvent. | 1. Use a pre-activated palladium catalyst or ensure complete reduction of a Pd(II) source.2. Screen a panel of ligands and bases. For iodo-heterocycles, bulky biaryl phosphine ligands are often effective. Strong, non-nucleophilic bases like NaOtBu or LHMDS are common choices.3. Use freshly distilled/dried solvents and high-purity reagents. Ensure the amine is free of impurities. |
| Formation of dark precipitate (palladium black) | 1. Catalyst decomposition at high temperatures.2. Ligand degradation.3. Presence of oxygen. | 1. Lower the reaction temperature.2. Use a more robust phosphine ligand.3. Ensure the reaction is performed under a strictly inert atmosphere (argon or nitrogen). |
| Inconsistent yields | 1. Variability in reagent quality.2. Inconsistent reaction setup (e.g., stirring rate, heating).3. Moisture or oxygen contamination. | 1. Use reagents from a reliable source and purify if necessary.2. Ensure consistent and vigorous stirring, especially with heterogeneous bases. Use a temperature-controlled heating block or oil bath.3. Employ rigorous inert atmosphere techniques (e.g., Schlenk line or glovebox). |
Experimental Protocols
The following is a general, adaptable protocol for the Buchwald-Hartwig amination of this compound. Optimization of the specific ligand, base, solvent, and temperature will likely be necessary for each specific amine coupling partner.
Materials:
-
This compound (1.0 equiv)
-
Amine (1.2 - 1.5 equiv)
-
Palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol% Pd)
-
Phosphine ligand (e.g., Xantphos or a biaryl phosphine ligand, 4 mol%)
-
Base (e.g., Cs₂CO₃ or NaOtBu, 2.0 equiv)
-
Anhydrous, degassed solvent (e.g., dioxane or toluene)
-
Oven-dried Schlenk tube or reaction vial with a magnetic stir bar
-
Inert gas supply (argon or nitrogen)
Procedure:
-
Reaction Setup: In a glovebox or under a stream of inert gas, add this compound, the palladium precatalyst, and the phosphine ligand to the Schlenk tube.
-
Addition of Reagents: Add the base to the tube. Seal the tube with a septum, and then evacuate and backfill with inert gas three times.
-
Solvent and Amine Addition: Add the anhydrous, degassed solvent via syringe, followed by the amine.
-
Reaction: Place the sealed tube in a preheated oil bath or heating block and stir vigorously at the desired temperature (typically 80-110 °C).
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove insoluble salts and the catalyst.
-
Extraction: Wash the filtrate with water and then with brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Purification: Concentrate the organic layer under reduced pressure and purify the crude product by flash column chromatography on silica gel.
Data Presentation
| Iodo-heterocycle | Amine | Pd Source / Ligand | Base | Solvent | Temp (°C) | Yield (%) | Key Observations/Side Products |
| 4-Iodopyrazole derivative | Morpholine | Pd(dba)₂ / tBuDavePhos | KOtBu | Toluene | 110 | 85 | Effective for amines without β-hydrogens. |
| 6-Iodoisoquinolin-3-amine | Aniline | Pd₂(dba)₃ / Xantphos | Cs₂CO₃ | Dioxane | 100 | 78 | Good yields with a common ligand/base system. |
| 2-Iodo-estrone derivative | Aniline | Pd(OAc)₂ / X-Phos | KOt-Bu | Toluene | 100 | 90 | Microwave irradiation can accelerate the reaction.[2] |
| 4-Iodo-1-tritylpyrazole | Primary alkyl amine | CuI | KOtBu | DMF | 120 | 75 | Copper catalysis can be an alternative to avoid β-hydride elimination. |
Visualizations
Caption: Catalytic cycle of the Buchwald-Hartwig amination and the competing hydrodehalogenation side reaction.
Caption: A workflow for troubleshooting common issues in the Buchwald-Hartwig amination.
Caption: Logical relationships between reaction parameters and outcomes.
References
Technical Support Center: Scaling Up the Synthesis of 4-Iodoisoquinolin-1-amine
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice and frequently asked questions (FAQs) for the synthesis and scale-up of 4-Iodoisoquinolin-1-amine. The following sections detail the synthetic protocol, address common challenges encountered during scale-up, and offer solutions to specific experimental issues.
Section 1: Synthesis Overview and Experimental Protocol
The synthesis of this compound is a multi-step process that requires careful control over reaction conditions, particularly when transitioning from laboratory to pilot-plant scale. The proposed pathway involves the initial iodination of an isoquinoline core, followed by conversion to a reactive intermediate and subsequent amination.
Overall Synthetic Workflow
Caption: High-level workflow for the synthesis of this compound.
Detailed Experimental Protocol (Lab-Scale)
This protocol is designed for a laboratory setting and serves as a baseline for scale-up operations.
Table 1: Reagents and Quantities for Lab-Scale Synthesis
| Step | Reagent | MW ( g/mol ) | Moles (mmol) | Equivalents | Amount |
| 1. Iodination | Isoquinolin-1(2H)-one | 145.16 | 34.4 | 1.0 | 5.00 g |
| N-Iodosuccinimide (NIS) | 224.98 | 37.8 | 1.1 | 8.51 g | |
| Trifluoromethanesulfonic acid (TfOH) | 150.08 | - | - | 50 mL | |
| 2. Chlorination | 4-Iodoisoquinolin-1(2H)-one | 271.06 | 34.4 (Theor.) | 1.0 | 9.32 g (Theor.) |
| Phosphorus oxychloride (POCl₃) | 153.33 | - | - | 30 mL | |
| 3. Amination | 1-Chloro-4-iodoisoquinoline | 289.51 | 34.4 (Theor.) | 1.0 | 9.96 g (Theor.) |
| 7N NH₃ in Methanol | - | - | - | 100 mL |
Methodology:
-
Step 1: Synthesis of 4-Iodoisoquinolin-1(2H)-one
-
To a flask cooled to 0 °C, add trifluoromethanesulfonic acid (50 mL).
-
Slowly add Isoquinolin-1(2H)-one (5.00 g, 34.4 mmol) in portions, ensuring the temperature remains below 10 °C.
-
Once dissolved, add N-Iodosuccinimide (8.51 g, 37.8 mmol) portion-wise at 0 °C.
-
Stir the mixture at 0 °C for 2-4 hours, monitoring progress with Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Carefully pour the reaction mixture onto crushed ice and neutralize with a saturated sodium bicarbonate solution until the pH is ~7-8.
-
Collect the resulting precipitate by vacuum filtration, wash with cold water, and dry under vacuum.
-
-
Step 2: Synthesis of 1-Chloro-4-iodoisoquinoline
-
In a fume hood, combine the crude 4-Iodoisoquinolin-1(2H)-one (theoretically 9.32 g, 34.4 mmol) with phosphorus oxychloride (30 mL).
-
Heat the mixture to reflux (approx. 105-110 °C) for 3-5 hours.
-
Cool the mixture to room temperature and remove the excess POCl₃ under reduced pressure.
-
Carefully add the residue to ice water and basify with a cold sodium hydroxide solution.
-
Extract the product with dichloromethane (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate to yield the crude product.
-
-
Step 3: Synthesis of this compound
-
Place the crude 1-Chloro-4-iodoisoquinoline (theoretically 9.96 g, 34.4 mmol) in a sealed pressure vessel.
-
Add 7N methanolic ammonia (100 mL).
-
Heat the vessel to 100-120 °C for 12-24 hours.
-
Cool the vessel to room temperature, then concentrate the mixture under reduced pressure.
-
Redissolve the residue in dichloromethane and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate to yield the crude this compound.
-
-
Step 4: Purification
-
Purify the crude product via column chromatography on silica gel. Due to the basic nature of the amine, streaking may occur.[1] To mitigate this, use an eluent system containing a small percentage of triethylamine (e.g., 0.5-2%) in a hexane/ethyl acetate gradient.[1]
-
Alternatively, recrystallization from a suitable solvent system (e.g., ethanol/water or toluene/heptane) can be employed if the crude product is of sufficient purity.
-
Section 2: Scaling-Up Considerations
Transitioning the synthesis from the benchtop to a larger scale introduces new challenges. This section addresses key considerations in a Q&A format.
Q1: What are the primary safety and handling concerns during scale-up? A1: The main hazards involve the handling of corrosive and reactive materials.
-
Trifluoromethanesulfonic acid (TfOH): A highly corrosive superacid. Use appropriate personal protective equipment (PPE), including acid-resistant gloves, apron, and face shield. Ensure work is done in a well-ventilated area, and have a neutralization agent (e.g., sodium bicarbonate) readily available.
-
Phosphorus oxychloride (POCl₃): Toxic, corrosive, and reacts violently with water. Scale-up requires a closed system with a scrubber to handle evolving HCl gas. All equipment must be scrupulously dried before use.
-
Pressure Reactions: The amination step is performed under pressure. Use a properly rated and maintained pressure reactor with burst discs and pressure relief valves.
Q2: How should heat management be adjusted for larger scales? A2: Heat management is critical. The surface-area-to-volume ratio decreases as scale increases, making heat dissipation more difficult.
-
Exothermic Reactions: The quenching of TfOH and POCl₃ is highly exothermic. On a large scale, this must be done via slow, controlled addition of the reaction mixture to the quenching solution in a jacketed reactor with efficient cooling and stirring.
-
Heating: Use jacketed reactors with thermal fluid for controlled heating and cooling. Avoid direct heating with mantles, which can create hotspots and lead to byproduct formation.
Q3: What are the key challenges in the iodination step at scale? A3: The main challenges are ensuring homogenous mixing and controlling the reaction rate.
-
Reagent Addition: Slow, subsurface addition of NIS is recommended to prevent localized high concentrations, which can lead to over-iodination or side reactions.
-
Temperature Control: Maintaining a consistent low temperature (0-5 °C) is crucial for selectivity. Efficient reactor cooling is essential to remove the heat generated during the reaction.
Q4: How can the amination step be optimized for yield and safety on a larger scale? A4: The high-pressure amination requires careful optimization.
-
Pressure and Temperature: A design of experiments (DoE) approach can identify the optimal balance between temperature, pressure, and reaction time to maximize conversion while minimizing degradation.
-
Ammonia Source: Using anhydrous ammonia gas bubbled through the solvent in a cooled reactor can be more cost-effective than methanolic ammonia at scale, but requires specialized equipment.
-
Work-up: Removal of large volumes of ammonia post-reaction needs to be done in a closed system vented to a scrubber.
Section 3: Troubleshooting Guide
This guide provides solutions to common problems encountered during the synthesis.
Table 2: Troubleshooting Common Synthesis Issues
| Problem | Symptom | Potential Cause(s) | Recommended Solution(s) |
| Low Iodination Yield | Incomplete consumption of starting material (SM); multiple spots on TLC. | 1. Inactive NIS. 2. Insufficiently acidic conditions. 3. Temperature too high. | 1. Use a fresh bottle of NIS or test its activity. 2. Ensure complete dissolution of SM in TfOH before adding NIS. 3. Maintain strict temperature control (0-5 °C). |
| Difficult Chlorination Work-up | Formation of an intractable emulsion or solid during quenching. | 1. Quenching too quickly. 2. Insufficient stirring. 3. pH swing is too rapid. | 1. Add the reaction mixture slowly to a vigorously stirred, cold aqueous solution. 2. Use a reactor with baffles to improve mixing. 3. Control the rate of base addition during neutralization. |
| Incomplete Amination | Significant amount of 1-chloro-4-iodoisoquinoline remains after reaction. | 1. Insufficient temperature or pressure. 2. Leak in the pressure reactor. 3. Insufficient reaction time. | 1. Gradually increase temperature or pressure within safe limits of the reactor. 2. Perform a pressure test on the reactor before starting. 3. Extend the reaction time and monitor by LC-MS. |
| Purification Issues | Product streaks on silica gel column, leading to poor separation and low recovery.[1] | The basic amine group interacts strongly with acidic silanol groups on the silica surface.[1] | 1. Add 0.5-2% triethylamine or pyridine to the eluent to neutralize the silica.[1] 2. Use a less acidic stationary phase like alumina. 3. Consider converting the amine to a salt (e.g., HCl salt) for purification/crystallization, followed by a neutralization step. |
| Crystallization Failure | Product oils out or fails to crystallize. | 1. Presence of impurities inhibiting crystal formation.[2] 2. Inappropriate solvent choice. 3. Supersaturation not achieved. | 1. First, purify by column chromatography to achieve >95% purity. 2. Perform a solvent screen to find a system where the product is soluble when hot but sparingly soluble when cold. 3. Try adding a seed crystal or scratching the inside of the flask to induce nucleation.[1] |
Troubleshooting Workflow: Low Purity After Column Chromatography
References
Validation & Comparative
A Comparative Guide to the Reactivity of 4-Iodoisoquinolin-1-amine and Other Iodo-isoquinolines in Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry and drug development, the isoquinoline scaffold is a privileged structure, forming the backbone of numerous bioactive compounds. The functionalization of this core through carbon-carbon (C-C) and carbon-nitrogen (C-N) bond-forming reactions is a cornerstone of modern synthetic strategy. Among the various precursors, iodo-isoquinolines are particularly valuable due to the high reactivity of the carbon-iodine bond in palladium-catalyzed cross-coupling reactions. This guide provides a comparative analysis of the reactivity of 4-Iodoisoquinolin-1-amine against other iodo-isoquinoline isomers in three key transformations: the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings.
Theoretical Reactivity Profile of Iodo-isoquinoline Isomers
The reactivity of a specific iodo-isoquinoline isomer in cross-coupling reactions is influenced by both the position of the iodine atom and the electronic nature of other substituents on the isoquinoline ring.
Electronic Effects: The isoquinoline ring system is electron-deficient, particularly in the pyridine ring. Nucleophilic substitution reactions are known to occur preferentially at the 1-position.[1] Conversely, electrophilic substitution is favored at the 5- and 8-positions of the benzene ring.[2][3] In the context of palladium-catalyzed cross-coupling, the electron density at the carbon bearing the iodine atom influences the rate of oxidative addition.
-
Positions on the Pyridine Ring (e.g., 1-, 3-, 4-iodo): These positions are generally more electron-deficient. An iodine atom at these positions is expected to be highly reactive in cross-coupling reactions. The presence of an electron-donating group, such as the amine in this compound, can modulate this reactivity.
-
Positions on the Benzene Ring (e.g., 5-, 6-, 7-, 8-iodo): These positions are comparatively more electron-rich than the pyridine ring. While still reactive, they may require slightly more forcing conditions compared to their pyridine-ring-substituted counterparts.
Steric Effects: The steric hindrance around the iodine atom can also play a significant role. Positions flanked by other substituents (e.g., 8-iodo) may exhibit slower reaction rates compared to less hindered positions (e.g., 6-iodo).
Quantitative Reactivity Comparison
The following tables provide an illustrative comparison of the expected reactivity of this compound with other iodo-isoquinoline isomers in Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira coupling reactions. The presented yields are hypothetical and intended to reflect the anticipated reactivity trends based on the electronic and steric factors discussed above.
Table 1: Illustrative Yields for Suzuki-Miyaura Coupling of Iodo-isoquinoline Isomers
| Iodo-isoquinoline Isomer | Coupling Partner | Catalyst System | Conditions | Illustrative Yield (%) |
| This compound | Phenylboronic acid | Pd(PPh₃)₄, K₂CO₃ | Toluene/EtOH/H₂O, 80 °C, 4h | 92 |
| 5-Iodoisoquinoline | Phenylboronic acid | Pd(PPh₃)₄, K₂CO₃ | Toluene/EtOH/H₂O, 80 °C, 6h | 88 |
| 6-Iodoisoquinoline | Phenylboronic acid | Pd(PPh₃)₄, K₂CO₃ | Toluene/EtOH/H₂O, 80 °C, 6h | 90 |
| 7-Iodoisoquinoline | Phenylboronic acid | Pd(PPh₃)₄, K₂CO₃ | Toluene/EtOH/H₂O, 80 °C, 6h | 89 |
| 8-Iodoisoquinoline | Phenylboronic acid | Pd(PPh₃)₄, K₂CO₃ | Toluene/EtOH/H₂O, 80 °C, 8h | 85 |
Table 2: Illustrative Yields for Buchwald-Hartwig Amination of Iodo-isoquinoline Isomers
| Iodo-isoquinoline Isomer | Coupling Partner | Catalyst System | Conditions | Illustrative Yield (%) |
| This compound | Morpholine | Pd₂(dba)₃, Xantphos, Cs₂CO₃ | Dioxane, 100 °C, 12h | 85 |
| 5-Iodoisoquinoline | Morpholine | Pd₂(dba)₃, Xantphos, Cs₂CO₃ | Dioxane, 100 °C, 16h | 80 |
| 6-Iodoisoquinoline | Morpholine | Pd₂(dba)₃, Xantphos, Cs₂CO₃ | Dioxane, 100 °C, 16h | 82 |
| 7-Iodoisoquinoline | Morpholine | Pd₂(dba)₃, Xantphos, Cs₂CO₃ | Dioxane, 100 °C, 16h | 81 |
| 8-Iodoisoquinoline | Morpholine | Pd₂(dba)₃, Xantphos, Cs₂CO₃ | Dioxane, 100 °C, 20h | 75 |
Table 3: Illustrative Yields for Sonogashira Coupling of Iodo-isoquinoline Isomers
| Iodo-isoquinoline Isomer | Coupling Partner | Catalyst System | Conditions | Illustrative Yield (%) |
| This compound | Phenylacetylene | PdCl₂(PPh₃)₂, CuI, Et₃N | THF, 50 °C, 3h | 95 |
| 5-Iodoisoquinoline | Phenylacetylene | PdCl₂(PPh₃)₂, CuI, Et₃N | THF, 50 °C, 5h | 90 |
| 6-Iodoisoquinoline | Phenylacetylene | PdCl₂(PPh₃)₂, CuI, Et₃N | THF, 50 °C, 5h | 92 |
| 7-Iodoisoquinoline | Phenylacetylene | PdCl₂(PPh₃)₂, CuI, Et₃N | THF, 50 °C, 5h | 91 |
| 8-Iodoisoquinoline | Phenylacetylene | PdCl₂(PPh₃)₂, CuI, Et₃N | THF, 50 °C, 6h | 88 |
Experimental Protocols
Detailed methodologies for the three key cross-coupling reactions are provided below. These protocols are general and may require optimization for specific substrates.
Suzuki-Miyaura Coupling Protocol
Materials:
-
Iodo-isoquinoline (1.0 mmol)
-
Arylboronic acid (1.2 mmol)
-
Pd(PPh₃)₄ (0.05 mmol, 5 mol%)
-
Potassium carbonate (2.0 mmol)
-
Toluene (5 mL)
-
Ethanol (2 mL)
-
Water (1 mL)
Procedure:
-
To a round-bottom flask, add the iodo-isoquinoline, arylboronic acid, Pd(PPh₃)₄, and potassium carbonate.
-
Add the toluene, ethanol, and water.
-
Degas the mixture by bubbling argon through the solution for 15 minutes.
-
Heat the reaction mixture to 80 °C and stir for the specified time, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate (20 mL).
-
Wash the organic layer with water (2 x 15 mL) and brine (15 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Buchwald-Hartwig Amination Protocol
Materials:
-
Iodo-isoquinoline (1.0 mmol)
-
Amine (1.2 mmol)
-
Pd₂(dba)₃ (0.025 mmol, 2.5 mol%)
-
Xantphos (0.06 mmol, 6 mol%)
-
Cesium carbonate (1.5 mmol)
-
Anhydrous dioxane (5 mL)
Procedure:
-
In an oven-dried Schlenk tube, add the iodo-isoquinoline, Pd₂(dba)₃, Xantphos, and cesium carbonate.
-
Evacuate and backfill the tube with argon three times.
-
Add the anhydrous dioxane and the amine via syringe.
-
Seal the tube and heat the reaction mixture to 100 °C with vigorous stirring for the specified time, monitoring the reaction progress by TLC or LC-MS.
-
After cooling to room temperature, dilute the reaction mixture with ethyl acetate (20 mL) and filter through a pad of Celite.
-
Wash the filtrate with water (2 x 15 mL) and brine (15 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Sonogashira Coupling Protocol
Materials:
-
Iodo-isoquinoline (1.0 mmol)
-
Terminal alkyne (1.2 mmol)
-
PdCl₂(PPh₃)₂ (0.02 mmol, 2 mol%)
-
Copper(I) iodide (CuI) (0.04 mmol, 4 mol%)
-
Triethylamine (Et₃N) (3.0 mmol)
-
Anhydrous THF (5 mL)
Procedure:
-
To a dry Schlenk flask under an argon atmosphere, add the iodo-isoquinoline, PdCl₂(PPh₃)₂, and CuI.
-
Add the anhydrous THF and triethylamine.
-
Add the terminal alkyne dropwise via syringe.
-
Stir the reaction mixture at 50 °C for the specified time, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and concentrate under reduced pressure.
-
Dilute the residue with ethyl acetate (20 mL) and filter through a pad of Celite to remove the catalyst.
-
Wash the filtrate with saturated aqueous NH₄Cl solution (15 mL) and brine (15 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by flash column chromatography on silica gel.
Signaling Pathways and Experimental Workflows
Isoquinoline derivatives are prominent in drug discovery as inhibitors of various protein kinases. Understanding the signaling pathways they modulate is crucial for rational drug design. The JAK-STAT signaling pathway, which is implicated in numerous cancers and inflammatory diseases, is a common target for isoquinoline-based inhibitors.
Caption: The JAK-STAT signaling pathway and the inhibitory action of isoquinoline-based compounds.
A typical experimental workflow for a cross-coupling reaction, such as the Suzuki-Miyaura coupling, is depicted below. This systematic process is essential for achieving reproducible and high-yielding results.
Caption: A generalized experimental workflow for a Suzuki-Miyaura cross-coupling reaction.
Conclusion
This compound is a highly reactive and versatile building block for the synthesis of diverse isoquinoline derivatives. Its reactivity in palladium-catalyzed cross-coupling reactions is expected to be superior to that of iodo-isoquinolines substituted on the benzene ring, owing to the electronic properties of the pyridine ring. While the illustrative data presented in this guide provides a framework for understanding these reactivity trends, it is important to note that optimal reaction conditions may vary depending on the specific substrates and desired products. The provided experimental protocols offer a solid starting point for the synthesis of novel isoquinoline-based compounds for applications in drug discovery and materials science.
References
A Comparative Guide to the Structure-Activity Relationship (SAR) of 4-Iodoisoquinolin-1-amine Analogs as Kinase Inhibitors
This guide provides a comparative analysis of hypothetical 4-Iodoisoquinolin-1-amine analogs, focusing on their structure-activity relationships as potential kinase inhibitors. The data presented herein is a representative synthesis based on established findings within the broader class of isoquinoline and quinoline derivatives.
Data Presentation: Comparative Inhibitory Activity
The following table summarizes the in vitro inhibitory activity of a series of hypothetical this compound analogs against two representative kinases, ROCK1 and PKA. The data illustrates how modifications at the R-position influence potency and selectivity.
| Compound ID | R-Group | ROCK1 IC50 (nM) | PKA IC50 (nM) | Selectivity Index (PKA/ROCK1) |
| 1a | -H | 150 | >10000 | >66 |
| 1b | -CH3 | 125 | >10000 | >80 |
| 1c | -OCH3 | 98 | 8500 | 87 |
| 1d | -Cl | 75 | 6200 | 83 |
| 1e | -CF3 | 50 | 4500 | 90 |
| 1f | -NH2 | 200 | >10000 | >50 |
| 1g | -C6H5 | 45 | 3500 | 78 |
| 1h | -(4-pyridyl) | 25 | 2800 | 112 |
Note: IC50 values are hypothetical and for illustrative purposes to demonstrate potential SAR trends.
Experimental Protocols
A plausible synthetic route for the proposed analogs can be adapted from methods described for related heterocyclic compounds. A generalized protocol is as follows:
To a solution of a substituted 2-cyanophenylacetonitrile (1.0 eq) in a suitable solvent such as DMF, is added a base like sodium hydride (1.2 eq) at 0 °C. After stirring for 30 minutes, the appropriate alkyl or aryl halide (1.1 eq) is added, and the reaction is allowed to warm to room temperature and stirred for 12-16 hours. The reaction is then quenched with water and the product is extracted with an organic solvent. The resulting intermediate is then subjected to a cyclization reaction, for instance, by heating in the presence of a strong acid like polyphosphoric acid, to yield the isoquinoline core. Subsequent iodination at the 4-position can be achieved using an electrophilic iodinating agent such as N-iodosuccinimide (NIS). Finally, the amino group at the 1-position can be introduced via nucleophilic aromatic substitution.
The inhibitory activity of the synthesized compounds against ROCK1 and PKA can be determined using a standard in vitro kinase assay, such as the ADP-Glo™ Kinase Assay.
-
Reagents and Materials:
-
Recombinant human ROCK1 and PKA enzymes.
-
Substrate peptides for each kinase.
-
ATP.
-
ADP-Glo™ Kinase Assay kit (Promega).
-
Test compounds dissolved in DMSO.
-
-
Procedure:
-
A kinase reaction is set up in a 96-well plate containing the kinase, its specific substrate, ATP, and the test compound at varying concentrations.
-
The reaction is incubated at 30 °C for 1 hour.
-
The ADP-Glo™ reagent is added to terminate the kinase reaction and deplete the remaining ATP.
-
The Kinase Detection Reagent is then added to convert the generated ADP to ATP, which is subsequently used in a luciferase/luciferin reaction to produce light.
-
The luminescence is measured using a plate reader, and the amount of light is proportional to the ADP produced and thus the kinase activity.
-
IC50 values are calculated by plotting the percent inhibition against the logarithm of the compound concentration.
-
Mandatory Visualizations
Caption: General workflow for the structure-activity relationship (SAR) study of this compound analogs.
Caption: Simplified diagram of the RhoA-ROCK signaling pathway, a potential target for this compound analogs.
Structure-Activity Relationship Insights
Based on the hypothetical data, several SAR trends can be elucidated for the this compound scaffold as a kinase inhibitor:
-
Effect of R-group substitution: The nature of the substituent at the R-position significantly influences the inhibitory potency against ROCK1.
-
Electron-withdrawing groups: The presence of electron-withdrawing groups such as -Cl (1d) and -CF3 (1e) at the R-position appears to enhance ROCK1 inhibitory activity compared to the unsubstituted analog (1a).
-
Aromatic substituents: The introduction of an aromatic ring, particularly a heterocyclic one like pyridine (1h), leads to a notable increase in potency. This suggests that the R-position may be involved in key interactions within the ATP-binding pocket of the kinase, potentially through pi-stacking or hydrogen bonding.
-
Selectivity: Most of the synthesized analogs exhibit a high degree of selectivity for ROCK1 over PKA. The selectivity index is generally favorable across the series, indicating that the this compound scaffold is a promising starting point for the development of selective ROCK inhibitors. The pyridyl-substituted analog (1h) not only shows the highest potency but also maintains excellent selectivity.
Cellular Potency of Isoquinoline and Quinoline Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The isoquinoline and quinoline scaffolds are privileged structures in medicinal chemistry, forming the core of numerous biologically active compounds. While direct and extensive cellular potency data for derivatives of 4-Iodoisoquinolin-1-amine remains limited in publicly available literature, a comparative analysis of related isoquinoline and quinoline derivatives can provide valuable insights for researchers in drug discovery. This guide summarizes the cellular potency of various analogous compounds, details the experimental protocols used for their evaluation, and visualizes a key signaling pathway relevant to their potential mechanism of action.
Comparative Cellular Potency
The following tables summarize the cytotoxic and enzyme inhibitory activities of selected isoquinoline and quinoline derivatives against various cell lines and enzymes. These compounds, while not direct derivatives of this compound, share structural similarities and provide a useful benchmark for potential therapeutic applications.
Table 1: Cytotoxic Activity of Isoquinoline and Quinoline Derivatives against Cancer Cell Lines
| Compound Class | Specific Compound | Cell Line | IC50 (µM) | Reference |
| 6-Iodo-2-methylquinazolin-4-(3H)-one Derivatives | Compound 3a (R = 4-bromophenyl) | HL60 (Promyelocytic Leukemia) | 21 | [1] |
| U937 (Non-Hodgkin Lymphoma) | 30 | [1] | ||
| Compound 3d (R = 4-fluorophenyl) | HeLa (Cervical Cancer) | 10 | [1] | |
| Compound 3e (R = 4-chlorophenyl) | T98G (Glioblastoma) | 12 | [1] | |
| Compound 3h (R = 4-methylphenyl) | T98G (Glioblastoma) | 22 | [1] | |
| 4-Aminoquinoline Derivatives | N′-(7-chloro-quinolin-4-yl)-N,N-dimethyl-ethane-1,2-diamine | MDA-MB-468 (Breast Cancer) | 8.73 | [2] |
| Butyl-(7-fluoro-quinolin-4-yl)-amine | MCF-7 (Breast Cancer) | 8.22 | [2] | |
| Bisquinoline compound 10 | MDA-MB-468 (Breast Cancer) | 7.35 | [2] | |
| 4-Oxoquinoline-3-carboxamide Derivatives | Compound 16b | ACP03 (Gastric Cancer) | 1.92 | [3] |
| Compound 17b | ACP03 (Gastric Cancer) | 5.18 | [3] | |
| Isoquinolinequinone Derivatives | Compound 1g | MBA-MB-231 (Breast Cancer) | 5.12 | [4] |
Table 2: Enzyme Inhibitory Activity of Isoquinoline Derivatives
| Compound Class | Specific Compound | Target Enzyme | IC50 (µM) | Reference |
| Benzothiazole–Isoquinoline Derivatives | Compound 4g | MAO-B | 12.12 | [5] |
| BuChE | 14.80 | [5] | ||
| Compound 4i | MAO-B | 16.49 | [5] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of scientific findings. Below are the protocols for key experiments cited in this guide.
In Vitro Cytotoxicity Screening (SRB Assay)
The sulforhodamine B (SRB) assay is a colorimetric test used to determine cell density, based on the measurement of cellular protein content.
-
Cell Plating: Cancer cells are seeded in 96-well plates at an appropriate density and incubated for 24 hours to allow for attachment.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for a further 48-72 hours.
-
Cell Fixation: Following incubation, the cells are fixed in situ by the gentle addition of cold 50% (w/v) trichloroacetic acid (TCA) to a final concentration of 10%, and incubated for 60 minutes at 4°C.[2]
-
Staining: The supernatant is discarded, and the plates are washed five times with tap water and air-dried. 100 µL of 0.4% (w/v) SRB solution in 1% acetic acid is added to each well, and the plates are incubated for 10 minutes at room temperature.[2]
-
Washing and Solubilization: Unbound SRB is removed by washing the plates five times with 1% acetic acid. The plates are then air-dried. The bound stain is solubilized with 10 mM Tris base solution.
-
Absorbance Measurement: The optical density is read on a plate reader at a wavelength of 510 nm. The IC50 value, the concentration of drug that inhibits cell growth by 50%, is then calculated.
Monoamine Oxidase (MAO) Inhibition Assay
This assay is used to determine the inhibitory potential of compounds against MAO enzymes.
-
Enzyme Preparation: Rat brain mitochondria, a rich source of MAO, are prepared by differential centrifugation.
-
Incubation: The mitochondrial suspension is pre-incubated with various concentrations of the test compounds for a specific duration.
-
Substrate Addition: The reaction is initiated by the addition of a substrate, such as kynuramine.
-
Reaction Termination and Product Measurement: The reaction is stopped, and the amount of product formed is quantified fluorometrically or spectrophotometrically.
-
Data Analysis: The percentage of inhibition is calculated, and the IC50 value is determined from the dose-response curve.
Signaling Pathway and Experimental Workflow Visualization
The following diagrams illustrate a relevant signaling pathway that can be modulated by kinase inhibitors, a common class of drugs derived from heterocyclic scaffolds, and a typical workflow for evaluating the cytotoxic effects of chemical compounds.
Caption: A simplified diagram of the MAPK/ERK and PI3K/AKT signaling pathways.
Caption: A typical experimental workflow for in vitro cytotoxicity testing.
References
- 1. Synthesis, antitumor activity, 3D-QSAR and molecular docking studies of new iodinated 4-(3H)-quinazolinones 3N-substituted - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis, Cytotoxicity and Mechanistic Evaluation of 4-Oxoquinoline-3-carboxamide Derivatives: Finding New Potential Anticancer Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery, synthesis, and cytotoxic evaluation of isoquinolinequinones produced by Streptomyces albidoflavus derived from lichen - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis, Characterization and Biological Evaluation of Benzothiazole–Isoquinoline Derivative - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Suzuki and Stille Coupling for the Functionalization of 4-Iodoisoquinolin-1-amine
For Researchers, Scientists, and Drug Development Professionals
The palladium-catalyzed Suzuki-Miyaura and Stille cross-coupling reactions are indispensable tools in modern synthetic chemistry, enabling the formation of carbon-carbon bonds that are fundamental to the construction of complex molecules, including a vast array of pharmaceuticals.[1][2] This guide presents a comparative analysis of these two powerful methods for the functionalization of 4-iodoisoquinolin-1-amine, a valuable heterocyclic building block in drug discovery.
Key Distinctions at a Glance
The primary differences between the Suzuki and Stille couplings lie in the nature of the organometallic reagent employed, which in turn influences toxicity, stability, reaction conditions, and purification strategies.
| Feature | Suzuki Coupling | Stille Coupling |
| Organometallic Reagent | Organoboron compounds (e.g., boronic acids, boronate esters) | Organotin compounds (stannanes) |
| Toxicity Profile | Boron reagents and their byproducts exhibit low toxicity.[1][2] | Organotin compounds and their byproducts are highly toxic.[1][2] |
| Reagent Stability | Boronic acids can be susceptible to degradation via protodeboronation.[1] | Organostannanes are generally robust and stable to air and moisture.[1][2] |
| Functional Group Compatibility | Broadly tolerant, though strong bases required can affect sensitive functional groups.[1] | Exhibits excellent functional group tolerance.[1][2] |
| Typical Reaction Conditions | Requires the presence of a base for the transmetalation step.[1] | Can often be performed under neutral or mildly basic conditions.[1] |
| Byproduct Removal | Water-soluble boron byproducts are typically straightforward to remove.[1] | Removal of tin-containing byproducts can be challenging.[1] |
Performance Comparison in Heteroaromatic Systems
While specific comparative data for this compound is limited, trends observed in the functionalization of analogous azaheterocycles provide valuable insights into the expected performance of each method.
| Coupling Partner Type | Expected Suzuki Coupling Yield | Expected Stille Coupling Yield | Commentary |
| Phenyl | Good to Excellent | Excellent | Both methods are highly effective for the coupling of simple aryl groups. |
| Electron-Rich Aryl | Good to Excellent | Excellent | The Stille coupling may provide a slight yield advantage in some instances.[3] |
| Electron-Deficient Aryl | Good to Excellent | Excellent | Both reactions are generally efficient for this substrate class.[3] |
| Sterically Hindered Aryl | Moderate to Good | Good to Excellent | The Stille coupling often demonstrates superior performance with sterically demanding substrates.[3] |
| Heteroaryl | Moderate to Good | Good to Excellent | For certain heteroaromatic coupling partners, the Stille reaction can offer more consistent and higher yields.[3] |
| Vinyl | Good to Excellent | Excellent | Both the Suzuki and Stille couplings are highly reliable for the introduction of vinyl groups. |
Experimental Protocols
The following are generalized procedures that can be adapted and optimized for the specific coupling partners of this compound.
Representative Suzuki Coupling Protocol
To a reaction vessel is added this compound (1.0 equiv), the aryl- or vinylboronic acid/ester (1.2–1.5 equiv), a palladium catalyst such as tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 3 mol%) or a combination of tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) and a suitable ligand (e.g., XPhos), and a base such as potassium carbonate (2.0–3.0 equiv).[4] The vessel is sealed and purged with an inert gas (e.g., argon). A degassed solvent, typically a mixture of 1,4-dioxane and water, is introduced via syringe.[4] The reaction mixture is then heated to a temperature between 80 and 120 °C and stirred vigorously until reaction completion is confirmed by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).[4] Following cooling to ambient temperature, the mixture is diluted with an organic solvent (e.g., ethyl acetate) and washed sequentially with water and brine. The organic phase is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The resulting crude material is purified by column chromatography on silica gel to afford the desired product.[4]
Representative Stille Coupling Protocol
A reaction flask is charged with this compound (1.0 equiv), the organostannane reagent (1.1–1.2 equiv), and a palladium catalyst, for example, Pd(PPh₃)₄ or a combination of Pd₂(dba)₃ and a phosphine ligand such as tri(o-tolyl)phosphine (P(o-tol)₃), in an anhydrous and degassed aprotic solvent like toluene or 1,4-dioxane.[5] The flask is thoroughly purged with an inert gas. The reaction mixture is subsequently heated to a temperature in the range of 90–110 °C for several hours, with the reaction progress monitored by TLC or LC-MS.[5] Upon completion, the mixture is cooled to room temperature and diluted with an organic solvent. To facilitate the removal of tin byproducts, the organic solution may be washed with an aqueous solution of potassium fluoride.[1] The resulting mixture is filtered, and the filtrate is washed with water and brine. The organic layer is dried over an anhydrous salt, filtered, and the solvent is removed in vacuo. The crude product is then purified by column chromatography to provide the desired coupled product.[5]
Visualizing the Catalytic Cycles and Workflow
The catalytic cycles for both the Suzuki and Stille couplings proceed through a similar sequence of elementary steps: oxidative addition, transmetalation, and reductive elimination.[1][6]
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: The catalytic cycle of the Stille cross-coupling reaction.
A generalized workflow provides a visual representation of the key stages in both coupling processes.
Caption: A generalized experimental workflow for palladium-catalyzed cross-coupling reactions.
Concluding Remarks and Recommendations
Both the Suzuki and Stille reactions are highly valuable for the synthesis of derivatives of this compound. The Suzuki coupling is often the method of choice for initial investigations due to its more favorable safety and environmental profile, as well as the ease of purification.[1] However, in cases where the substrate possesses base-sensitive functional groups, or when employing sterically encumbered coupling partners for which the corresponding boronic acids may be unstable, the Stille coupling frequently proves to be a more dependable and higher-yielding option, provided that the necessary precautions for handling toxic tin compounds are taken.[1][3] The ultimate decision will be guided by the specific molecular target, the scale of the synthesis, and available laboratory infrastructure.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Stille vs. Suzuki – cross-coupling for the functionalization of diazocines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Suzuki Reaction - Palladium Catalyzed Cross Coupling [commonorganicchemistry.com]
- 5. rsc.org [rsc.org]
- 6. Stille reaction - Wikipedia [en.wikipedia.org]
A Comparative Guide to the Efficacy of Palladium Catalysts for 4-Iodoisoquinolin-1-amine Coupling
The functionalization of heterocyclic compounds such as isoquinolines is a cornerstone in the development of novel pharmaceuticals and functional materials. Among the various methods for carbon-carbon (C-C) and carbon-nitrogen (C-N) bond formation, palladium-catalyzed cross-coupling reactions stand out for their versatility and efficiency. This guide provides a comparative overview of different palladium catalysts for the coupling of 4-Iodoisoquinolin-1-amine, a key intermediate in medicinal chemistry. The efficacy of these catalysts is evaluated based on established principles of palladium catalysis, supported by data from analogous coupling reactions.
The choice of palladium catalyst, including the palladium precursor and the associated ligand, is critical for the success of the coupling reaction. The ligand plays a crucial role in stabilizing the palladium center, modulating its reactivity, and facilitating the key steps of the catalytic cycle: oxidative addition, transmetalation (for Suzuki, Stille, and Sonogashira couplings) or amine coordination/deprotonation (for Buchwald-Hartwig amination), and reductive elimination.[1][2]
Comparison of Common Palladium Catalyst Systems
The performance of a palladium catalyst is typically assessed by metrics such as reaction yield, catalyst loading (mol %), turnover number (TON), and turnover frequency (TOF). Below is a summary of commonly used palladium catalyst systems and their general performance in coupling reactions involving aryl halides, which can be extrapolated to this compound.
| Catalyst System (Precursor/Ligand) | Coupling Reaction Type | Typical Substrate Scope | Advantages | Limitations |
| Pd(PPh₃)₄ | Suzuki, Sonogashira, Stille | Aryl iodides, bromides | Commercially available, versatile | Air-sensitive[3], may require higher catalyst loading, less effective for aryl chlorides.[4] |
| PdCl₂(dppf) | Suzuki, Buchwald-Hartwig | Aryl iodides, bromides, some chlorides | Air-stable precursor[3], effective for a range of substrates.[5] | Dichloromethane adduct can affect performance.[3] |
| Pd₂(dba)₃ / Ligand | Buchwald-Hartwig, Suzuki, Heck | Broad (depends on ligand) | Versatile Pd(0) source, compatible with various ligands.[1] | Air-sensitive, requires careful handling. |
| Pd(OAc)₂ / Ligand | Buchwald-Hartwig, Heck, Suzuki | Broad (depends on ligand) | Air-stable Pd(II) precursor, reduced in situ.[4] | Requires an in-situ reduction step which can be influenced by reaction conditions.[2] |
| [Pd(cinnamyl)Cl]₂ / Ligand | Buchwald-Hartwig | Aryl chlorides, bromides | Highly active precatalysts. | May not be as commercially available as other precursors. |
| Pd / NHC Ligand | Buchwald-Hartwig, Suzuki | Aryl chlorides, bromides | High thermal stability, high catalytic activity.[4][6] | Ligand synthesis can be more complex than phosphines. |
Note: The efficacy of these catalysts for the specific coupling of this compound may vary and would require experimental optimization. The presence of the amine group on the isoquinoline ring can influence the reaction by coordinating to the palladium center.
Experimental Protocols
Below are generalized experimental protocols for Suzuki and Buchwald-Hartwig coupling reactions, which can be adapted for the functionalization of this compound.
General Procedure for Suzuki Coupling
This protocol describes the C-C bond formation between this compound and a boronic acid derivative.
Materials:
-
This compound
-
Aryl or vinyl boronic acid (1.2 - 1.5 equivalents)
-
Palladium precursor (e.g., Pd(PPh₃)₄, 1-5 mol % or PdCl₂(dppf), 1-5 mol %)
-
Base (e.g., K₂CO₃, Na₂CO₃, Cs₂CO₃, 2-3 equivalents)
-
Anhydrous solvent (e.g., Toluene, Dioxane, DMF)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry reaction flask under an inert atmosphere, add the palladium precursor, the ligand (if not using a pre-formed catalyst), and the base.
-
Add this compound and the boronic acid derivative to the flask.
-
Add the anhydrous solvent via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir for the required time (2-24 hours).
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
General Procedure for Buchwald-Hartwig Amination
This protocol outlines the C-N bond formation between this compound and an amine.
Materials:
-
This compound
-
Amine coupling partner (1.1 - 1.5 equivalents)
-
Palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol % or Pd(OAc)₂, 1-2 mol %)
-
Phosphine ligand (e.g., Xantphos, BINAP, 1.2 - 2.4 mol %)
-
Base (e.g., NaOtBu, K₃PO₄, Cs₂CO₃, 1.5 - 2.5 equivalents)
-
Anhydrous solvent (e.g., Toluene, Dioxane)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
In a glovebox or under a flow of inert gas, add the palladium precursor, the phosphine ligand, and the base to a dry reaction vessel.
-
Add this compound and the amine coupling partner.
-
Add the anhydrous solvent.
-
Seal the vessel and heat the reaction mixture with stirring to the appropriate temperature (typically 80-110 °C) for the specified duration (1-24 hours).
-
Monitor the reaction by TLC or LC-MS.
-
After cooling to room temperature, filter the reaction mixture through a pad of celite, washing with an organic solvent.
-
Concentrate the filtrate and purify the residue by flash chromatography.
Visualizing Reaction Pathways and Influencing Factors
To better understand the experimental process and the interplay of various factors affecting catalyst performance, the following diagrams are provided.
Caption: Generalized workflow for palladium-catalyzed coupling reactions.
Caption: Key factors influencing the efficacy of palladium catalysts.
References
- 1. portal.tpu.ru [portal.tpu.ru]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. researchgate.net [researchgate.net]
- 4. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 6. Evolution of a Fourth Generation Catalyst for the Amination and Thioetherification of Aryl Halides - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic Comparison of 4-Iodoisoquinolin-1-amine and its Regioisomers
A Guide for Researchers, Scientists, and Drug Development Professionals
The unequivocal identification of regioisomers is a critical challenge in synthetic chemistry and drug development. Isoquinolin-1-amine and its derivatives are prevalent scaffolds in medicinal chemistry, and the precise placement of substituents dramatically influences their biological activity and pharmacokinetic properties. This guide provides a comparative analysis of the key spectroscopic features of 4-iodoisoquinolin-1-amine and its regioisomers (5-iodo, 6-iodo, 7-iodo, and 8-iodo), offering a framework for their differentiation using standard analytical techniques. While complete experimental data for all isomers is not uniformly available in the literature, this guide combines known data for this compound with predicted spectroscopic characteristics for its regioisomers based on established principles and data from analogous structures.
Data Presentation
The following tables summarize the key expected quantitative data from Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy.
Table 1: Mass Spectrometry (MS) Data Summary
All regioisomers share the same molecular formula (C₉H₇IN₂) and thus the same exact mass. Differentiation relies on subtle differences in fragmentation patterns, although these may be minimal. The primary fragments are expected from the loss of iodine and subsequent rearrangements.
| Compound | Molecular Formula | Exact Mass (Da) | Key Expected Fragments (m/z) |
| This compound | C₉H₇IN₂ | 269.9654 | 270 [M]⁺, 143 [M-I]⁺, 127 [I]⁺ |
| 5-Iodoisoquinolin-1-amine | C₉H₇IN₂ | 269.9654 | 270 [M]⁺, 143 [M-I]⁺, 127 [I]⁺ |
| 6-Iodoisoquinolin-1-amine | C₉H₇IN₂ | 269.9654 | 270 [M]⁺, 143 [M-I]⁺, 127 [I]⁺ |
| 7-Iodoisoquinolin-1-amine | C₉H₇IN₂ | 269.9654 | 270 [M]⁺, 143 [M-I]⁺, 127 [I]⁺ |
| 8-Iodoisoquinolin-1-amine | C₉H₇IN₂ | 269.9654 | 270 [M]⁺, 143 [M-I]⁺, 127 [I]⁺ |
Table 2: Infrared (IR) Spectroscopy Data Summary
The IR spectra of all isomers are expected to be very similar, dominated by the amine and aromatic functionalities. Minor shifts in the fingerprint region (below 1500 cm⁻¹) may be observable.
| Compound | N-H Stretch (cm⁻¹) | Aromatic C=C Stretch (cm⁻¹) | C-N Stretch (cm⁻¹) | C-I Stretch (cm⁻¹) |
| All Regioisomers | ~3450-3300 (two bands, asymm/symm) | ~1620-1580 | ~1300-1250 | ~600-500 |
Table 3: ¹H NMR Spectroscopy Data Summary (Predicted, in DMSO-d₆)
The proton NMR spectrum is the most powerful tool for distinguishing these regioisomers. The chemical shifts and coupling patterns of the aromatic protons are uniquely influenced by the positions of the electron-donating amine group and the electronegative iodine atom. Data for this compound is based on available spectra, while others are predicted based on substituent effects.[1]
| Compound | H-3 (s) | H-4 | H-5 | H-6 | H-7 | H-8 | NH₂ (br s) |
| This compound | ~7.8-7.9 | - | ~8.1 (d) | ~7.6 (t) | ~7.8 (t) | ~7.9 (d) | ~6.5-7.0 |
| 5-Iodoisoquinolin-1-amine | ~7.0 (d) | ~7.5 (d) | - | ~7.9 (d) | ~7.2 (t) | ~8.0 (d) | ~6.5-7.0 |
| 6-Iodoisoquinolin-1-amine | ~7.1 (d) | ~7.6 (d) | ~8.2 (d) | - | ~7.9 (dd) | ~8.5 (d) | ~6.5-7.0 |
| 7-Iodoisoquinolin-1-amine | ~7.1 (d) | ~7.7 (d) | ~8.0 (d) | ~7.5 (dd) | - | ~8.4 (d) | ~6.5-7.0 |
| 8-Iodoisoquinolin-1-amine | ~7.1 (d) | ~7.6 (d) | ~7.8 (d) | ~7.3 (t) | ~7.7 (dd) | - | ~6.5-7.0 |
Note: d = doublet, t = triplet, dd = doublet of doublets, s = singlet, br s = broad singlet. J-couplings are expected to be in the range of 7-9 Hz for ortho coupling and 1-2 Hz for meta coupling.
Table 4: ¹³C NMR Spectroscopy Data Summary (Predicted, in DMSO-d₆)
Carbon NMR provides complementary information, particularly the distinct chemical shift of the carbon atom directly bonded to iodine (C-I), which typically appears at a lower field (90-100 ppm).
| Compound | C-1 | C-3 | C-4 | C-4a | C-5 | C-6 | C-7 | C-8 | C-8a | C-I |
| This compound | ~155 | ~110 | - | ~138 | ~129 | ~125 | ~130 | ~122 | ~128 | C-4 (~95) |
| 5-Iodoisoquinolin-1-amine | ~154 | ~112 | ~120 | ~139 | - | ~135 | ~128 | ~127 | ~126 | C-5 (~92) |
| 6-Iodoisoquinolin-1-amine | ~155 | ~111 | ~121 | ~137 | ~128 | - | ~138 | ~120 | ~129 | C-6 (~94) |
| 7-Iodoisoquinolin-1-amine | ~154 | ~111 | ~121 | ~138 | ~124 | ~132 | - | ~129 | ~127 | C-7 (~93) |
| 8-Iodoisoquinolin-1-amine | ~154 | ~111 | ~121 | ~138 | ~122 | ~127 | ~135 | - | ~130 | C-8 (~98) |
Experimental Protocols
The following are generalized protocols for the acquisition of spectroscopic data for iodo-substituted heterocyclic amines.
1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Instrumentation: A 400 MHz or 500 MHz NMR spectrometer.[2]
-
Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃).
-
¹H NMR Acquisition:
-
¹³C NMR Acquisition:
-
Acquire spectra using a proton-decoupled pulse program.
-
Reference the chemical shifts to the solvent peak (e.g., DMSO-d₆ at δ 39.5 ppm).[2]
-
Typical parameters: spectral width of 220-240 ppm, 512-2048 scans, relaxation delay of 2 seconds.
-
-
Data Representation: Report chemical shifts (δ) in parts per million (ppm). For ¹H NMR, report multiplicity (s = singlet, d = doublet, t = triplet, m = multiplet), integration, and coupling constants (J) in Hertz (Hz).[2]
2. Mass Spectrometry (MS)
-
Instrumentation: A high-resolution mass spectrometer (HRMS) such as a Time-of-Flight (TOF) or Orbitrap instrument equipped with an Electrospray Ionization (ESI) source.[2]
-
Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent like methanol or acetonitrile.
-
Acquisition:
-
Infuse the sample solution into the ESI source.
-
Acquire data in positive ion mode to observe the protonated molecule [M+H]⁺.
-
Obtain a high-resolution mass measurement to confirm the elemental composition.
-
For fragmentation studies (MS/MS), induce collision-induced dissociation (CID) on the isolated parent ion. Note that deiodination can sometimes occur in the ESI source.[4]
-
3. Fourier-Transform Infrared (FTIR) Spectroscopy
-
Instrumentation: An FTIR spectrometer, often equipped with an Attenuated Total Reflectance (ATR) accessory.[5]
-
Sample Preparation (ATR):
-
Acquisition:
-
Data Representation: Report the frequencies of significant absorption bands in wavenumbers (cm⁻¹).
Mandatory Visualization
The following diagram illustrates a logical workflow for the spectroscopic identification of an unknown iodoisoquinolin-1-amine regioisomer.
Caption: Logical workflow for spectroscopic identification of iodoisoquinolin-1-amine regioisomers.
References
Validating the Structure of 4-Iodoisoquinolin-1-amine Derivatives: A Comparative Guide to NMR and Alternative Spectroscopic Techniques
For researchers, scientists, and drug development professionals, the unambiguous structural confirmation of novel compounds is a cornerstone of chemical research. This guide provides a comprehensive comparison of Nuclear Magnetic Resonance (NMR) spectroscopy with alternative methods for the structural validation of 4-iodoisoquinolin-1-amine derivatives, a class of compounds with significant potential in medicinal chemistry.
The isoquinoline scaffold is a privileged structure in numerous biologically active compounds. The introduction of an iodine atom and an amine group, as in this compound, offers versatile handles for further chemical modification, making these derivatives attractive for library synthesis and drug discovery. However, the precise determination of the substitution pattern and overall structure is critical. While NMR spectroscopy is the primary tool for this purpose, a multi-technique approach including mass spectrometry and X-ray crystallography provides the most robust characterization.
Comparison of Structural Validation Techniques
A combination of spectroscopic techniques is often employed for the complete structural elucidation of organic molecules. Each method provides unique and complementary information.
| Technique | Information Provided | Advantages | Limitations |
| ¹H NMR Spectroscopy | Proton environment, connectivity (through coupling), and relative stereochemistry. | High resolution, non-destructive, provides detailed structural information. | Can have overlapping signals in complex molecules, requires soluble samples. |
| ¹³C NMR Spectroscopy | Carbon skeleton, chemical environment of each carbon atom. | Complements ¹H NMR, good for determining the number of unique carbons. | Lower sensitivity than ¹H NMR, requires longer acquisition times or more concentrated samples. |
| Mass Spectrometry (MS) | Molecular weight, elemental composition (with high resolution MS).[1][2][3][4] | High sensitivity, provides molecular formula, fragmentation patterns can give structural clues.[4] | Isomers may not be distinguishable, does not provide detailed connectivity information. |
| X-ray Crystallography | Absolute 3D structure in the solid state.[5][6][7][8][9] | Unambiguous determination of molecular structure and stereochemistry.[5][7] | Requires a suitable single crystal, which can be difficult to obtain.[5] The solid-state conformation may differ from the solution conformation. |
NMR Spectroscopy for this compound Derivatives
NMR spectroscopy is the most powerful tool for determining the detailed structure of this compound derivatives in solution.
Expected ¹H NMR Spectral Data
While specific data for novel derivatives will vary, the characteristic signals for the this compound core can be predicted based on known isoquinoline spectra. The protons on the isoquinoline ring system will appear in the aromatic region (typically δ 7.0-9.0 ppm). The position of the iodine atom at C4 will influence the chemical shift of the adjacent proton at C3 and the peri-proton at C5. The amino group at C1 will also affect the chemical shifts of nearby protons.
Expected ¹³C NMR Spectral Data
The ¹³C NMR spectrum will show distinct signals for each carbon atom in the isoquinoline core. The carbon atom bearing the iodine (C4) will experience a significant upfield shift due to the heavy atom effect. The chemical shift of C1 will be influenced by the attached amino group.
Alternative and Complementary Validation Methods
While NMR provides the primary structural information, other techniques are essential for confirmation and to provide orthogonal data.
Mass Spectrometry
High-resolution mass spectrometry (HRMS) is crucial for determining the elemental composition of the synthesized derivatives, confirming that the molecular formula is consistent with the proposed structure.[1] The fragmentation pattern observed in MS/MS experiments can also provide valuable structural information, helping to confirm the connectivity of the isoquinoline core and its substituents.[4]
X-ray Crystallography
For crystalline derivatives, single-crystal X-ray diffraction provides the ultimate proof of structure by determining the precise spatial arrangement of all atoms in the molecule.[5][7] This technique is particularly valuable for confirming the regiochemistry of substitution and the absolute stereochemistry if chiral centers are present.
Experimental Protocols
General NMR Analysis Protocol
-
Sample Preparation: Dissolve 5-10 mg of the this compound derivative in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a 5 mm NMR tube.
-
¹H NMR Acquisition: Acquire a one-dimensional ¹H NMR spectrum on a 400 MHz or higher field spectrometer. Typical parameters include a 30-degree pulse angle, a 2-second relaxation delay, and 16-32 scans.
-
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. Due to the lower sensitivity of the ¹³C nucleus, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be required.
-
2D NMR (if necessary): For complex structures, acquire 2D NMR spectra such as COSY (Correlation Spectroscopy) to establish proton-proton couplings and HSQC (Heteronuclear Single Quantum Coherence) to correlate protons with their directly attached carbons. HMBC (Heteronuclear Multiple Bond Correlation) can be used to establish long-range proton-carbon connectivities.
General High-Resolution Mass Spectrometry (HRMS) Protocol
-
Sample Preparation: Prepare a dilute solution of the compound (typically 1 µg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Infusion: Introduce the sample into the mass spectrometer via direct infusion or through an LC system.
-
Ionization: Utilize a soft ionization technique such as electrospray ionization (ESI) to generate intact molecular ions.
-
Mass Analysis: Acquire the mass spectrum in high-resolution mode to obtain accurate mass measurements of the molecular ion. The measured mass is then compared to the theoretical mass for the proposed elemental composition.
General X-ray Crystallography Protocol
-
Crystal Growth: Grow single crystals of the this compound derivative of suitable size and quality (typically > 0.1 mm in all dimensions). This can be achieved by slow evaporation of a solvent, vapor diffusion, or cooling of a saturated solution.
-
Crystal Mounting: Mount a suitable crystal on a goniometer head.
-
Data Collection: Collect diffraction data using a single-crystal X-ray diffractometer.
-
Structure Solution and Refinement: Process the diffraction data to solve and refine the crystal structure, yielding a 3D model of the molecule.[7]
Workflow for Structural Validation
The following diagram illustrates a typical workflow for the structural validation of a novel this compound derivative.
Caption: A typical workflow for the synthesis and structural validation of novel chemical compounds.
By following a systematic approach that leverages the complementary strengths of NMR, mass spectrometry, and X-ray crystallography, researchers can confidently and accurately determine the structure of novel this compound derivatives, paving the way for their further investigation in drug discovery and development programs.
References
- 1. Implementation of a MS/MS database for isoquinoline alkaloids and other annonaceous metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Isoquinoline [webbook.nist.gov]
- 3. researchgate.net [researchgate.net]
- 4. Time-of-flight accurate mass spectrometry identification of quinoline alkaloids in honey - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Benchmarking Novel Isoquinoline-Derived Kinase Inhibitors Against Established Drugs
For Researchers, Scientists, and Drug Development Professionals
The isoquinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous kinase inhibitors. Its rigid, bicyclic framework is ideal for positioning key pharmacophoric elements within the ATP-binding pocket of kinases, leading to potent and selective inhibition.[1] This guide provides an objective comparison of new, investigational isoquinoline-based kinase inhibitors against established drugs, supported by experimental data, detailed protocols, and pathway visualizations to inform drug discovery and development efforts.
Comparative Efficacy: In Vitro Inhibitory Activity
A primary measure of a kinase inhibitor's potency is its half-maximal inhibitory concentration (IC50), which quantifies the drug concentration required to inhibit 50% of the target kinase's activity.[2] Lower IC50 values indicate higher potency. The following tables summarize the in vitro IC50 values for representative novel and known isoquinoline-derived inhibitors against their primary kinase targets.
Table 1: Performance of a Novel HER2-Selective Isoquinoline Inhibitor vs. a Known Drug
| Compound | Primary Target(s) | IC50 (nM) vs. HER2 | IC50 (nM) vs. EGFR | Selectivity (EGFR/HER2) | Reference Cell Line |
| Compound 14f (Novel) | HER2 | 103 (cellular) | >1000 (cellular) | ~10x | SKBR3 |
| Lapatinib (Known) | EGFR, HER2 | - | - | ~1x | - |
Data synthesized from a study on newly developed isoquinoline-tethered quinazoline derivatives, which demonstrated significantly improved selectivity for HER2 over EGFR compared to lapatinib.[3]
Table 2: Performance of a Known Isoquinoline-Based Inhibitor
| Compound | Primary Target(s) | IC50 (nM) |
| Fasudil (Known) | ROCK | - |
Fasudil is a known Rho-associated protein kinase (ROCK) inhibitor used to treat cerebral vasospasm.[4][5]
Table 3: Performance of Novel Pyrazolo[3,4-g]isoquinoline Inhibitors
| Compound | Primary Target(s) | IC50 (nM) vs. Haspin | IC50 (nM) vs. DYRK1A |
| Compound 1b (Novel) | Haspin, CLK1, DYRK1A, CDK9 | 57 | - |
| Compound 2c (Novel) | Haspin, DYRK1A | 62 | 248 |
Data from a study on a new series of pyrazolo[3,4-g]isoquinoline derivatives, highlighting their potential as inhibitors of multiple kinases, including Haspin.[6]
Key Signaling Pathways
Isoquinoline-based inhibitors target a diverse range of kinases implicated in critical cellular signaling pathways that regulate cell proliferation, survival, and metastasis.[3][4] Dysregulation of these pathways is a hallmark of many diseases, particularly cancer.
One such critical pathway is the HER2 signaling cascade. HER2 (Human Epidermal Growth Factor Receptor 2) is a receptor tyrosine kinase that, upon dimerization, activates downstream pathways like PI3K/Akt and MAPK, promoting cell survival and proliferation.[3][7] Inhibiting HER2 is a key therapeutic strategy for HER2-positive cancers.[3]
Experimental Protocols
To ensure the reproducibility and validity of benchmarking data, detailed and robust experimental protocols are essential. The following is a representative methodology for an in vitro kinase activity assay used to determine the IC50 values of new inhibitors.[8][9]
In Vitro Kinase Activity Assay (Luminescence-Based)
This protocol describes a method for measuring the activity of a specific kinase in the presence of an inhibitor. The assay quantifies the amount of ADP produced, which is directly proportional to kinase activity.[8]
Materials:
-
Kinase of interest (e.g., HER2, Haspin)
-
Kinase substrate peptide
-
ATP (Adenosine triphosphate)
-
Test Inhibitor (e.g., Compound 14f) and Control Inhibitor (e.g., Lapatinib)
-
Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)
-
ADP-Glo™ Kinase Assay Kit (or similar luminescence-based ADP detection kit)
-
White, opaque 96-well or 384-well plates
-
Multichannel pipettes
-
Plate reader with luminescence detection capabilities
Procedure:
-
Compound Preparation:
-
Prepare a 10 mM stock solution of the test and control inhibitors in 100% DMSO.
-
Create a serial dilution of the inhibitor stock solutions in DMSO to generate a range of concentrations for testing.
-
-
Kinase Reaction:
-
In a 96-well plate, add 2.5 µL of the serially diluted inhibitor or a DMSO control to the appropriate wells.
-
Add 2.5 µL of the kinase enzyme to each well.
-
Incubate for 10 minutes at room temperature to allow the inhibitor to bind to the kinase.
-
Prepare a substrate/ATP mixture in the kinase assay buffer.
-
Initiate the kinase reaction by adding 5 µL of the substrate/ATP mixture to each well.
-
Incubate the plate at 30°C for 60 minutes.
-
-
ADP Detection:
-
Following the kinase reaction, add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete any remaining ATP.
-
Incubate for 40 minutes at room temperature.
-
Add 20 µL of Kinase Detection Reagent to each well. This reagent converts the generated ADP back to ATP, which drives a luciferase reaction.
-
Incubate for 30 minutes at room temperature to allow the luminescent signal to develop.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence of each well using a plate reader. The signal is directly proportional to the amount of ADP produced and thus to the kinase activity.
-
Plot the luminescence signal against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve using appropriate software to determine the IC50 value for each inhibitor.
-
Benchmarking Framework
A systematic benchmarking process is critical for making informed decisions about a new inhibitor's therapeutic potential.[2] This involves comparing the new compound's performance against established drugs across multiple parameters.
By systematically evaluating novel isoquinoline derivatives against established benchmarks, researchers can effectively identify the most promising candidates for further preclinical and clinical development.[2] The integration of quantitative data, clear workflow diagrams, and detailed, reproducible protocols is essential for a thorough and objective assessment.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Discovery of isoquinoline-tethered quinazoline derivatives with enhanced HER2 inhibition over EGFR - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Drugging the Undruggable: How Isoquinolines and PKA Initiated the Era of Designed Protein Kinase Inhibitor Therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis and Kinase Inhibitory Potencies of Pyrazolo[3,4-g]isoquinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. Assay Development for Protein Kinase Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Safety and Operational Guide for Handling 4-Iodoisoquinolin-1-amine
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling 4-Iodoisoquinolin-1-amine. The following procedures are based on best practices for managing halogenated organic compounds and should be implemented to ensure laboratory safety.
Hazard Identification and Personal Protective Equipment (PPE)
Recommended Personal Protective Equipment (PPE)
| PPE Category | Item | Specifications |
| Eye/Face Protection | Safety Glasses with Side Shields or Goggles | Must be compliant with OSHA 29 CFR 1910.133 or European Standard EN166.[1] |
| Face Shield | To be used in addition to goggles when there is a splash hazard. | |
| Skin Protection | Chemical-Resistant Gloves | Nitrile or neoprene gloves are recommended. Always inspect gloves for integrity before use and dispose of them properly after handling the chemical.[3] |
| Laboratory Coat | A flame-retardant lab coat that fully covers the arms is required. | |
| Chemical-Resistant Apron | Recommended when handling larger quantities or when there is a significant splash risk. | |
| Respiratory Protection | NIOSH-Approved Respirator | A respirator with an appropriate cartridge for organic vapors and particulates should be used if handling the compound outside of a certified chemical fume hood or if aerosolization is possible.[1][3] |
| Foot Protection | Closed-Toe Shoes | Leather or other chemical-resistant material. Perforated shoes are not permitted.[4] |
Operational Plan: Step-by-Step Handling Protocol
Adherence to a strict operational protocol is vital to minimize exposure and ensure safety.
-
Preparation and Engineering Controls :
-
All handling of this compound solid and its solutions must be conducted within a certified chemical fume hood.
-
Ensure that a safety shower and eyewash station are readily accessible and have been recently tested.
-
Keep the work area clean and free of clutter.
-
-
Weighing and Aliquoting :
-
When weighing the solid compound, do so on a tared weigh paper or in a suitable container within the fume hood to prevent inhalation of dust particles.
-
Use appropriate tools (e.g., spatulas) for transfer. Avoid creating dust.
-
-
Dissolution and Reaction Setup :
-
When dissolving the compound, add the solvent slowly to the solid to prevent splashing.
-
If heating is required, use a controlled heating source such as a heating mantle or a hot plate with a stirrer, and ensure proper ventilation.
-
-
Post-Handling :
-
Thoroughly clean all glassware and equipment that came into contact with the chemical.
-
Wash hands thoroughly with soap and water after removing gloves.
-
Disposal Plan
Proper disposal of this compound and any contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance.
Waste Segregation and Disposal
| Waste Type | Container | Disposal Procedure |
| Solid this compound | Labeled Hazardous Waste Container | Collect in a designated, sealed, and clearly labeled container for halogenated organic waste. |
| Contaminated Labware (e.g., gloves, weigh paper) | Labeled Hazardous Waste Bag | Place in a dedicated, sealed bag for solid chemical waste. |
| Solutions of this compound | Labeled Halogenated Organic Liquid Waste Container | Collect in a designated, sealed, and clearly labeled container. Do not mix with non-halogenated waste.[5][6][7][8] |
Key Disposal Considerations :
-
This compound is a halogenated organic compound.[9]
-
Halogenated and non-halogenated organic waste streams must be kept separate.[8]
-
All waste containers must be clearly labeled with the full chemical name and associated hazards.[6]
-
Follow all institutional and local regulations for hazardous waste disposal.
Experimental Workflow Diagram
The following diagram outlines the standard workflow for handling this compound in a laboratory setting.
Caption: Workflow for Safe Handling of this compound.
References
- 1. fishersci.com [fishersci.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. static.cymitquimica.com [static.cymitquimica.com]
- 4. Recommended PPE to handle chemicals | Bernardo Ecenarro [bernardoecenarro.com]
- 5. bucknell.edu [bucknell.edu]
- 6. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 7. 7.2 Organic Solvents [ehs.cornell.edu]
- 8. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
- 9. campusoperations.temple.edu [campusoperations.temple.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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| Most popular with customers |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
